Pentagastrin meglumine
Description
Properties
CAS No. |
57448-84-7 |
|---|---|
Molecular Formula |
C44H66N8O15S |
Molecular Weight |
979.1 g/mol |
IUPAC Name |
(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C37H49N7O9S.C7H17NO6/c1-21(38)33(49)42-26-13-9-7-11-24(26)32(48)28(19-31(46)47)44-34(50)27(15-17-54-5)43-35(51)29(18-22-20-40-25-12-8-6-10-23(22)25)41-30(45)14-16-39-36(52)53-37(2,3)4;1-8-7(14)6(13)5(12)4(11)3(10)2-9/h6-13,20-21,27-29,40H,14-19,38H2,1-5H3,(H,39,52)(H,41,45)(H,42,49)(H,43,51)(H,44,50)(H,46,47);3-14H,2H2,1H3/t21-,27-,28-,29-;3-,4-,5+,6-,7?/m01/s1 |
InChI Key |
CQMHBLZUKMMQQN-WMTHYQLTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=CC=C1C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CCNC(=O)OC(C)(C)C)N.CNC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CCNC(=O)OC(C)(C)C)N.CNC(C(C(C(C(CO)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pentagastrin meglumine; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Effects of Pentagastrin Meglumumine on Non-Gastric Tissues and Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the biological effects of pentagastrin (B549294), a synthetic analog of gastrin, on various non-gastric tissues and cell lines. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways and experimental designs.
Introduction
Pentagastrin is a synthetic pentapeptide that mimics the biological activity of the C-terminal tetrapeptide of gastrin, the hormone primarily responsible for stimulating gastric acid secretion. While its principal clinical application is as a diagnostic tool for evaluating gastric acid secretory function and for provocative testing in certain neuroendocrine tumors, a body of research has demonstrated that its effects are not confined to the stomach.[1][2][3] Pentagastrin exerts its influence by binding to the cholecystokinin (B1591339) B (CCK2) receptor, which is expressed in various non-gastric tissues.[2][3] Activation of the CCK2 receptor initiates a signaling cascade, primarily through phospholipase C, leading to increased intracellular calcium and subsequent cellular responses, including proliferation and secretion.[2] This guide delves into the documented effects of pentagastrin on non-gastric tissues, with a focus on colorectal cancer, the pancreas, and other relevant cell lines.
Effects on Colorectal Cancer Tissues and Cell Lines
Pentagastrin has been shown to have significant trophic (growth-promoting) effects on colorectal cancer cells, influencing their proliferation and migration.
Quantitative Data Summary
The following table summarizes the quantitative effects of pentagastrin on colorectal cancer models.
| Parameter Measured | Cell Line / Model | Pentagastrin Concentration/Dose | Result | Statistical Significance | Reference |
| Cell Migration & Area | Rat DMH induced adenocarcinoma | 10 µg/mL | Increased migration index and area covered by cells | P < 0.01 | [4] |
| Tumor Growth (Trophic Effects) | Human colon carcinoma xenografts in mice (COLO 320 DM, WiDr) | 2.0 mg/kg (3x daily for 14 days) | Confirmed trophic effects; varied biochemical response | Not specified | [5] |
| Cell Proliferation (Labeling Index) | Chemically induced colon cancer in rats | 240 µg/kg | Increased from 14.76% to 21.49% | P < 0.01 | [6] |
| Cell Division (Metaphase Index) | Chemically induced colon cancer in rats | 240 µg/kg | 108% increase (from 2.35% to 4.9%) | P < 0.01 | [6] |
| Receptor Binding Affinity (Kd) | Mouse colon tumor (MC-26) cell membranes | Not applicable | High-affinity site: < 1.0 nM; Low-affinity site: > 0.1 µM | Not applicable | [7] |
Key Experimental Protocols
1.2.1 In Vitro Cell Migration Assay [4]
-
Cell Line: DMH-induced colon adenocarcinoma cell line from rats.
-
Methodology:
-
Multicellular aggregates of the cell line were cultured.
-
The culture medium was supplemented with various concentrations of pentagastrin. A key effective concentration was 10 µg/mL. Control groups included medium alone and medium with the solvent for pentagastrin.
-
The centrifugal spreading of the aggregates was observed over 7 days.
-
Endpoints measured included the migration index, the total surface area occupied by the cells, and the cell density of the culture.
-
To distinguish between proliferation and migration, a parallel experiment was conducted with the addition of 5-fluorouracil (B62378) to inhibit cell division.
-
1.2.2 In Vivo Tumor Growth Study (Xenograft Model) [5]
-
Cell Lines: Three human colon carcinomas: COLO 320 DM (undifferentiated), WiDr (epithelial), and a patient-derived mucus-producing adenocarcinoma.
-
Animal Model: BALB/c athymic mice.
-
Methodology:
-
Tumor cells were implanted into dorsal subcutaneous pouches of the mice.
-
Tumors were allowed to grow for four to six weeks.
-
Mice were randomly assigned to two groups: a control group receiving saline injections and a treatment group receiving pentagastrin (2.0 mg/kg, three times a day) for 14 days.
-
At the end of the treatment period, tumors were harvested, homogenized, and analyzed for total DNA, RNA, and protein content as markers of growth.
-
Experimental Workflow Visualization
Effects on Pancreatic Tissue
Chronic administration of pentagastrin induces both hypertrophy (increase in cell size) and hyperplasia (increase in cell number) in the pancreas, alongside hemodynamic changes.
Quantitative Data Summary
The following table summarizes the quantitative effects of pentagastrin on the pancreas.
| Parameter Measured | Animal Model | Pentagastrin Dose | Result | Statistical Significance | Reference |
| Pancreatic Weight | Rats | 0.5, 1, or 2 mg/kg/day for 14 days | 33-73% increase | Significant | [8] |
| DNA Content | Rats | 2 mg/kg/day for 14 days | 47% increase | Significant | [8] |
| RNA Content | Rats | 2 mg/kg/day for 14 days | 98% increase | Significant | [8] |
| Protein Content | Rats | 2 mg/kg/day for 14 days | 85% increase | Significant | [8] |
| Ribosomal Protein Synthesis | Rats | 1 mg/kg/day and 2 mg/kg/day for 14 days | 25% and 72% augmentation, respectively | Not specified | [8] |
| Pancreatico-duodenal Blood Flow | Anesthetized Dogs | 2-4 µg/kg (intravenous) | Increase to 350% of initial value | Not specified | [9] |
Key Experimental Protocol
2.2.1 Chronic Administration Study in Rats [8]
-
Animal Model: Male rats.
-
Methodology:
-
Rats were divided into four groups: a saline control group and three treatment groups receiving daily injections of pentagastrin at 0.5, 1, or 2 mg/kg for 14 days.
-
After 14 days, the animals were sacrificed, and the pancreas was excised and weighed.
-
Pancreatic tissue was homogenized and analyzed for total DNA, RNA, and protein content.
-
Pancreatic polyribosomes were isolated to assess their ability to synthesize protein in a cell-free system, providing a measure of protein synthesis capacity.
-
Effects on Other Non-Gastric Tissues and Cell Lines
Pentagastrin's effects extend to other tissues, where it is often used for diagnostic purposes or has been studied for its receptor-mediated activity.
Neuroendocrine Tumors (NETs)
Pentagastrin is used clinically in provocative tests for certain NETs.
-
Medullary Carcinoma of the Thyroid (MTC): The pentagastrin-stimulated calcitonin test is a diagnostic tool for MTC. In patients with suspected MTC but non-elevated basal calcitonin, an injection of pentagastrin will cause a significant rise in calcitonin levels, confirming the diagnosis.[3]
-
Carcinoid Syndrome: Pentagastrin injection can provoke flushing and elevate circulating serotonin (B10506) (5-HT) levels, making it a useful diagnostic test for patients with suspected carcinoid syndrome who have normal or borderline biochemical markers.[3][10][11]
Pituitary Cell Lines
Studies on the GH3 pituitary cell line have helped characterize pentagastrin's interaction with the CCK2 receptor.
| Parameter Measured | Cell Line | Pentagastrin Concentration | Result | Reference | | :--- | :--- | :--- | :--- | | Receptor Binding (IC50) | GH3 Pituitary Cells | Not Applicable | CCKB Receptor: 11 nM; CCKA Receptor: 1100 nM |[12] | | Intracellular Calcium (Ca2+) | GH3 Pituitary Cells | 0.1-100 µM | Dose-dependent increase, with a maximal 2.77-fold increase |[12] |
Core Signaling Mechanisms
The effects of pentagastrin in both gastric and non-gastric tissues are mediated primarily through the CCK2 receptor.
CCK2 Receptor-Mediated Signaling Pathway
The binding of pentagastrin to the CCK2 receptor initiates a well-characterized intracellular signaling cascade.[2][3] This pathway is central to understanding its pleiotropic effects.
-
Receptor Binding: Pentagastrin binds to the G-protein coupled CCK2 receptor on the cell surface.
-
G-Protein Activation: This binding activates a Gq alpha subunit.
-
PLC Activation: The activated G-protein stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Downstream Effects: The rise in intracellular Ca2+ and the presence of DAG activate various downstream effectors, such as protein kinase C (PKC) and calmodulin, leading to cell-specific responses like proliferation, secretion, or altered gene expression.
Signaling Pathway Visualization
Logical Relationship of Effects
Conclusion
The biological activity of pentagastrin meglumine (B1676163) extends significantly beyond its well-established role in gastric acid secretion. Through its interaction with the CCK2 receptor, pentagastrin demonstrates potent trophic effects on colorectal cancer cells and induces marked hypertrophic and hyperplastic changes in the pancreas. Furthermore, its ability to stimulate hormone release from neuroendocrine tumors forms the basis of important diagnostic tests. The data and protocols summarized herein underscore the importance of considering these non-gastric effects in both preclinical research and clinical applications. For drug development professionals, the CCK2 receptor pathway in these non-gastric tissues may represent a target for therapeutic intervention in oncology and other fields.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 3. Pentagastrin - Wikipedia [en.wikipedia.org]
- 4. The effect of pentagastrin on the directional migration of colon adenocarcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentagastrin stimulation of human colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulating effect of pentagastrin on cancer cell proliferation kinetics in chemically induced colon cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic administration of pentagastrin. Effects on pancreatic protein and nucleic acid contents and protein synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic actions of pentagastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pentagastrin test in the diagnosis of the carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neuroendocrine.org.au [neuroendocrine.org.au]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Effects of Pentagastrin Meglumumine on Non-Gastric Tissues and Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the biological effects of pentagastrin, a synthetic analog of gastrin, on various non-gastric tissues and cell lines. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways and experimental designs.
Introduction
Pentagastrin is a synthetic pentapeptide that mimics the biological activity of the C-terminal tetrapeptide of gastrin, the hormone primarily responsible for stimulating gastric acid secretion. While its principal clinical application is as a diagnostic tool for evaluating gastric acid secretory function and for provocative testing in certain neuroendocrine tumors, a body of research has demonstrated that its effects are not confined to the stomach.[1][2][3] Pentagastrin exerts its influence by binding to the cholecystokinin B (CCK2) receptor, which is expressed in various non-gastric tissues.[2][3] Activation of the CCK2 receptor initiates a signaling cascade, primarily through phospholipase C, leading to increased intracellular calcium and subsequent cellular responses, including proliferation and secretion.[2] This guide delves into the documented effects of pentagastrin on non-gastric tissues, with a focus on colorectal cancer, the pancreas, and other relevant cell lines.
Effects on Colorectal Cancer Tissues and Cell Lines
Pentagastrin has been shown to have significant trophic (growth-promoting) effects on colorectal cancer cells, influencing their proliferation and migration.
Quantitative Data Summary
The following table summarizes the quantitative effects of pentagastrin on colorectal cancer models.
| Parameter Measured | Cell Line / Model | Pentagastrin Concentration/Dose | Result | Statistical Significance | Reference |
| Cell Migration & Area | Rat DMH induced adenocarcinoma | 10 µg/mL | Increased migration index and area covered by cells | P < 0.01 | [4] |
| Tumor Growth (Trophic Effects) | Human colon carcinoma xenografts in mice (COLO 320 DM, WiDr) | 2.0 mg/kg (3x daily for 14 days) | Confirmed trophic effects; varied biochemical response | Not specified | [5] |
| Cell Proliferation (Labeling Index) | Chemically induced colon cancer in rats | 240 µg/kg | Increased from 14.76% to 21.49% | P < 0.01 | [6] |
| Cell Division (Metaphase Index) | Chemically induced colon cancer in rats | 240 µg/kg | 108% increase (from 2.35% to 4.9%) | P < 0.01 | [6] |
| Receptor Binding Affinity (Kd) | Mouse colon tumor (MC-26) cell membranes | Not applicable | High-affinity site: < 1.0 nM; Low-affinity site: > 0.1 µM | Not applicable | [7] |
Key Experimental Protocols
1.2.1 In Vitro Cell Migration Assay [4]
-
Cell Line: DMH-induced colon adenocarcinoma cell line from rats.
-
Methodology:
-
Multicellular aggregates of the cell line were cultured.
-
The culture medium was supplemented with various concentrations of pentagastrin. A key effective concentration was 10 µg/mL. Control groups included medium alone and medium with the solvent for pentagastrin.
-
The centrifugal spreading of the aggregates was observed over 7 days.
-
Endpoints measured included the migration index, the total surface area occupied by the cells, and the cell density of the culture.
-
To distinguish between proliferation and migration, a parallel experiment was conducted with the addition of 5-fluorouracil to inhibit cell division.
-
1.2.2 In Vivo Tumor Growth Study (Xenograft Model) [5]
-
Cell Lines: Three human colon carcinomas: COLO 320 DM (undifferentiated), WiDr (epithelial), and a patient-derived mucus-producing adenocarcinoma.
-
Animal Model: BALB/c athymic mice.
-
Methodology:
-
Tumor cells were implanted into dorsal subcutaneous pouches of the mice.
-
Tumors were allowed to grow for four to six weeks.
-
Mice were randomly assigned to two groups: a control group receiving saline injections and a treatment group receiving pentagastrin (2.0 mg/kg, three times a day) for 14 days.
-
At the end of the treatment period, tumors were harvested, homogenized, and analyzed for total DNA, RNA, and protein content as markers of growth.
-
Experimental Workflow Visualization
Effects on Pancreatic Tissue
Chronic administration of pentagastrin induces both hypertrophy (increase in cell size) and hyperplasia (increase in cell number) in the pancreas, alongside hemodynamic changes.
Quantitative Data Summary
The following table summarizes the quantitative effects of pentagastrin on the pancreas.
| Parameter Measured | Animal Model | Pentagastrin Dose | Result | Statistical Significance | Reference |
| Pancreatic Weight | Rats | 0.5, 1, or 2 mg/kg/day for 14 days | 33-73% increase | Significant | [8] |
| DNA Content | Rats | 2 mg/kg/day for 14 days | 47% increase | Significant | [8] |
| RNA Content | Rats | 2 mg/kg/day for 14 days | 98% increase | Significant | [8] |
| Protein Content | Rats | 2 mg/kg/day for 14 days | 85% increase | Significant | [8] |
| Ribosomal Protein Synthesis | Rats | 1 mg/kg/day and 2 mg/kg/day for 14 days | 25% and 72% augmentation, respectively | Not specified | [8] |
| Pancreatico-duodenal Blood Flow | Anesthetized Dogs | 2-4 µg/kg (intravenous) | Increase to 350% of initial value | Not specified | [9] |
Key Experimental Protocol
2.2.1 Chronic Administration Study in Rats [8]
-
Animal Model: Male rats.
-
Methodology:
-
Rats were divided into four groups: a saline control group and three treatment groups receiving daily injections of pentagastrin at 0.5, 1, or 2 mg/kg for 14 days.
-
After 14 days, the animals were sacrificed, and the pancreas was excised and weighed.
-
Pancreatic tissue was homogenized and analyzed for total DNA, RNA, and protein content.
-
Pancreatic polyribosomes were isolated to assess their ability to synthesize protein in a cell-free system, providing a measure of protein synthesis capacity.
-
Effects on Other Non-Gastric Tissues and Cell Lines
Pentagastrin's effects extend to other tissues, where it is often used for diagnostic purposes or has been studied for its receptor-mediated activity.
Neuroendocrine Tumors (NETs)
Pentagastrin is used clinically in provocative tests for certain NETs.
-
Medullary Carcinoma of the Thyroid (MTC): The pentagastrin-stimulated calcitonin test is a diagnostic tool for MTC. In patients with suspected MTC but non-elevated basal calcitonin, an injection of pentagastrin will cause a significant rise in calcitonin levels, confirming the diagnosis.[3]
-
Carcinoid Syndrome: Pentagastrin injection can provoke flushing and elevate circulating serotonin (5-HT) levels, making it a useful diagnostic test for patients with suspected carcinoid syndrome who have normal or borderline biochemical markers.[3][10][11]
Pituitary Cell Lines
Studies on the GH3 pituitary cell line have helped characterize pentagastrin's interaction with the CCK2 receptor.
| Parameter Measured | Cell Line | Pentagastrin Concentration | Result | Reference | | :--- | :--- | :--- | :--- | | Receptor Binding (IC50) | GH3 Pituitary Cells | Not Applicable | CCKB Receptor: 11 nM; CCKA Receptor: 1100 nM |[12] | | Intracellular Calcium (Ca2+) | GH3 Pituitary Cells | 0.1-100 µM | Dose-dependent increase, with a maximal 2.77-fold increase |[12] |
Core Signaling Mechanisms
The effects of pentagastrin in both gastric and non-gastric tissues are mediated primarily through the CCK2 receptor.
CCK2 Receptor-Mediated Signaling Pathway
The binding of pentagastrin to the CCK2 receptor initiates a well-characterized intracellular signaling cascade.[2][3] This pathway is central to understanding its pleiotropic effects.
-
Receptor Binding: Pentagastrin binds to the G-protein coupled CCK2 receptor on the cell surface.
-
G-Protein Activation: This binding activates a Gq alpha subunit.
-
PLC Activation: The activated G-protein stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Downstream Effects: The rise in intracellular Ca2+ and the presence of DAG activate various downstream effectors, such as protein kinase C (PKC) and calmodulin, leading to cell-specific responses like proliferation, secretion, or altered gene expression.
Signaling Pathway Visualization
Logical Relationship of Effects
Conclusion
The biological activity of pentagastrin meglumine extends significantly beyond its well-established role in gastric acid secretion. Through its interaction with the CCK2 receptor, pentagastrin demonstrates potent trophic effects on colorectal cancer cells and induces marked hypertrophic and hyperplastic changes in the pancreas. Furthermore, its ability to stimulate hormone release from neuroendocrine tumors forms the basis of important diagnostic tests. The data and protocols summarized herein underscore the importance of considering these non-gastric effects in both preclinical research and clinical applications. For drug development professionals, the CCK2 receptor pathway in these non-gastric tissues may represent a target for therapeutic intervention in oncology and other fields.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 3. Pentagastrin - Wikipedia [en.wikipedia.org]
- 4. The effect of pentagastrin on the directional migration of colon adenocarcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentagastrin stimulation of human colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulating effect of pentagastrin on cancer cell proliferation kinetics in chemically induced colon cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic administration of pentagastrin. Effects on pancreatic protein and nucleic acid contents and protein synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic actions of pentagastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pentagastrin test in the diagnosis of the carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neuroendocrine.org.au [neuroendocrine.org.au]
- 12. medchemexpress.com [medchemexpress.com]
The Trophic Influence of Pentagastrin Meglumine on the Gastrointestinal Mucosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentagastrin (B549294), a synthetic analogue of the hormone gastrin, is well-recognized for its potent secretagogue effects on gastric acid. Beyond this primary function, a significant body of research has illuminated the trophic, or growth-promoting, effects of pentagastrin on the gastrointestinal (GI) mucosa. These effects, characterized by increased cell proliferation and mucosal growth, are of considerable interest in the fields of gastroenterology, oncology, and drug development. This technical guide provides an in-depth examination of the trophic effects of pentagastrin meglumine (B1676163) on the GI mucosa, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals investigating the therapeutic and physiological implications of pentagastrin and related compounds.
Introduction
The integrity and regenerative capacity of the gastrointestinal mucosa are crucial for its normal physiological functions, including digestion, absorption, and barrier defense. Gastrin, an endogenous peptide hormone, plays a pivotal role in regulating these processes, in part through its trophic actions. Pentagastrin, a synthetic pentapeptide containing the C-terminal tetrapeptide of gastrin, mimics these effects by binding to the cholecystokinin (B1591339) B (CCK-B) receptor.[1] Understanding the mechanisms and quantitative impact of pentagastrin's trophic effects is essential for exploring its potential in conditions associated with mucosal atrophy, as well as for understanding its role in the growth of certain GI cancers. This guide synthesizes the current knowledge on this topic, with a focus on providing actionable data and methodologies for the scientific community.
Molecular Mechanism of Action and Signaling Pathway
The trophic effects of pentagastrin are initiated by its binding to the cholecystokinin B (CCK-B) receptors, which are predominantly located on parietal cells and enterochromaffin-like (ECL) cells within the gastric mucosa.[1] This ligand-receptor interaction triggers a cascade of intracellular events that culminate in cell growth and proliferation.
The primary signaling pathway activated by pentagastrin involves the Gq alpha subunit of the G-protein coupled CCK-B receptor. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, which ultimately modulate gene expression and promote cell proliferation and survival.
Below is a diagram illustrating the signaling pathway of pentagastrin's trophic effects.
References
The Trophic Influence of Pentagastrin Meglumine on the Gastrointestinal Mucosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentagastrin, a synthetic analogue of the hormone gastrin, is well-recognized for its potent secretagogue effects on gastric acid. Beyond this primary function, a significant body of research has illuminated the trophic, or growth-promoting, effects of pentagastrin on the gastrointestinal (GI) mucosa. These effects, characterized by increased cell proliferation and mucosal growth, are of considerable interest in the fields of gastroenterology, oncology, and drug development. This technical guide provides an in-depth examination of the trophic effects of pentagastrin meglumine on the GI mucosa, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals investigating the therapeutic and physiological implications of pentagastrin and related compounds.
Introduction
The integrity and regenerative capacity of the gastrointestinal mucosa are crucial for its normal physiological functions, including digestion, absorption, and barrier defense. Gastrin, an endogenous peptide hormone, plays a pivotal role in regulating these processes, in part through its trophic actions. Pentagastrin, a synthetic pentapeptide containing the C-terminal tetrapeptide of gastrin, mimics these effects by binding to the cholecystokinin B (CCK-B) receptor.[1] Understanding the mechanisms and quantitative impact of pentagastrin's trophic effects is essential for exploring its potential in conditions associated with mucosal atrophy, as well as for understanding its role in the growth of certain GI cancers. This guide synthesizes the current knowledge on this topic, with a focus on providing actionable data and methodologies for the scientific community.
Molecular Mechanism of Action and Signaling Pathway
The trophic effects of pentagastrin are initiated by its binding to the cholecystokinin B (CCK-B) receptors, which are predominantly located on parietal cells and enterochromaffin-like (ECL) cells within the gastric mucosa.[1] This ligand-receptor interaction triggers a cascade of intracellular events that culminate in cell growth and proliferation.
The primary signaling pathway activated by pentagastrin involves the Gq alpha subunit of the G-protein coupled CCK-B receptor. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, which ultimately modulate gene expression and promote cell proliferation and survival.
Below is a diagram illustrating the signaling pathway of pentagastrin's trophic effects.
References
Pentagastrin Meglumine: A Technical Guide to Cholecystokinin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of pentagastrin (B549294), formulated as pentagastrin meglumine (B1676163), for cholecystokinin (B1591339) (CCK) receptors. It provides quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to support research and development in gastroenterology, oncology, and neuroscience.
Introduction to Pentagastrin and Cholecystokinin Receptors
Pentagastrin is a synthetic pentapeptide that mimics the biological activity of gastrin, a natural hormone involved in the stimulation of gastric acid secretion.[1] It is the C-terminal tetrapeptide of cholecystokinin and gastrin, which is the active portion of these hormones, with an N-terminal blocking group. In its pharmaceutical formulation, pentagastrin is often prepared as a salt with meglumine, an amino sugar derived from sorbitol.[2][3] Meglumine is an excipient used to enhance the solubility and stability of the drug, and it does not have a pharmacological effect on the cholecystokinin receptors.[4][5][6][7]
The biological effects of pentagastrin are mediated through its interaction with cholecystokinin (CCK) receptors. There are two main subtypes of CCK receptors:
-
CCK-A Receptor (CCK1R): Predominantly found in the gallbladder, pancreas, and certain regions of the brain.
-
CCK-B Receptor (CCK2R): Widely distributed in the brain and the gastrointestinal tract, particularly in the stomach.[8]
Pentagastrin exhibits a strong binding preference for the CCK-B receptor, which is also known as the gastrin receptor.[9][10]
Quantitative Binding Affinity of Pentagastrin
The binding affinity of pentagastrin for CCK-A and CCK-B receptors has been quantified using competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Ligand | Receptor Subtype | IC50 (nM) | Reference |
| Pentagastrin | CCK-A (CCK1R) | 1100 | [10] |
| Pentagastrin | CCK-B (CCK2R) | 11 | [10] |
Table 1: Pentagastrin Binding Affinity for Cholecystokinin Receptors
The data clearly indicates that pentagastrin is a selective agonist for the CCK-B receptor, with an approximately 100-fold higher affinity for this subtype compared to the CCK-A receptor.
Experimental Protocols: Radioligand Binding Assay
The determination of pentagastrin's binding affinity for CCK receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled ligand (pentagastrin) to displace a radiolabeled ligand from the receptor.
Materials and Reagents
-
Receptor Source: Membranes prepared from cells or tissues expressing either CCK-A or CCK-B receptors (e.g., guinea pig pancreatic acini for CCK-A, or cell lines transfected with the human CCK-B receptor).[11]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]-Bolton-Hunter labeled CCK-8 for CCK-A receptors or [3H]pentagastrin for CCK-B receptors).[11][12]
-
Unlabeled Ligand: Pentagastrin meglumine.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[13]
-
Wash Buffer: (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation Cocktail.
-
Glass fiber filters.
Experimental Procedure
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[13]
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (pentagastrin).[13]
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[13]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of pentagastrin. The IC50 is the concentration of pentagastrin that displaces 50% of the specifically bound radioligand.
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Cholecystokinin Receptor Signaling Pathways
Upon binding of an agonist like pentagastrin, the CCK-B receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq/11 proteins.
Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including gastric acid secretion.[9]
The following diagram illustrates the CCK-B receptor signaling pathway.
Caption: CCK-B receptor signaling cascade.
Conclusion
This compound is a valuable pharmacological tool for studying the CCK-B receptor. Its high binding affinity and selectivity for this receptor subtype, coupled with a well-characterized signaling pathway, make it a standard for inducing physiological responses mediated by the CCK-B receptor, such as gastric acid secretion. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding of the molecular interactions and functional consequences of pentagastrin at cholecystokinin receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Articles [globalrx.com]
- 3. Response to pentagastrin in man. III. Comparison of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meglumine - Actylis Lab Solutions [actylislab.com]
- 5. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 6. pharmainform.com [pharmainform.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Analysis of the behaviour of selected CCKB/gastrin receptor antagonists in radioligand binding assays performed in mouse and rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of [3H]pentagastrin binding in guinea pig gastric glands--an alternative convenient ligand for receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Pentagastrin Meglumine: A Technical Guide to Cholecystokinin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of pentagastrin, formulated as pentagastrin meglumine, for cholecystokinin (CCK) receptors. It provides quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to support research and development in gastroenterology, oncology, and neuroscience.
Introduction to Pentagastrin and Cholecystokinin Receptors
Pentagastrin is a synthetic pentapeptide that mimics the biological activity of gastrin, a natural hormone involved in the stimulation of gastric acid secretion.[1] It is the C-terminal tetrapeptide of cholecystokinin and gastrin, which is the active portion of these hormones, with an N-terminal blocking group. In its pharmaceutical formulation, pentagastrin is often prepared as a salt with meglumine, an amino sugar derived from sorbitol.[2][3] Meglumine is an excipient used to enhance the solubility and stability of the drug, and it does not have a pharmacological effect on the cholecystokinin receptors.[4][5][6][7]
The biological effects of pentagastrin are mediated through its interaction with cholecystokinin (CCK) receptors. There are two main subtypes of CCK receptors:
-
CCK-A Receptor (CCK1R): Predominantly found in the gallbladder, pancreas, and certain regions of the brain.
-
CCK-B Receptor (CCK2R): Widely distributed in the brain and the gastrointestinal tract, particularly in the stomach.[8]
Pentagastrin exhibits a strong binding preference for the CCK-B receptor, which is also known as the gastrin receptor.[9][10]
Quantitative Binding Affinity of Pentagastrin
The binding affinity of pentagastrin for CCK-A and CCK-B receptors has been quantified using competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Ligand | Receptor Subtype | IC50 (nM) | Reference |
| Pentagastrin | CCK-A (CCK1R) | 1100 | [10] |
| Pentagastrin | CCK-B (CCK2R) | 11 | [10] |
Table 1: Pentagastrin Binding Affinity for Cholecystokinin Receptors
The data clearly indicates that pentagastrin is a selective agonist for the CCK-B receptor, with an approximately 100-fold higher affinity for this subtype compared to the CCK-A receptor.
Experimental Protocols: Radioligand Binding Assay
The determination of pentagastrin's binding affinity for CCK receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled ligand (pentagastrin) to displace a radiolabeled ligand from the receptor.
Materials and Reagents
-
Receptor Source: Membranes prepared from cells or tissues expressing either CCK-A or CCK-B receptors (e.g., guinea pig pancreatic acini for CCK-A, or cell lines transfected with the human CCK-B receptor).[11]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]-Bolton-Hunter labeled CCK-8 for CCK-A receptors or [3H]pentagastrin for CCK-B receptors).[11][12]
-
Unlabeled Ligand: this compound.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[13]
-
Wash Buffer: (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation Cocktail.
-
Glass fiber filters.
Experimental Procedure
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[13]
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (pentagastrin).[13]
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[13]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of pentagastrin. The IC50 is the concentration of pentagastrin that displaces 50% of the specifically bound radioligand.
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Cholecystokinin Receptor Signaling Pathways
Upon binding of an agonist like pentagastrin, the CCK-B receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq/11 proteins.
Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including gastric acid secretion.[9]
The following diagram illustrates the CCK-B receptor signaling pathway.
Caption: CCK-B receptor signaling cascade.
Conclusion
This compound is a valuable pharmacological tool for studying the CCK-B receptor. Its high binding affinity and selectivity for this receptor subtype, coupled with a well-characterized signaling pathway, make it a standard for inducing physiological responses mediated by the CCK-B receptor, such as gastric acid secretion. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding of the molecular interactions and functional consequences of pentagastrin at cholecystokinin receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Articles [globalrx.com]
- 3. Response to pentagastrin in man. III. Comparison of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meglumine - Actylis Lab Solutions [actylislab.com]
- 5. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 6. pharmainform.com [pharmainform.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Analysis of the behaviour of selected CCKB/gastrin receptor antagonists in radioligand binding assays performed in mouse and rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of [3H]pentagastrin binding in guinea pig gastric glands--an alternative convenient ligand for receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
The Trophic Touch: Pentagastrin Meglumine's Regulation of Epithelial Cell Proliferation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pentagastrin (B549294) meglumine (B1676163), a synthetic analogue of the hormone gastrin, is a potent regulator of gastrointestinal function, most notably gastric acid secretion. Beyond its secretagogue properties, pentagastrin exerts significant trophic effects, stimulating the proliferation and maintenance of epithelial cells, particularly within the gastric mucosa and colon. This technical guide provides an in-depth examination of the molecular mechanisms underpinning pentagastrin's proliferative effects on epithelial cells. It details the key signaling pathways, presents quantitative data from seminal studies, and provides comprehensive experimental protocols for researchers investigating this critical cellular process. The intended audience for this whitepaper includes researchers in gastroenterology, cell biology, and oncology, as well as professionals in the field of drug development exploring therapeutic applications related to epithelial cell growth and regeneration.
Introduction
Pentagastrin, a synthetic pentapeptide, mimics the biological actions of gastrin by binding to the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the gastrin receptor.[1] This interaction triggers a cascade of intracellular events that have profound effects on epithelial cell physiology. While clinically utilized for diagnostic purposes to assess gastric acid secretion, the trophic effects of pentagastrin on the gastrointestinal mucosa are of significant interest for their potential therapeutic applications in tissue repair and for understanding their role in the progression of certain cancers.[1][2] This guide will dissect the signaling pathways initiated by pentagastrin and provide practical information for the experimental investigation of its proliferative effects.
The Core Signaling Cascade: From Receptor to Nucleus
The binding of pentagastrin to the CCK-B receptor on the surface of epithelial cells initiates a well-defined signaling cascade that ultimately drives cell cycle progression and proliferation.[1] The primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of second messengers and the subsequent activation of downstream kinase cascades.
Phospholipase C Activation and Intracellular Calcium Mobilization
Upon pentagastrin binding, the activated CCK-B receptor couples to Gq proteins, which in turn activate Phospholipase C (PLC).[1][3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1] This rapid increase in intracellular calcium is a critical early event in pentagastrin-induced signaling.[1][4][5]
Protein Kinase C and the Mitogen-Activated Protein Kinase (MAPK) Pathway
The elevation of intracellular Ca2+ and the production of DAG synergistically activate conventional isoforms of Protein Kinase C (PKC).[4][6] Activated PKC, along with other signaling intermediates, plays a crucial role in relaying the signal towards the nucleus. A key downstream effector is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[2][7] Gastrin and its analogues have been shown to stimulate the phosphorylation and activation of ERK1/2.[2][8] This activation is dependent on upstream signals including PKC and intracellular calcium.[6] The activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that regulate the expression of genes involved in cell proliferation, such as cyclins and cyclin-dependent kinases.
Quantitative Data on Pentagastrin-Induced Epithelial Cell Proliferation
Numerous studies have quantified the proliferative effects of pentagastrin on various epithelial cell lines and in animal models. The following tables summarize key quantitative findings.
Table 1: In Vitro Dose-Response of Pentagastrin on HT-29 Human Colon Adenocarcinoma Cell Proliferation
| Pentagastrin Concentration (mg/L) | Optical Density (OD) at 490 nm (Mean ± SD) |
| 0 (Control) | 0.35 ± 0.04 |
| 6.25 | 0.42 ± 0.05 |
| 12.5 | 0.48 ± 0.06 |
| 25.0 | 0.55 ± 0.07 |
| 50.0 | 0.53 ± 0.06 |
| 100.0 | 0.51 ± 0.05 |
| Data adapted from a study on HT-29 cells, where proliferation was assessed using the MTT assay. The optimal proliferative concentration was found to be 25.0 mg/L.[2] |
Table 2: Effect of Pentagastrin on Proliferation and Apoptosis in HT-29 Cells
| Treatment Group | Proliferation Index (%) (Mean ± SD) | Apoptosis Rate (%) (Mean ± SD) |
| Control | 27.7 ± 5.0 | 2.5 ± 0.4 |
| Pentagastrin (25.0 mg/L) | 37.5 ± 5.2 | 1.9 ± 0.4 |
| Pentagastrin (25.0 mg/L) + Proglumide (32.0 mg/L) | 27.3 ± 5.8 | 2.4 ± 0.3 |
| Proglumide is a CCK-B receptor antagonist. Data shows pentagastrin significantly increases the proliferation index and decreases the apoptosis rate, effects that are reversed by receptor blockade.[2][7] |
Table 3: Effect of Pentagastrin on ERK1/2 Phosphorylation in HT-29 Cells
| Treatment Group | Phosphorylated ERK1/2 Level (%) (Mean ± SD) | Phosphorylated K-ras Level (%) (Mean ± SD) |
| Control | 0.32 ± 0.02 | 0.31 ± 0.05 |
| Pentagastrin (25.0 mg/L) | 0.43 ± 0.04 | 0.45 ± 0.06 |
| Pentagastrin (25.0 mg/L) + Proglumide (32.0 mg/L) | 0.36 ± 0.01 | 0.35 ± 0.04 |
| Data from Western blot analysis, demonstrating that pentagastrin significantly increases the phosphorylation of ERK1/2 and its upstream activator K-ras.[2][7] |
Table 4: In Vivo Effects of Pentagastrin on Colon Cancer Cell Proliferation in Rats
| Treatment Group | Labeling Index (%) (Mean ± SEM) | Metaphase Index (%) (Mean ± SEM) |
| Control | 14.76 ± 0.66 | 2.35 ± 0.32 |
| Pentagastrin (240 µg/kg) | 21.49 ± 1.76 | 4.90 ± 0.44 |
| This in vivo study in rats with chemically induced colon cancer demonstrates a significant increase in both the labeling index (a measure of DNA synthesis) and the metaphase index (a measure of cells in mitosis) following pentagastrin administration.[9] |
Detailed Experimental Protocols
The following protocols provide a framework for investigating the proliferative effects of pentagastrin meglumine on epithelial cells.
Cell Culture and Pentagastrin Treatment
-
Cell Line: HT-29 (human colon adenocarcinoma) or other suitable epithelial cell lines.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Pentagastrin Preparation: Dissolve this compound in sterile phosphate-buffered saline (PBS) or serum-free medium to create a stock solution. Further dilute to desired working concentrations in the appropriate culture medium.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein extraction).
-
Allow cells to adhere and reach 50-70% confluency.
-
Synchronize cells by serum starvation (e.g., 0.5% FBS or serum-free medium) for 24 hours.
-
Replace starvation medium with fresh medium containing various concentrations of pentagastrin or vehicle control.
-
Incubate for the desired time period (e.g., 24-72 hours for proliferation assays, shorter time points for signaling studies).
-
Cell Proliferation Assessment: MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Following pentagastrin treatment in a 96-well plate, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell proliferation is proportional to the absorbance.
-
DNA Synthesis Measurement: BrdU Incorporation Assay
-
Principle: Bromodeoxyuridine (BrdU) is a synthetic thymidine (B127349) analog that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can be detected using a specific antibody.
-
Procedure:
-
During the final hours of pentagastrin treatment (e.g., last 2-4 hours), add BrdU labeling solution to the culture medium at a final concentration of 10 µM.
-
After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Denature the DNA to expose the incorporated BrdU. This is typically done with an acid treatment (e.g., 2 M HCl).
-
Neutralize the acid with a basic buffer (e.g., 0.1 M sodium borate).
-
Incubate with a primary antibody against BrdU.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize and quantify the BrdU-positive cells using fluorescence microscopy or flow cytometry.
-
Analysis of Signaling Pathways: Western Blotting for Phospho-ERK
-
Principle: Western blotting allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.
-
Procedure:
-
After a short-term treatment with pentagastrin (e.g., 5-60 minutes), lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound is a powerful tool for studying the regulation of epithelial cell proliferation. Its mechanism of action, centered on the CCK-B receptor and the subsequent activation of the PLC/Ca2+/PKC and ERK/MAPK signaling pathways, provides a clear framework for investigating the molecular drivers of epithelial cell growth. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the trophic effects of pentagastrin and its potential therapeutic and pathophysiological implications. Further research into the specific downstream targets of these signaling pathways and the interplay with other growth factor signaling networks will continue to enhance our understanding of epithelial cell homeostasis and disease.
References
- 1. Effect of selective PKC isoform activation and inhibition on TNF-α-induced injury and apoptosis in human intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ and protein kinase C-dependent mechanisms involved in gastrin-induced Shc/Grb2 complex formation and P44-mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 6. Gastrin-induced DNA synthesis requires p38-MAPK activation via PKC/Ca(2+) and Src-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrin promotes human colon cancer cell growth via CCK-2 receptor-mediated cyclooxygenase-2 induction and prostaglandin E2 production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulating effect of pentagastrin on cancer cell proliferation kinetics in chemically induced colon cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trophic Touch: Pentagastrin Meglumine's Regulation of Epithelial Cell Proliferation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pentagastrin meglumine, a synthetic analogue of the hormone gastrin, is a potent regulator of gastrointestinal function, most notably gastric acid secretion. Beyond its secretagogue properties, pentagastrin exerts significant trophic effects, stimulating the proliferation and maintenance of epithelial cells, particularly within the gastric mucosa and colon. This technical guide provides an in-depth examination of the molecular mechanisms underpinning pentagastrin's proliferative effects on epithelial cells. It details the key signaling pathways, presents quantitative data from seminal studies, and provides comprehensive experimental protocols for researchers investigating this critical cellular process. The intended audience for this whitepaper includes researchers in gastroenterology, cell biology, and oncology, as well as professionals in the field of drug development exploring therapeutic applications related to epithelial cell growth and regeneration.
Introduction
Pentagastrin, a synthetic pentapeptide, mimics the biological actions of gastrin by binding to the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor.[1] This interaction triggers a cascade of intracellular events that have profound effects on epithelial cell physiology. While clinically utilized for diagnostic purposes to assess gastric acid secretion, the trophic effects of pentagastrin on the gastrointestinal mucosa are of significant interest for their potential therapeutic applications in tissue repair and for understanding their role in the progression of certain cancers.[1][2] This guide will dissect the signaling pathways initiated by pentagastrin and provide practical information for the experimental investigation of its proliferative effects.
The Core Signaling Cascade: From Receptor to Nucleus
The binding of pentagastrin to the CCK-B receptor on the surface of epithelial cells initiates a well-defined signaling cascade that ultimately drives cell cycle progression and proliferation.[1] The primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of second messengers and the subsequent activation of downstream kinase cascades.
Phospholipase C Activation and Intracellular Calcium Mobilization
Upon pentagastrin binding, the activated CCK-B receptor couples to Gq proteins, which in turn activate Phospholipase C (PLC).[1][3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1] This rapid increase in intracellular calcium is a critical early event in pentagastrin-induced signaling.[1][4][5]
Protein Kinase C and the Mitogen-Activated Protein Kinase (MAPK) Pathway
The elevation of intracellular Ca2+ and the production of DAG synergistically activate conventional isoforms of Protein Kinase C (PKC).[4][6] Activated PKC, along with other signaling intermediates, plays a crucial role in relaying the signal towards the nucleus. A key downstream effector is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[2][7] Gastrin and its analogues have been shown to stimulate the phosphorylation and activation of ERK1/2.[2][8] This activation is dependent on upstream signals including PKC and intracellular calcium.[6] The activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that regulate the expression of genes involved in cell proliferation, such as cyclins and cyclin-dependent kinases.
Quantitative Data on Pentagastrin-Induced Epithelial Cell Proliferation
Numerous studies have quantified the proliferative effects of pentagastrin on various epithelial cell lines and in animal models. The following tables summarize key quantitative findings.
Table 1: In Vitro Dose-Response of Pentagastrin on HT-29 Human Colon Adenocarcinoma Cell Proliferation
| Pentagastrin Concentration (mg/L) | Optical Density (OD) at 490 nm (Mean ± SD) |
| 0 (Control) | 0.35 ± 0.04 |
| 6.25 | 0.42 ± 0.05 |
| 12.5 | 0.48 ± 0.06 |
| 25.0 | 0.55 ± 0.07 |
| 50.0 | 0.53 ± 0.06 |
| 100.0 | 0.51 ± 0.05 |
| Data adapted from a study on HT-29 cells, where proliferation was assessed using the MTT assay. The optimal proliferative concentration was found to be 25.0 mg/L.[2] |
Table 2: Effect of Pentagastrin on Proliferation and Apoptosis in HT-29 Cells
| Treatment Group | Proliferation Index (%) (Mean ± SD) | Apoptosis Rate (%) (Mean ± SD) |
| Control | 27.7 ± 5.0 | 2.5 ± 0.4 |
| Pentagastrin (25.0 mg/L) | 37.5 ± 5.2 | 1.9 ± 0.4 |
| Pentagastrin (25.0 mg/L) + Proglumide (32.0 mg/L) | 27.3 ± 5.8 | 2.4 ± 0.3 |
| Proglumide is a CCK-B receptor antagonist. Data shows pentagastrin significantly increases the proliferation index and decreases the apoptosis rate, effects that are reversed by receptor blockade.[2][7] |
Table 3: Effect of Pentagastrin on ERK1/2 Phosphorylation in HT-29 Cells
| Treatment Group | Phosphorylated ERK1/2 Level (%) (Mean ± SD) | Phosphorylated K-ras Level (%) (Mean ± SD) |
| Control | 0.32 ± 0.02 | 0.31 ± 0.05 |
| Pentagastrin (25.0 mg/L) | 0.43 ± 0.04 | 0.45 ± 0.06 |
| Pentagastrin (25.0 mg/L) + Proglumide (32.0 mg/L) | 0.36 ± 0.01 | 0.35 ± 0.04 |
| Data from Western blot analysis, demonstrating that pentagastrin significantly increases the phosphorylation of ERK1/2 and its upstream activator K-ras.[2][7] |
Table 4: In Vivo Effects of Pentagastrin on Colon Cancer Cell Proliferation in Rats
| Treatment Group | Labeling Index (%) (Mean ± SEM) | Metaphase Index (%) (Mean ± SEM) |
| Control | 14.76 ± 0.66 | 2.35 ± 0.32 |
| Pentagastrin (240 µg/kg) | 21.49 ± 1.76 | 4.90 ± 0.44 |
| This in vivo study in rats with chemically induced colon cancer demonstrates a significant increase in both the labeling index (a measure of DNA synthesis) and the metaphase index (a measure of cells in mitosis) following pentagastrin administration.[9] |
Detailed Experimental Protocols
The following protocols provide a framework for investigating the proliferative effects of this compound on epithelial cells.
Cell Culture and Pentagastrin Treatment
-
Cell Line: HT-29 (human colon adenocarcinoma) or other suitable epithelial cell lines.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Pentagastrin Preparation: Dissolve this compound in sterile phosphate-buffered saline (PBS) or serum-free medium to create a stock solution. Further dilute to desired working concentrations in the appropriate culture medium.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein extraction).
-
Allow cells to adhere and reach 50-70% confluency.
-
Synchronize cells by serum starvation (e.g., 0.5% FBS or serum-free medium) for 24 hours.
-
Replace starvation medium with fresh medium containing various concentrations of pentagastrin or vehicle control.
-
Incubate for the desired time period (e.g., 24-72 hours for proliferation assays, shorter time points for signaling studies).
-
Cell Proliferation Assessment: MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Following pentagastrin treatment in a 96-well plate, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell proliferation is proportional to the absorbance.
-
DNA Synthesis Measurement: BrdU Incorporation Assay
-
Principle: Bromodeoxyuridine (BrdU) is a synthetic thymidine analog that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can be detected using a specific antibody.
-
Procedure:
-
During the final hours of pentagastrin treatment (e.g., last 2-4 hours), add BrdU labeling solution to the culture medium at a final concentration of 10 µM.
-
After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Denature the DNA to expose the incorporated BrdU. This is typically done with an acid treatment (e.g., 2 M HCl).
-
Neutralize the acid with a basic buffer (e.g., 0.1 M sodium borate).
-
Incubate with a primary antibody against BrdU.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize and quantify the BrdU-positive cells using fluorescence microscopy or flow cytometry.
-
Analysis of Signaling Pathways: Western Blotting for Phospho-ERK
-
Principle: Western blotting allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.
-
Procedure:
-
After a short-term treatment with pentagastrin (e.g., 5-60 minutes), lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound is a powerful tool for studying the regulation of epithelial cell proliferation. Its mechanism of action, centered on the CCK-B receptor and the subsequent activation of the PLC/Ca2+/PKC and ERK/MAPK signaling pathways, provides a clear framework for investigating the molecular drivers of epithelial cell growth. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the trophic effects of pentagastrin and its potential therapeutic and pathophysiological implications. Further research into the specific downstream targets of these signaling pathways and the interplay with other growth factor signaling networks will continue to enhance our understanding of epithelial cell homeostasis and disease.
References
- 1. Effect of selective PKC isoform activation and inhibition on TNF-α-induced injury and apoptosis in human intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ and protein kinase C-dependent mechanisms involved in gastrin-induced Shc/Grb2 complex formation and P44-mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 6. Gastrin-induced DNA synthesis requires p38-MAPK activation via PKC/Ca(2+) and Src-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrin promotes human colon cancer cell growth via CCK-2 receptor-mediated cyclooxygenase-2 induction and prostaglandin E2 production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulating effect of pentagastrin on cancer cell proliferation kinetics in chemically induced colon cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentagastrin Meglumine and its Interaction with the Lower Esophageal Sphincter: A Technical Guide
Introduction
Pentagastrin (B549294) is a synthetic pentapeptide that incorporates the C-terminal tetrapeptide active fragment of gastrin, the natural hormone responsible for stimulating gastric acid secretion. As a diagnostic agent, pentagastrin is primarily utilized to assess gastric acid secretory function. Its interaction with gastrointestinal smooth muscle, particularly the Lower Esophageal Sphincter (LES), has been a subject of extensive research. The LES is a high-pressure zone at the gastroesophageal junction that acts as the primary barrier against gastroesophageal reflux. Understanding the pharmacological effects of agents like pentagastrin on the LES is crucial for both diagnostic applications and the development of therapeutic agents for motility disorders. This technical guide provides a detailed overview of the mechanism of action, quantitative effects, and experimental evaluation of pentagastrin meglumine's interaction with the LES. The meglumine (B1676163) salt form of pentagastrin is noted to be a more stable preparation, evoking a better-sustained secretion of gastric acid compared to the standard formulation[1].
Mechanism of Action
Pentagastrin exerts a direct stimulatory effect on the smooth muscle of the Lower Esophageal Sphincter. The primary mechanism involves binding to cholecystokinin (B1591339) B (CCK-B) receptors, also known as gastrin receptors, which are present on smooth muscle cells.[2] This interaction initiates a well-defined intracellular signaling cascade leading to muscle contraction.
Signaling Pathway
The binding of pentagastrin to the CCK-B receptor, a G-protein coupled receptor, activates the enzyme Phospholipase C (PLC).[2] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2] The subsequent increase in intracellular Ca2+ concentration is a critical step for muscle contraction. This elevated Ca2+ binds to calmodulin, and the resulting Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the regulatory light chain of myosin (MLC20), which in turn enables the myosin head to interact with actin filaments, leading to smooth muscle contraction and an increase in LES pressure.[3]
In addition to this direct myogenic action, pentagastrin also appears to have a secondary effect mediated through the release of acetylcholine (B1216132) from intramural cholinergic nerves, further contributing to the contractile response.[4]
Quantitative Data on LES Pressure Response
The effect of pentagastrin on LES pressure (LESP) is dose-dependent and varies with the method of administration (bolus injection vs. continuous infusion). Bolus injections typically produce a marked, transient increase in LESP, while continuous infusions may yield more complex results.[5]
| Study Population | Pentagastrin Administration | Dose | Outcome on LES Pressure (LESP) | Reference |
| Normal Subjects | Intravenous Bolus | Not specified, superimposed on infusion | 20 mm Hg increase | [5] |
| Normal Subjects | Continuous Infusion | 0.9 µg/kg/h | 10-12 mm Hg increase | [5] |
| Normal Subjects | Continuous Infusion | Dose for half-maximal acid secretion (D50) | 8 mm Hg increase (in 1 of 2 subjects) | [5] |
| Normal Subjects | Continuous Infusion | 0.004-12 µg/kg/h (7 rates) | No statistically significant average increase | [5] |
| Normal Controls | Intravenous Injection | 0.2 µg/kg | Significant increase | [6] |
| Normal Controls | Intravenous Injection | 0.4 µg/kg | Significant increase | [6] |
| Patients with Diffuse Esophageal Spasm | Intravenous Injection | 0.2 µg/kg | Significantly greater increase than controls (p < 0.05) | [6] |
| Patients with Diffuse Esophageal Spasm | Intravenous Injection | 0.4 µg/kg | Significantly greater increase than controls (p < 0.01) | [6] |
| Unanesthetized Dogs | Intravenous Bolus | Up to 3 µg/kg | Dose-dependent increase | |
| Unanesthetized Dogs | Intravenous Bolus | > 3 µg/kg | Lesser effect, shorter duration | |
| Chagasic Patients (Megaesophagus/Megacolon) | Intravenous (Dose-response study) | Graded doses | Lower sensitivity compared to controls (right-shifted curve) | [7] |
Experimental Protocols
The standard method for quantifying LES pressure and its response to pharmacological agents is esophageal manometry.
Esophageal Manometry for LES Pressure Measurement
Esophageal manometry uses a catheter with pressure sensors to measure pressure profiles within the esophagus and at the LES.[8]
-
Objective: To measure baseline LES pressure and the change in pressure following the administration of pentagastrin.
-
Apparatus: A multi-lumen, water-perfused catheter or a solid-state catheter with circumferential pressure sensors. The system is connected to external transducers and a data acquisition system.[8] High-resolution manometry (HRM) is a modern alternative providing detailed spatiotemporal plots.
-
Procedure:
-
Patient Preparation: The patient fasts for at least 6 hours prior to the procedure.
-
Catheter Placement: The manometry catheter is passed transnasally into the esophagus and positioned so that multiple sensors span the LES. Correct placement is confirmed by identifying the characteristic high-pressure zone of the LES and the pressure inversion point that marks the transition from the positive-pressure abdominal cavity to the negative-pressure thoracic cavity.[9]
-
Baseline Recording: After a 10-15 minute acclimatization period, baseline LES pressure is recorded for several minutes. Pressures are typically measured at end-expiration to minimize respiratory artifact.[8]
-
Pentagastrin Administration: this compound is administered intravenously, either as a bolus injection (e.g., 0.2-6 µg/kg) or as a continuous infusion (e.g., 0.004-12 µg/kg/h).[5][6]
-
Post-Stimulation Recording: LES pressure is continuously monitored for a predefined period (e.g., 30-60 minutes) to record the peak response and duration of effect.
-
Data Analysis: The primary endpoints are the change in resting LES pressure from baseline (ΔLESP in mm Hg) and the time to peak response.
-
Factors Influencing the Pentagastrin-LES Interaction
The contractile response of the LES to pentagastrin can be modulated by various pharmacological agents and is altered in certain pathological conditions.
-
Cholinergic Blockade: Atropine, a muscarinic antagonist, can slightly diminish the LES response to lower doses of pentagastrin, supporting the involvement of a minor cholinergic component.
-
Ganglionic Blockade: Hexamethonium, a nicotinic ganglionic blocker, can slightly depress the peak response to pentagastrin, suggesting some preganglionic neural input.
-
Adrenergic Blockade: Propranolol, a beta-adrenergic blocker, can prolong the effect of pentagastrin, indicating that pentagastrin may also trigger an inhibitory adrenergic pathway that is unmasked by beta-blockade.
-
Hormonal Antagonism: Glucagon (B607659) has been shown to decrease resting LES pressure and antagonize the pressure increase induced by pentagastrin, both in vivo and on isolated muscle strips.[10]
-
Pathophysiological States: The LES in patients with diffuse esophageal spasm exhibits supersensitivity to pentagastrin, showing a significantly greater pressure increase compared to healthy controls.[6] Conversely, patients with Chagas disease, which involves denervation of the esophageal myenteric plexus, show a lower sensitivity to pentagastrin.[7]
Conclusion
This compound serves as a potent stimulant of the lower esophageal sphincter. Its primary mechanism of action is direct stimulation of smooth muscle cells via CCK-B receptor activation and a subsequent Ca2+-calmodulin-MLCK dependent signaling pathway. Quantitative studies have established a clear dose-dependent contractile effect, although the response profile differs between bolus and infusion administration. The interaction is further complicated by secondary neural inputs and can be modulated by various antagonists and physiological states. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and clinicians investigating esophageal motility and the pharmacological manipulation of the lower esophageal sphincter.
References
- 1. Response to pentagastrin in man. III. Comparison of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 3. Signal-transduction pathways that regulate smooth muscle function I. Signal transduction in phasic (esophageal) and tonic (gastroesophageal sphincter) smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of pentagastrin and acetylcholine on the longitudinal muscle of the canine antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of continuous infusion of pentagastrin on lower esophageal sphincter pressure and gastric acid secretion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pentagastrin and gastric alkalinization on lower esophageal sphincter pressure in diffuse esophageal spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lower oesophageal sphincter response to pentagastrin in chagasic patients with megaoesophagus and megacolon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. michaelclarkesurgeon.co.uk [michaelclarkesurgeon.co.uk]
- 9. [Experimental and clinical studies on the lower esophageal sphincter in reference to its asymmetry and to the effects of respiration, posture and gastric contents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The interaction of glucagon and pentagastrin on the lower oesophageal sphincter in man and dog - PMC [pmc.ncbi.nlm.nih.gov]
Pentagastrin Meglumine and its Interaction with the Lower Esophageal Sphincter: A Technical Guide
Introduction
Pentagastrin is a synthetic pentapeptide that incorporates the C-terminal tetrapeptide active fragment of gastrin, the natural hormone responsible for stimulating gastric acid secretion. As a diagnostic agent, pentagastrin is primarily utilized to assess gastric acid secretory function. Its interaction with gastrointestinal smooth muscle, particularly the Lower Esophageal Sphincter (LES), has been a subject of extensive research. The LES is a high-pressure zone at the gastroesophageal junction that acts as the primary barrier against gastroesophageal reflux. Understanding the pharmacological effects of agents like pentagastrin on the LES is crucial for both diagnostic applications and the development of therapeutic agents for motility disorders. This technical guide provides a detailed overview of the mechanism of action, quantitative effects, and experimental evaluation of pentagastrin meglumine's interaction with the LES. The meglumine salt form of pentagastrin is noted to be a more stable preparation, evoking a better-sustained secretion of gastric acid compared to the standard formulation[1].
Mechanism of Action
Pentagastrin exerts a direct stimulatory effect on the smooth muscle of the Lower Esophageal Sphincter. The primary mechanism involves binding to cholecystokinin B (CCK-B) receptors, also known as gastrin receptors, which are present on smooth muscle cells.[2] This interaction initiates a well-defined intracellular signaling cascade leading to muscle contraction.
Signaling Pathway
The binding of pentagastrin to the CCK-B receptor, a G-protein coupled receptor, activates the enzyme Phospholipase C (PLC).[2] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2] The subsequent increase in intracellular Ca2+ concentration is a critical step for muscle contraction. This elevated Ca2+ binds to calmodulin, and the resulting Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the regulatory light chain of myosin (MLC20), which in turn enables the myosin head to interact with actin filaments, leading to smooth muscle contraction and an increase in LES pressure.[3]
In addition to this direct myogenic action, pentagastrin also appears to have a secondary effect mediated through the release of acetylcholine from intramural cholinergic nerves, further contributing to the contractile response.[4]
Quantitative Data on LES Pressure Response
The effect of pentagastrin on LES pressure (LESP) is dose-dependent and varies with the method of administration (bolus injection vs. continuous infusion). Bolus injections typically produce a marked, transient increase in LESP, while continuous infusions may yield more complex results.[5]
| Study Population | Pentagastrin Administration | Dose | Outcome on LES Pressure (LESP) | Reference |
| Normal Subjects | Intravenous Bolus | Not specified, superimposed on infusion | 20 mm Hg increase | [5] |
| Normal Subjects | Continuous Infusion | 0.9 µg/kg/h | 10-12 mm Hg increase | [5] |
| Normal Subjects | Continuous Infusion | Dose for half-maximal acid secretion (D50) | 8 mm Hg increase (in 1 of 2 subjects) | [5] |
| Normal Subjects | Continuous Infusion | 0.004-12 µg/kg/h (7 rates) | No statistically significant average increase | [5] |
| Normal Controls | Intravenous Injection | 0.2 µg/kg | Significant increase | [6] |
| Normal Controls | Intravenous Injection | 0.4 µg/kg | Significant increase | [6] |
| Patients with Diffuse Esophageal Spasm | Intravenous Injection | 0.2 µg/kg | Significantly greater increase than controls (p < 0.05) | [6] |
| Patients with Diffuse Esophageal Spasm | Intravenous Injection | 0.4 µg/kg | Significantly greater increase than controls (p < 0.01) | [6] |
| Unanesthetized Dogs | Intravenous Bolus | Up to 3 µg/kg | Dose-dependent increase | |
| Unanesthetized Dogs | Intravenous Bolus | > 3 µg/kg | Lesser effect, shorter duration | |
| Chagasic Patients (Megaesophagus/Megacolon) | Intravenous (Dose-response study) | Graded doses | Lower sensitivity compared to controls (right-shifted curve) | [7] |
Experimental Protocols
The standard method for quantifying LES pressure and its response to pharmacological agents is esophageal manometry.
Esophageal Manometry for LES Pressure Measurement
Esophageal manometry uses a catheter with pressure sensors to measure pressure profiles within the esophagus and at the LES.[8]
-
Objective: To measure baseline LES pressure and the change in pressure following the administration of pentagastrin.
-
Apparatus: A multi-lumen, water-perfused catheter or a solid-state catheter with circumferential pressure sensors. The system is connected to external transducers and a data acquisition system.[8] High-resolution manometry (HRM) is a modern alternative providing detailed spatiotemporal plots.
-
Procedure:
-
Patient Preparation: The patient fasts for at least 6 hours prior to the procedure.
-
Catheter Placement: The manometry catheter is passed transnasally into the esophagus and positioned so that multiple sensors span the LES. Correct placement is confirmed by identifying the characteristic high-pressure zone of the LES and the pressure inversion point that marks the transition from the positive-pressure abdominal cavity to the negative-pressure thoracic cavity.[9]
-
Baseline Recording: After a 10-15 minute acclimatization period, baseline LES pressure is recorded for several minutes. Pressures are typically measured at end-expiration to minimize respiratory artifact.[8]
-
Pentagastrin Administration: this compound is administered intravenously, either as a bolus injection (e.g., 0.2-6 µg/kg) or as a continuous infusion (e.g., 0.004-12 µg/kg/h).[5][6]
-
Post-Stimulation Recording: LES pressure is continuously monitored for a predefined period (e.g., 30-60 minutes) to record the peak response and duration of effect.
-
Data Analysis: The primary endpoints are the change in resting LES pressure from baseline (ΔLESP in mm Hg) and the time to peak response.
-
Factors Influencing the Pentagastrin-LES Interaction
The contractile response of the LES to pentagastrin can be modulated by various pharmacological agents and is altered in certain pathological conditions.
-
Cholinergic Blockade: Atropine, a muscarinic antagonist, can slightly diminish the LES response to lower doses of pentagastrin, supporting the involvement of a minor cholinergic component.
-
Ganglionic Blockade: Hexamethonium, a nicotinic ganglionic blocker, can slightly depress the peak response to pentagastrin, suggesting some preganglionic neural input.
-
Adrenergic Blockade: Propranolol, a beta-adrenergic blocker, can prolong the effect of pentagastrin, indicating that pentagastrin may also trigger an inhibitory adrenergic pathway that is unmasked by beta-blockade.
-
Hormonal Antagonism: Glucagon has been shown to decrease resting LES pressure and antagonize the pressure increase induced by pentagastrin, both in vivo and on isolated muscle strips.[10]
-
Pathophysiological States: The LES in patients with diffuse esophageal spasm exhibits supersensitivity to pentagastrin, showing a significantly greater pressure increase compared to healthy controls.[6] Conversely, patients with Chagas disease, which involves denervation of the esophageal myenteric plexus, show a lower sensitivity to pentagastrin.[7]
Conclusion
This compound serves as a potent stimulant of the lower esophageal sphincter. Its primary mechanism of action is direct stimulation of smooth muscle cells via CCK-B receptor activation and a subsequent Ca2+-calmodulin-MLCK dependent signaling pathway. Quantitative studies have established a clear dose-dependent contractile effect, although the response profile differs between bolus and infusion administration. The interaction is further complicated by secondary neural inputs and can be modulated by various antagonists and physiological states. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and clinicians investigating esophageal motility and the pharmacological manipulation of the lower esophageal sphincter.
References
- 1. Response to pentagastrin in man. III. Comparison of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 3. Signal-transduction pathways that regulate smooth muscle function I. Signal transduction in phasic (esophageal) and tonic (gastroesophageal sphincter) smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of pentagastrin and acetylcholine on the longitudinal muscle of the canine antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of continuous infusion of pentagastrin on lower esophageal sphincter pressure and gastric acid secretion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pentagastrin and gastric alkalinization on lower esophageal sphincter pressure in diffuse esophageal spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lower oesophageal sphincter response to pentagastrin in chagasic patients with megaoesophagus and megacolon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. michaelclarkesurgeon.co.uk [michaelclarkesurgeon.co.uk]
- 9. [Experimental and clinical studies on the lower esophageal sphincter in reference to its asymmetry and to the effects of respiration, posture and gastric contents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The interaction of glucagon and pentagastrin on the lower oesophageal sphincter in man and dog - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development Using Pentagastrin Meglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagastrin (B549294) meglumine (B1676163) is a synthetic pentapeptide analogue of gastrin, a hormone that plays a crucial role in regulating gastric acid secretion.[1][2] It acts as a potent and selective agonist for the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the gastrin receptor.[1][3] This property makes pentagastrin meglumine a valuable tool for in vitro assay development, enabling the study of CCK-B receptor signaling and the screening of potential therapeutic agents targeting this receptor. These application notes provide detailed protocols for key in vitro assays utilizing this compound, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the CCK-B receptor, a G-protein coupled receptor (GPCR).[1][2] Upon activation, the receptor couples to Gq/11 proteins, initiating a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in cellular activation.[1]
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds in various in vitro assays.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Cell Line/Tissue | Assay Type | Kd (nM) | Ki (nM) | Reference |
| [3H]Pentagastrin | Gastrin | Guinea Pig Gastric Glands | Radioligand Binding | 5 | - | [4] |
| Pentagastrin | CCK-B | - | Competitive Binding | - | - | |
| CCK-8s | CCK-B | GH3 Cells | Competitive Binding | - | - | [5] |
Table 2: Functional Potency
| Compound | Assay Type | Cell Line | EC50 (nM) | IC50 (nM) | Reference |
| This compound | Polyphosphoinositide Turnover | GH3 Cells | 3.9 | - | [5] |
| CCK-8s | Polyphosphoinositide Turnover | GH3 Cells | 1.3 | - | [5] |
| This compound | Calcium Mobilization | GH3 Cells | - | - | |
| This compound | Antagonist Activity | - | - | 11 (for CCKB) | |
| This compound | Antagonist Activity | - | - | 1100 (for CCKA) |
Experimental Protocols
CCK-B Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CCK-B receptor using [3H]pentagastrin.
References
- 1. bu.edu [bu.edu]
- 2. benchchem.com [benchchem.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Characterization of [3H]pentagastrin binding in guinea pig gastric glands--an alternative convenient ligand for receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
Application Notes and Protocols for In Vitro Assay Development Using Pentagastrin Meglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagastrin meglumine is a synthetic pentapeptide analogue of gastrin, a hormone that plays a crucial role in regulating gastric acid secretion.[1][2] It acts as a potent and selective agonist for the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor.[1][3] This property makes this compound a valuable tool for in vitro assay development, enabling the study of CCK-B receptor signaling and the screening of potential therapeutic agents targeting this receptor. These application notes provide detailed protocols for key in vitro assays utilizing this compound, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the CCK-B receptor, a G-protein coupled receptor (GPCR).[1][2] Upon activation, the receptor couples to Gq/11 proteins, initiating a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in cellular activation.[1]
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds in various in vitro assays.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Cell Line/Tissue | Assay Type | Kd (nM) | Ki (nM) | Reference |
| [3H]Pentagastrin | Gastrin | Guinea Pig Gastric Glands | Radioligand Binding | 5 | - | [4] |
| Pentagastrin | CCK-B | - | Competitive Binding | - | - | |
| CCK-8s | CCK-B | GH3 Cells | Competitive Binding | - | - | [5] |
Table 2: Functional Potency
| Compound | Assay Type | Cell Line | EC50 (nM) | IC50 (nM) | Reference |
| This compound | Polyphosphoinositide Turnover | GH3 Cells | 3.9 | - | [5] |
| CCK-8s | Polyphosphoinositide Turnover | GH3 Cells | 1.3 | - | [5] |
| This compound | Calcium Mobilization | GH3 Cells | - | - | |
| This compound | Antagonist Activity | - | - | 11 (for CCKB) | |
| This compound | Antagonist Activity | - | - | 1100 (for CCKA) |
Experimental Protocols
CCK-B Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CCK-B receptor using [3H]pentagastrin.
References
- 1. bu.edu [bu.edu]
- 2. benchchem.com [benchchem.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Characterization of [3H]pentagastrin binding in guinea pig gastric glands--an alternative convenient ligand for receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
Application Notes and Protocols for Pentagastrin Meglumine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagastrin (B549294), a synthetic pentapeptide and a functional analog of gastrin, is a potent stimulant of gastric acid secretion. Its meglumine (B1676163) salt, pentagastrin meglumine, is frequently utilized in clinical diagnostics and physiological research. In the context of cell culture experiments, this compound serves as a valuable tool for investigating the cellular and molecular mechanisms regulated by the gastrin/cholecystokinin (B1591339) B (CCK2) receptor. These investigations are particularly relevant in the fields of gastroenterology, oncology, and neurobiology, where the CCK2 receptor plays a significant role in processes such as cell proliferation, differentiation, and apoptosis.
This document provides detailed application notes and experimental protocols for the administration of this compound in cell culture settings. It is intended to guide researchers in studying its effects on cell signaling and proliferation.
Mechanism of Action and Signaling Pathway
Pentagastrin exerts its biological effects by binding to and activating the cholecystokinin B receptor (CCK2R), a G-protein coupled receptor (GPCR).[1] Upon binding, CCK2R activates a well-characterized intracellular signaling cascade. The primary pathway involves the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). Activated PKC, in turn, can phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] The activation of the ERK/MAPK pathway is a key mechanism through which pentagastrin promotes cell proliferation in various cell types, including cancer cells.[2]
Below is a diagram illustrating the primary signaling pathway activated by pentagastrin.
Caption: Pentagastrin-induced CCK2R signaling pathway.
Data Presentation: Quantitative Effects of Pentagastrin on Cell Proliferation and ERK1/2 Phosphorylation
The following table summarizes the dose-dependent effects of pentagastrin on the proliferation and signaling pathways in human colon adenocarcinoma HT-29 cells. This data is derived from a study investigating the role of the ERK-MAPK pathway in pentagastrin-regulated cell growth.[2]
| Pentagastrin Concentration (mg/L) | Cell Proliferation (OD Value at 490 nm) | p-ERK1/2 Protein Level (Relative to Control) |
| 0 (Control) | 0.35 ± 0.04 | 1.00 |
| 6.25 | 0.41 ± 0.05 | Not Reported |
| 12.5 | 0.45 ± 0.06 | Not Reported |
| 25.0 | 0.52 ± 0.07 | 1.34 ± 0.13 |
| 50.0 | 0.53 ± 0.06 | Not Reported |
| 100.0 | 0.54 ± 0.07 | Not Reported |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the proliferation of human gastric adenocarcinoma (AGS) cells using a colorimetric MTT assay.[3][4]
Materials:
-
AGS human gastric adenocarcinoma cells (ATCC® CRL-1739™)
-
This compound
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
References
- 1. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 2. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin and pentagastrin enhance the tumour proliferation of human stable cultured gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentagastrin Meglumine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagastrin, a synthetic pentapeptide and a functional analog of gastrin, is a potent stimulant of gastric acid secretion. Its meglumine salt, pentagastrin meglumine, is frequently utilized in clinical diagnostics and physiological research. In the context of cell culture experiments, this compound serves as a valuable tool for investigating the cellular and molecular mechanisms regulated by the gastrin/cholecystokinin B (CCK2) receptor. These investigations are particularly relevant in the fields of gastroenterology, oncology, and neurobiology, where the CCK2 receptor plays a significant role in processes such as cell proliferation, differentiation, and apoptosis.
This document provides detailed application notes and experimental protocols for the administration of this compound in cell culture settings. It is intended to guide researchers in studying its effects on cell signaling and proliferation.
Mechanism of Action and Signaling Pathway
Pentagastrin exerts its biological effects by binding to and activating the cholecystokinin B receptor (CCK2R), a G-protein coupled receptor (GPCR).[1] Upon binding, CCK2R activates a well-characterized intracellular signaling cascade. The primary pathway involves the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). Activated PKC, in turn, can phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] The activation of the ERK/MAPK pathway is a key mechanism through which pentagastrin promotes cell proliferation in various cell types, including cancer cells.[2]
Below is a diagram illustrating the primary signaling pathway activated by pentagastrin.
Caption: Pentagastrin-induced CCK2R signaling pathway.
Data Presentation: Quantitative Effects of Pentagastrin on Cell Proliferation and ERK1/2 Phosphorylation
The following table summarizes the dose-dependent effects of pentagastrin on the proliferation and signaling pathways in human colon adenocarcinoma HT-29 cells. This data is derived from a study investigating the role of the ERK-MAPK pathway in pentagastrin-regulated cell growth.[2]
| Pentagastrin Concentration (mg/L) | Cell Proliferation (OD Value at 490 nm) | p-ERK1/2 Protein Level (Relative to Control) |
| 0 (Control) | 0.35 ± 0.04 | 1.00 |
| 6.25 | 0.41 ± 0.05 | Not Reported |
| 12.5 | 0.45 ± 0.06 | Not Reported |
| 25.0 | 0.52 ± 0.07 | 1.34 ± 0.13 |
| 50.0 | 0.53 ± 0.06 | Not Reported |
| 100.0 | 0.54 ± 0.07 | Not Reported |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the proliferation of human gastric adenocarcinoma (AGS) cells using a colorimetric MTT assay.[3][4]
Materials:
-
AGS human gastric adenocarcinoma cells (ATCC® CRL-1739™)
-
This compound
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
References
- 1. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 2. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin and pentagastrin enhance the tumour proliferation of human stable cultured gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pentagastrin Meglumine to Induce Gastric Acid Secretion in Dogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagastrin (B549294) meglumine (B1676163), a synthetic pentapeptide analog of the natural hormone gastrin, is a potent stimulant of gastric acid secretion.[1][2] It is widely utilized in preclinical research, particularly in canine models, to investigate gastric physiology, assess the efficacy of acid-suppressing drugs, and evaluate the oral bioavailability of pharmaceutical compounds under controlled gastric pH conditions.[3][4] By binding to cholecystokinin (B1591339) B (CCK-B) receptors on gastric parietal cells, pentagastrin triggers a signaling cascade that results in the secretion of hydrochloric acid, pepsin, and intrinsic factor.[5] This document provides detailed application notes and experimental protocols for the use of pentagastrin meglumine to induce a predictable and reproducible gastric acid secretory response in dogs.
Mechanism of Action
Pentagastrin mimics the physiological action of endogenous gastrin. The binding of pentagastrin to the CCK-B receptors on parietal cells initiates an intracellular signaling pathway. This activation leads to the stimulation of the H+/K+-ATPase pump, the final step in acid secretion, which transports hydrogen ions into the gastric lumen.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on gastric acid secretion in dogs, compiled from various studies.
Table 1: Effect of Intramuscular Pentagastrin on Gastric pH in Fasted Beagle Dogs
| Dosage (µg/kg) | Gastric pH Range | Time to Maximum Effect | Duration of Action | Reference |
| 6 | 1-3 | 0.5 - 1 hour | 2 - 4 hours | [3] |
Table 2: Peak Hydrogen Ion Output in Anesthetized Dogs Following Pentagastrin Stimulation
| Time Post-Administration | Peak H+ Output (mmol/hr/kg0.75) |
| 30 minutes | 1.63 - 3.61 |
| 45 minutes | 1.50 - 3.35 |
Data from orogastric aspiration technique.[6]
Table 3: Dose-Dependent Increase in Gastric Acid Output with Intravenous Pentagastrin Infusion in Anesthetized Dogs
| Infusion Rate (ng/kg/min) | Observation |
| 2 | Dose-dependent increase in gastric acid output |
| 6 | Dose-dependent increase in gastric acid output |
| 20 | Dose-dependent increase in gastric acid output |
Specific acid output values were not provided in the abstract.[7]
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound in dogs.
Protocol 1: Induction of Gastric Acid Secretion for Pharmacokinetic Studies in Conscious Beagle Dogs
Objective: To create a controlled, low pH gastric environment to assess the absorption of orally administered drugs.
Materials:
-
This compound solution for injection
-
Beagle dogs (male, ~10 kg)
-
Syringes and needles for intramuscular injection
-
Gastric pH probe or aspiration tube
-
pH meter
Procedure:
-
Fast dogs overnight, ensuring free access to water until 1 hour before the study.
-
Thirty minutes prior to the administration of the test drug, administer this compound at a dose of 6 µg/kg via intramuscular injection.[3]
-
Confirm the desired gastric pH range (pH 1-3) using a calibrated pH probe or by aspirating a small sample of gastric fluid.[3]
-
Administer the oral dosage form of the test compound.
-
Monitor gastric pH at regular intervals throughout the experiment.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis.
-
The effect of pentagastrin on gastric pH is expected to return to baseline within 2-4 hours.[3][4]
Protocol 2: Measurement of Gastric Acid Secretion in Anesthetized Dogs via Orogastric Aspiration
Objective: To quantify the volume and acid output of gastric secretions following pentagastrin stimulation.
Materials:
-
This compound solution for injection
-
Anesthetic agent (e.g., pentobarbital)
-
Orogastric tube
-
Aspiration pump
-
Graduated cylinders for volume measurement
-
Titration equipment (e.g., burette, NaOH solution, pH indicator) or autotitrator
Procedure:
-
Anesthetize the dog according to an approved institutional protocol.
-
Insert an orogastric tube into the stomach and ensure proper placement.
-
Gently aspirate the stomach to remove any residual contents.
-
Administer this compound. While the original study does not specify the exact dose used to obtain the reference values, a dose-response study would be appropriate, starting with doses around 6 µg/kg.
-
Continuously or intermittently aspirate the gastric contents for a set period (e.g., 15-minute intervals).
-
Measure the volume of the collected gastric juice for each interval.
-
Determine the hydrogen ion concentration of each sample by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH.
-
Calculate the acid output for each interval (Volume in L × H+ concentration in mmol/L = mmol of H+).
-
Express the results as mmol/hr or normalize to the dog's body weight (e.g., mmol/hr/kg). The reference values from one study are presented as mmol per hour per kg0.75.[6]
Considerations and Troubleshooting:
-
Animal Welfare: All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Variability: Gastric acid secretion can vary between individual dogs. Using a crossover study design can help to minimize inter-individual variability.
-
Anesthesia: The choice of anesthetic can influence gastric acid secretion. Be consistent with the anesthetic regimen used.
-
Route of Administration: The route of administration (intramuscular, subcutaneous, or intravenous) will affect the onset and duration of action of pentagastrin.
-
Data Interpretation: When comparing results to historical data, consider the experimental conditions, such as the type of dog (e.g., Heidenhain pouch vs. intact stomach), state of consciousness (conscious vs. anesthetized), and method of gastric content collection.
References
- 1. scilit.com [scilit.com]
- 2. Gastric acid secretion using pentagastrin: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of the pentagastrin dog model to explore the food effects on formulations in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the action of cholinomimetics and pentagastrin on gastric secretion in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentagastrin stimulated gastric secretion in the dog (orogastric aspiration technique) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of gastric histamine release in the acid secretory response to pentagastrin and methacholine in the dog. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Use of Pentagastrin Meglumine to Induce Gastric Acid Secretion in Dogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagastrin meglumine, a synthetic pentapeptide analog of the natural hormone gastrin, is a potent stimulant of gastric acid secretion.[1][2] It is widely utilized in preclinical research, particularly in canine models, to investigate gastric physiology, assess the efficacy of acid-suppressing drugs, and evaluate the oral bioavailability of pharmaceutical compounds under controlled gastric pH conditions.[3][4] By binding to cholecystokinin B (CCK-B) receptors on gastric parietal cells, pentagastrin triggers a signaling cascade that results in the secretion of hydrochloric acid, pepsin, and intrinsic factor.[5] This document provides detailed application notes and experimental protocols for the use of this compound to induce a predictable and reproducible gastric acid secretory response in dogs.
Mechanism of Action
Pentagastrin mimics the physiological action of endogenous gastrin. The binding of pentagastrin to the CCK-B receptors on parietal cells initiates an intracellular signaling pathway. This activation leads to the stimulation of the H+/K+-ATPase pump, the final step in acid secretion, which transports hydrogen ions into the gastric lumen.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on gastric acid secretion in dogs, compiled from various studies.
Table 1: Effect of Intramuscular Pentagastrin on Gastric pH in Fasted Beagle Dogs
| Dosage (µg/kg) | Gastric pH Range | Time to Maximum Effect | Duration of Action | Reference |
| 6 | 1-3 | 0.5 - 1 hour | 2 - 4 hours | [3] |
Table 2: Peak Hydrogen Ion Output in Anesthetized Dogs Following Pentagastrin Stimulation
| Time Post-Administration | Peak H+ Output (mmol/hr/kg0.75) |
| 30 minutes | 1.63 - 3.61 |
| 45 minutes | 1.50 - 3.35 |
Data from orogastric aspiration technique.[6]
Table 3: Dose-Dependent Increase in Gastric Acid Output with Intravenous Pentagastrin Infusion in Anesthetized Dogs
| Infusion Rate (ng/kg/min) | Observation |
| 2 | Dose-dependent increase in gastric acid output |
| 6 | Dose-dependent increase in gastric acid output |
| 20 | Dose-dependent increase in gastric acid output |
Specific acid output values were not provided in the abstract.[7]
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound in dogs.
Protocol 1: Induction of Gastric Acid Secretion for Pharmacokinetic Studies in Conscious Beagle Dogs
Objective: To create a controlled, low pH gastric environment to assess the absorption of orally administered drugs.
Materials:
-
This compound solution for injection
-
Beagle dogs (male, ~10 kg)
-
Syringes and needles for intramuscular injection
-
Gastric pH probe or aspiration tube
-
pH meter
Procedure:
-
Fast dogs overnight, ensuring free access to water until 1 hour before the study.
-
Thirty minutes prior to the administration of the test drug, administer this compound at a dose of 6 µg/kg via intramuscular injection.[3]
-
Confirm the desired gastric pH range (pH 1-3) using a calibrated pH probe or by aspirating a small sample of gastric fluid.[3]
-
Administer the oral dosage form of the test compound.
-
Monitor gastric pH at regular intervals throughout the experiment.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis.
-
The effect of pentagastrin on gastric pH is expected to return to baseline within 2-4 hours.[3][4]
Protocol 2: Measurement of Gastric Acid Secretion in Anesthetized Dogs via Orogastric Aspiration
Objective: To quantify the volume and acid output of gastric secretions following pentagastrin stimulation.
Materials:
-
This compound solution for injection
-
Anesthetic agent (e.g., pentobarbital)
-
Orogastric tube
-
Aspiration pump
-
Graduated cylinders for volume measurement
-
Titration equipment (e.g., burette, NaOH solution, pH indicator) or autotitrator
Procedure:
-
Anesthetize the dog according to an approved institutional protocol.
-
Insert an orogastric tube into the stomach and ensure proper placement.
-
Gently aspirate the stomach to remove any residual contents.
-
Administer this compound. While the original study does not specify the exact dose used to obtain the reference values, a dose-response study would be appropriate, starting with doses around 6 µg/kg.
-
Continuously or intermittently aspirate the gastric contents for a set period (e.g., 15-minute intervals).
-
Measure the volume of the collected gastric juice for each interval.
-
Determine the hydrogen ion concentration of each sample by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH.
-
Calculate the acid output for each interval (Volume in L × H+ concentration in mmol/L = mmol of H+).
-
Express the results as mmol/hr or normalize to the dog's body weight (e.g., mmol/hr/kg). The reference values from one study are presented as mmol per hour per kg0.75.[6]
Considerations and Troubleshooting:
-
Animal Welfare: All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Variability: Gastric acid secretion can vary between individual dogs. Using a crossover study design can help to minimize inter-individual variability.
-
Anesthesia: The choice of anesthetic can influence gastric acid secretion. Be consistent with the anesthetic regimen used.
-
Route of Administration: The route of administration (intramuscular, subcutaneous, or intravenous) will affect the onset and duration of action of pentagastrin.
-
Data Interpretation: When comparing results to historical data, consider the experimental conditions, such as the type of dog (e.g., Heidenhain pouch vs. intact stomach), state of consciousness (conscious vs. anesthetized), and method of gastric content collection.
References
- 1. scilit.com [scilit.com]
- 2. Gastric acid secretion using pentagastrin: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of the pentagastrin dog model to explore the food effects on formulations in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the action of cholinomimetics and pentagastrin on gastric secretion in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentagastrin stimulated gastric secretion in the dog (orogastric aspiration technique) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of gastric histamine release in the acid secretory response to pentagastrin and methacholine in the dog. | Sigma-Aldrich [sigmaaldrich.com]
Pentagastrin Meglumine: A Tool for Investigating Neuroendocrine Tumor Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagastrin (B549294), a synthetic shortened form of gastrin, is a valuable research tool for studying neuroendocrine tumor (NET) cell lines. As a potent and selective agonist of the cholecystokinin (B1591339) B (CCK2) receptor, pentagastrin meglumine (B1676163) allows for the investigation of cellular signaling pathways, hormone secretion, and proliferative responses in NET cells that express this receptor. These application notes provide an overview of the use of pentagastrin meglumine in NET cell line research, including its mechanism of action, and detailed protocols for its application in key in vitro experiments.
Neuroendocrine tumors are a heterogeneous group of neoplasms arising from neuroendocrine cells throughout the body. Many NETs, particularly those of gastrointestinal origin, express the CCK2 receptor. The binding of agonists like gastrin and pentagastrin to this receptor can trigger a cascade of intracellular events that influence tumor biology. The human pancreatic neuroendocrine tumor cell line, BON-1, is known to express functional gastrin receptors, making it a relevant model for such studies[1][2]. While direct quantitative data on the effects of pentagastrin on other common NET cell lines like QGP-1 and NT-3 is limited in publicly available literature, the presence of the CCK2 receptor in these lines would suggest their potential utility in similar experimental setups.
Mechanism of Action
Pentagastrin mimics the physiological and pathophysiological effects of gastrin by binding to and activating the CCK2 receptor, a G-protein coupled receptor. This activation initiates a series of intracellular signaling cascades, primarily through Gq and G12/13 proteins[3][4]. The activation of these pathways can lead to various cellular responses, including proliferation, hormone synthesis and secretion, and changes in cell motility.
Signaling Pathway
The binding of pentagastrin to the CCK2 receptor triggers multiple downstream signaling pathways critical in neuroendocrine tumor cell function. A primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events, in turn, can activate the MAPK/ERK and PI3K/Akt signaling cascades, which are central regulators of cell proliferation, survival, and differentiation[3][4].
// Nodes Pentagastrin [label="Pentagastrin\nMeglumine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CCK2R [label="CCK2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Intracellular\nCa2+ Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK/ERK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_pathway [label="PI3K/Akt\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Hormone_Secretion [label="Hormone Secretion", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pentagastrin -> CCK2R [label="Binds to"]; CCK2R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca_release -> PKC [label="Co-activates"]; PKC -> MAPK_pathway [label="Activates"]; PKC -> PI3K_pathway [label="Activates"]; MAPK_pathway -> Proliferation; PI3K_pathway -> Proliferation; Ca_release -> Hormone_Secretion [label="Triggers"]; }
Caption: Pentagastrin-CCK2R Signaling Pathway.
Data Presentation
The following tables summarize the potential effects of this compound on neuroendocrine tumor cell lines based on available literature. It is important to note that direct quantitative data for pentagastrin on BON-1 and QGP-1 cell lines is sparse, and some data is extrapolated from studies using gastrin on other cancer cell lines.
Table 1: Effect of Pentagastrin/Gastrin on NET and other Cancer Cell Line Proliferation
| Cell Line | Agonist | Concentration | Incubation Time | Effect on Proliferation | Reference |
| LoVo (colon cancer) | Gastrin-17 | 1.8 x 10-10 M | 24 hours | 50.8% increase in cell number | [5] |
| AGS (gastric adenocarcinoma) | Pentagastrin | Concentration-dependent | Not specified | Increased proliferation | [1] |
| PANC-1 (pancreatic cancer) | Pentagastrin | 1 mg/kg (in vivo) | 24 days | Increased tumor weight | [6] |
Table 2: Effect of Pentagastrin on Hormone Secretion
| Cell Type | Agonist | Concentration | Effect on Serotonin (B10506) Release | Reference |
| Carcinoid Tumor Cells (in vivo) | Pentagastrin | Not specified | Elevated circulating 5-HT levels | [7] |
| Carcinoid Patients | Pentagastrin | 0.06 µg/kg body wt (intravenous) | No significant increase in peripheral blood serotonin | [8] |
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on NET cell lines. Researchers should optimize these protocols for their specific cell line and experimental conditions.
Protocol 1: Cell Culture of BON-1 and QGP-1 Neuroendocrine Tumor Cell Lines
Materials:
-
BON-1 or QGP-1 cell line
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM/F-12 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Centrifuge the cell suspension and resuspend the pellet in fresh medium for plating into new flasks or for experiments.
// Nodes Thaw [label="Thaw Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge1 [label="Centrifuge and\nResuspend", fillcolor="#FBBC05", fontcolor="#202124"]; Plate [label="Plate in T-75 Flask", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C, 5% CO2", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor Cell Growth", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Subculture [label="Subculture at 80-90%\nConfluency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Experiment [label="Use for Experiments", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Thaw -> Centrifuge1; Centrifuge1 -> Plate; Plate -> Incubate; Incubate -> Monitor; Monitor -> Subculture; Subculture -> Plate [label="Re-plate"]; Subculture -> Experiment; }
Caption: General Cell Culture Workflow.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Materials:
-
BON-1 or QGP-1 cells
-
Complete growth medium
-
This compound stock solution (in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Serum Starvation (Optional): To reduce the effect of growth factors in the serum, replace the medium with serum-free or low-serum (e.g., 0.5% FBS) medium for 24 hours prior to treatment.
-
Pentagastrin Treatment: Prepare serial dilutions of this compound in the appropriate medium. Remove the medium from the wells and add 100 µL of the pentagastrin dilutions. Include a vehicle control (medium without pentagastrin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
// Nodes Seed [label="Seed Cells in\n96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Starve [label="Serum Starvation\n(Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with Pentagastrin\n(Various Concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate (24-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; MTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilize [label="Solubilize Formazan\nCrystals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\nat 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Seed -> Starve; Starve -> Treat; Treat -> Incubate; Incubate -> MTT; MTT -> Solubilize; Solubilize -> Read; Read -> Analyze; }
Caption: Cell Proliferation (MTT) Assay Workflow.
Protocol 3: Hormone Secretion Assay (Serotonin ELISA)
Materials:
-
BON-1 cells (known to produce serotonin)
-
Complete growth medium
-
This compound stock solution
-
24-well cell culture plates
-
Serum-free medium
-
Commercially available Serotonin ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BON-1 cells into a 24-well plate at a density that allows for sub-confluency during the experiment. Allow cells to attach overnight.
-
Wash and Acclimatize: Gently wash the cells twice with serum-free medium. Add 500 µL of serum-free medium to each well and incubate for 1-2 hours to establish a baseline.
-
Pentagastrin Stimulation: Prepare various concentrations of this compound in serum-free medium. Remove the medium and add 500 µL of the pentagastrin solutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: Carefully collect the supernatant from each well and centrifuge to remove any cellular debris.
-
Serotonin Measurement: Measure the serotonin concentration in the supernatants using a serotonin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in the wells and measure the total protein content to normalize the serotonin secretion data to cell number.
-
Data Analysis: Express the results as pg or ng of serotonin secreted per mg of total protein.
Conclusion
This compound serves as a critical tool for elucidating the role of the CCK2 receptor in the pathophysiology of neuroendocrine tumors. The protocols and information provided herein offer a foundation for researchers to design and execute experiments aimed at understanding the intricate signaling pathways and cellular responses governed by this receptor. Further research, particularly in generating quantitative dose-response data for specific NET cell lines like BON-1, QGP-1, and NT-3, will be instrumental in advancing our knowledge and developing targeted therapies for these complex malignancies.
References
- 1. Gastrin and pentagastrin enhance the tumour proliferation of human stable cultured gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stimulation of growth of a colon cancer cell line by gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of gastrin as a growth peptide in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pentagastrin test in the diagnosis of the carcinoid syndrome. Blockade of gastrointestinal symptoms by ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
Pentagastrin Meglumine: A Tool for Investigating Neuroendocrine Tumor Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagastrin, a synthetic shortened form of gastrin, is a valuable research tool for studying neuroendocrine tumor (NET) cell lines. As a potent and selective agonist of the cholecystokinin B (CCK2) receptor, pentagastrin meglumine allows for the investigation of cellular signaling pathways, hormone secretion, and proliferative responses in NET cells that express this receptor. These application notes provide an overview of the use of this compound in NET cell line research, including its mechanism of action, and detailed protocols for its application in key in vitro experiments.
Neuroendocrine tumors are a heterogeneous group of neoplasms arising from neuroendocrine cells throughout the body. Many NETs, particularly those of gastrointestinal origin, express the CCK2 receptor. The binding of agonists like gastrin and pentagastrin to this receptor can trigger a cascade of intracellular events that influence tumor biology. The human pancreatic neuroendocrine tumor cell line, BON-1, is known to express functional gastrin receptors, making it a relevant model for such studies[1][2]. While direct quantitative data on the effects of pentagastrin on other common NET cell lines like QGP-1 and NT-3 is limited in publicly available literature, the presence of the CCK2 receptor in these lines would suggest their potential utility in similar experimental setups.
Mechanism of Action
Pentagastrin mimics the physiological and pathophysiological effects of gastrin by binding to and activating the CCK2 receptor, a G-protein coupled receptor. This activation initiates a series of intracellular signaling cascades, primarily through Gq and G12/13 proteins[3][4]. The activation of these pathways can lead to various cellular responses, including proliferation, hormone synthesis and secretion, and changes in cell motility.
Signaling Pathway
The binding of pentagastrin to the CCK2 receptor triggers multiple downstream signaling pathways critical in neuroendocrine tumor cell function. A primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events, in turn, can activate the MAPK/ERK and PI3K/Akt signaling cascades, which are central regulators of cell proliferation, survival, and differentiation[3][4].
// Nodes Pentagastrin [label="Pentagastrin\nMeglumine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CCK2R [label="CCK2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Intracellular\nCa2+ Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK/ERK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_pathway [label="PI3K/Akt\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Hormone_Secretion [label="Hormone Secretion", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pentagastrin -> CCK2R [label="Binds to"]; CCK2R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca_release -> PKC [label="Co-activates"]; PKC -> MAPK_pathway [label="Activates"]; PKC -> PI3K_pathway [label="Activates"]; MAPK_pathway -> Proliferation; PI3K_pathway -> Proliferation; Ca_release -> Hormone_Secretion [label="Triggers"]; }
Caption: Pentagastrin-CCK2R Signaling Pathway.
Data Presentation
The following tables summarize the potential effects of this compound on neuroendocrine tumor cell lines based on available literature. It is important to note that direct quantitative data for pentagastrin on BON-1 and QGP-1 cell lines is sparse, and some data is extrapolated from studies using gastrin on other cancer cell lines.
Table 1: Effect of Pentagastrin/Gastrin on NET and other Cancer Cell Line Proliferation
| Cell Line | Agonist | Concentration | Incubation Time | Effect on Proliferation | Reference |
| LoVo (colon cancer) | Gastrin-17 | 1.8 x 10-10 M | 24 hours | 50.8% increase in cell number | [5] |
| AGS (gastric adenocarcinoma) | Pentagastrin | Concentration-dependent | Not specified | Increased proliferation | [1] |
| PANC-1 (pancreatic cancer) | Pentagastrin | 1 mg/kg (in vivo) | 24 days | Increased tumor weight | [6] |
Table 2: Effect of Pentagastrin on Hormone Secretion
| Cell Type | Agonist | Concentration | Effect on Serotonin Release | Reference |
| Carcinoid Tumor Cells (in vivo) | Pentagastrin | Not specified | Elevated circulating 5-HT levels | [7] |
| Carcinoid Patients | Pentagastrin | 0.06 µg/kg body wt (intravenous) | No significant increase in peripheral blood serotonin | [8] |
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on NET cell lines. Researchers should optimize these protocols for their specific cell line and experimental conditions.
Protocol 1: Cell Culture of BON-1 and QGP-1 Neuroendocrine Tumor Cell Lines
Materials:
-
BON-1 or QGP-1 cell line
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM/F-12 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Centrifuge the cell suspension and resuspend the pellet in fresh medium for plating into new flasks or for experiments.
// Nodes Thaw [label="Thaw Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge1 [label="Centrifuge and\nResuspend", fillcolor="#FBBC05", fontcolor="#202124"]; Plate [label="Plate in T-75 Flask", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C, 5% CO2", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor Cell Growth", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Subculture [label="Subculture at 80-90%\nConfluency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Experiment [label="Use for Experiments", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Thaw -> Centrifuge1; Centrifuge1 -> Plate; Plate -> Incubate; Incubate -> Monitor; Monitor -> Subculture; Subculture -> Plate [label="Re-plate"]; Subculture -> Experiment; }
Caption: General Cell Culture Workflow.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Materials:
-
BON-1 or QGP-1 cells
-
Complete growth medium
-
This compound stock solution (in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Serum Starvation (Optional): To reduce the effect of growth factors in the serum, replace the medium with serum-free or low-serum (e.g., 0.5% FBS) medium for 24 hours prior to treatment.
-
Pentagastrin Treatment: Prepare serial dilutions of this compound in the appropriate medium. Remove the medium from the wells and add 100 µL of the pentagastrin dilutions. Include a vehicle control (medium without pentagastrin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
// Nodes Seed [label="Seed Cells in\n96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Starve [label="Serum Starvation\n(Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with Pentagastrin\n(Various Concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate (24-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; MTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilize [label="Solubilize Formazan\nCrystals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\nat 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Seed -> Starve; Starve -> Treat; Treat -> Incubate; Incubate -> MTT; MTT -> Solubilize; Solubilize -> Read; Read -> Analyze; }
Caption: Cell Proliferation (MTT) Assay Workflow.
Protocol 3: Hormone Secretion Assay (Serotonin ELISA)
Materials:
-
BON-1 cells (known to produce serotonin)
-
Complete growth medium
-
This compound stock solution
-
24-well cell culture plates
-
Serum-free medium
-
Commercially available Serotonin ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BON-1 cells into a 24-well plate at a density that allows for sub-confluency during the experiment. Allow cells to attach overnight.
-
Wash and Acclimatize: Gently wash the cells twice with serum-free medium. Add 500 µL of serum-free medium to each well and incubate for 1-2 hours to establish a baseline.
-
Pentagastrin Stimulation: Prepare various concentrations of this compound in serum-free medium. Remove the medium and add 500 µL of the pentagastrin solutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: Carefully collect the supernatant from each well and centrifuge to remove any cellular debris.
-
Serotonin Measurement: Measure the serotonin concentration in the supernatants using a serotonin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in the wells and measure the total protein content to normalize the serotonin secretion data to cell number.
-
Data Analysis: Express the results as pg or ng of serotonin secreted per mg of total protein.
Conclusion
This compound serves as a critical tool for elucidating the role of the CCK2 receptor in the pathophysiology of neuroendocrine tumors. The protocols and information provided herein offer a foundation for researchers to design and execute experiments aimed at understanding the intricate signaling pathways and cellular responses governed by this receptor. Further research, particularly in generating quantitative dose-response data for specific NET cell lines like BON-1, QGP-1, and NT-3, will be instrumental in advancing our knowledge and developing targeted therapies for these complex malignancies.
References
- 1. Gastrin and pentagastrin enhance the tumour proliferation of human stable cultured gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stimulation of growth of a colon cancer cell line by gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of gastrin as a growth peptide in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pentagastrin test in the diagnosis of the carcinoid syndrome. Blockade of gastrointestinal symptoms by ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
Application Notes: Pentagastrin Meglumine in Isolated Perfused Stomach Models
Introduction
Pentagastrin (B549294), a synthetic pentapeptide, is a potent stimulant of gastric acid secretion that mimics the action of the natural hormone gastrin.[1][2][3] It is an invaluable tool in gastroenterology research and diagnostics. The isolated perfused stomach model is a sophisticated ex vivo technique that allows for the study of gastric function in a controlled environment, free from systemic neural and hormonal influences. This model is crucial for investigating the direct effects of pharmacological agents like pentagastrin on gastric acid and pepsin secretion, mucosal blood flow, and the underlying physiological regulatory mechanisms.[4][5]
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing pentagastrin meglumine (B1676163) in isolated perfused rodent stomach models.
Mechanism of Action & Signaling Pathway
Pentagastrin exerts its primary effect by binding to cholecystokinin (B1591339) B (CCK-B) receptors on the basolateral membrane of gastric parietal cells.[1][3] This binding event initiates an intracellular signaling cascade, leading to the secretion of hydrochloric acid (HCl) into the stomach lumen.
The principal pathway involves the activation of a Gq-protein, which in turn stimulates phospholipase C (PLC).[1] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinases. These kinases phosphorylate various proteins that facilitate the translocation and fusion of H+/K+ ATPase-containing tubulovesicles with the apical membrane, leading to the active pumping of H+ ions into the gastric lumen.[1]
Experimental Protocols
Protocol 1: Isolated Perfused Rat Stomach for Gastric Acid Secretion Assay
This protocol details the procedure for setting up an isolated, vascularly perfused rat stomach model to measure pentagastrin-stimulated acid secretion.[4][5]
1. Apparatus Setup:
-
A modular perfusion system with a water-jacketed organ chamber to maintain physiological temperature (37°C).[6][7]
-
A peristaltic pump for constant flow vascular perfusion.
-
An oxygenator (e.g., hollow fiber dialyzer) to gas the vascular perfusate with 95% O2 / 5% CO2.[7][8]
-
A luminal perfusion pump and collection system.
-
Pressure transducers to monitor vascular perfusion pressure.[8]
-
A pH meter and titrator for analyzing gastric effluent.
2. Perfusate Composition:
-
Vascular Perfusate: Krebs-Ringer bicarbonate buffer containing:
-
Luminal Perfusate: Distilled water or saline, gassed with 100% O2.[5]
3. Surgical Procedure:
-
Anesthetize a male rat (e.g., Sprague-Dawley) following approved institutional guidelines.
-
Perform a laparotomy to expose the abdominal organs.
-
Cannulate the celiac axis via the abdominal aorta for arterial inflow of the vascular perfusate.[4]
-
Place a portal vein catheter for venous outflow.
-
Ligate the esophagus just below the diaphragm and insert a catheter into the stomach through the esophagus for luminal perfusion.
-
Insert a collection catheter through a small incision at the pylorus.[4]
-
Carefully dissect the stomach free and transfer it to the temperature-controlled organ chamber.
4. Perfusion and Experimental Workflow:
-
Connect the cannulas to the perfusion apparatus.
-
Start vascular perfusion at a constant flow rate (e.g., 3-5 mL/min).
-
Begin luminal perfusion at a slow rate (e.g., 1 mL/min).
-
Allow the preparation to stabilize for a 20-30 minute equilibration period. Discard the initial gastric effluent to wash out preformed juice and pepsin.[5]
-
Collect basal gastric effluent for 10-20 minutes.
-
Introduce pentagastrin into the vascular perfusate at the desired concentration.
-
Collect gastric effluent in 10-minute intervals for the duration of the stimulation period (e.g., 60 minutes).
5. Sample Collection and Analysis:
-
Measure the volume of each 10-minute gastric effluent sample.
-
Determine the H+ concentration by titrating the sample to a neutral pH (7.0) with 0.01 N NaOH.[4]
-
Calculate acid output as: (Volume of NaOH) x (Normality of NaOH) / time interval. Results are typically expressed as µEq H+/10 min or µEq H+/h.
-
Pepsin concentration can be estimated using a hemoglobin digestion method.[5]
Quantitative Data Summary
The following tables summarize representative data from studies using pentagastrin in various isolated and in situ perfused stomach models.
Table 1: Comparison of Pentagastrin-Stimulated Gastric Acid Secretion in Different Rat Stomach Models [9]
| Model | Maximal Acid Output (MAO) (µEq/10 min) | Threshold Dose (TD) of Pentagastrin |
| Conscious Rats (Gastric Fistula) | 48 ± 6.3 | 6 µ g/kg-h |
| Anesthetized Rats (Luminal Perfusion) | 11.6 ± 1.2 | 0.5 µ g/kg-h |
| Isolated Perfused Stomach (without IMX) | 2.2 ± 0.4 | 0.25 µ g/stomach-h |
| Isolated Perfused Stomach (with IMX) | 8.0 ± 1.0 | 0.008 µ g/stomach-h |
*IMX (Isobutylmethylxanthine) is a phosphodiesterase inhibitor used to increase the sensitivity of the preparation.[9]
Table 2: Effect of Perfusate Composition and Pentagastrin Dose on Acid Secretion in Isolated Rat Stomachs
| Perfusate Condition | Pentagastrin Dose | Basal Acid Output (µEq H⁺/h) | Stimulated Acid Output (µEq H⁺/h) | Reference |
| Krebs-Ringer Buffer (No Erythrocytes) | N/A | 2.50 ± 0.58 | No significant increase | [4] |
| Krebs-Ringer Buffer + 10% Ovine Erythrocytes | 0.6 µg/kg/h | ~2.5 | 23.5 ± 3.73 (Maximal) | [4] |
| Krebs-Ringer Buffer + Erythrocytes + Albumin & Substrates | Various | 2.3 ± 0.4 | 12.7 ± 2.1 (Maximal) | [5] |
Key Considerations and Applications
-
Oxygenation is Critical: The inclusion of erythrocytes or another oxygen carrier in the vascular perfusate is essential for achieving a robust secretory response to pentagastrin, highlighting the high metabolic demand of parietal cells.[4][5]
-
Sensitivity Enhancement: For studies requiring high sensitivity, the addition of a phosphodiesterase inhibitor like isobutylmethylxanthine (IMX) can dramatically lower the threshold dose of pentagastrin needed to elicit a response.[9]
-
Pepsin Secretion: In contrast to its strong effect on acid secretion, pentagastrin has been shown to have little to no direct stimulatory effect on pepsin secretion in isolated perfused stomach models and in humans.[5][10]
-
Drug Development: This model is ideal for screening novel pro-secretory or anti-secretory compounds, studying drug interactions (e.g., with H2-receptor antagonists or proton pump inhibitors), and investigating the mechanisms of gastric mucosal defense.[3]
-
Physiological Research: The model allows for the precise study of the interplay between various secretagogues and inhibitors, the role of mucosal blood flow in acid secretion, and the direct effects of hormones on gastric function without systemic interference.[11]
References
- 1. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Pentagastrin used for? [synapse.patsnap.com]
- 4. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of pentagastrin on the gastric secretion by the totally isolated vascularly perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adinstruments.com [adinstruments.com]
- 7. Isolated Liver Perfusion Studies | In-vitro Hepatic Perfusion | ADI [adinstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pentagastrin on gastric acid secretion in the totally isolated vascularly perfused rat stomach stimulated with the phosphodiesterase inhibitor isobutyl methylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of pentagastrin on peptic secretion in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathways mediating pentagastrin-induced mucosal blood flow response in rat stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pentagastrin Meglumine in Isolated Perfused Stomach Models
Introduction
Pentagastrin, a synthetic pentapeptide, is a potent stimulant of gastric acid secretion that mimics the action of the natural hormone gastrin.[1][2][3] It is an invaluable tool in gastroenterology research and diagnostics. The isolated perfused stomach model is a sophisticated ex vivo technique that allows for the study of gastric function in a controlled environment, free from systemic neural and hormonal influences. This model is crucial for investigating the direct effects of pharmacological agents like pentagastrin on gastric acid and pepsin secretion, mucosal blood flow, and the underlying physiological regulatory mechanisms.[4][5]
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing pentagastrin meglumine in isolated perfused rodent stomach models.
Mechanism of Action & Signaling Pathway
Pentagastrin exerts its primary effect by binding to cholecystokinin B (CCK-B) receptors on the basolateral membrane of gastric parietal cells.[1][3] This binding event initiates an intracellular signaling cascade, leading to the secretion of hydrochloric acid (HCl) into the stomach lumen.
The principal pathway involves the activation of a Gq-protein, which in turn stimulates phospholipase C (PLC).[1] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinases. These kinases phosphorylate various proteins that facilitate the translocation and fusion of H+/K+ ATPase-containing tubulovesicles with the apical membrane, leading to the active pumping of H+ ions into the gastric lumen.[1]
Experimental Protocols
Protocol 1: Isolated Perfused Rat Stomach for Gastric Acid Secretion Assay
This protocol details the procedure for setting up an isolated, vascularly perfused rat stomach model to measure pentagastrin-stimulated acid secretion.[4][5]
1. Apparatus Setup:
-
A modular perfusion system with a water-jacketed organ chamber to maintain physiological temperature (37°C).[6][7]
-
A peristaltic pump for constant flow vascular perfusion.
-
An oxygenator (e.g., hollow fiber dialyzer) to gas the vascular perfusate with 95% O2 / 5% CO2.[7][8]
-
A luminal perfusion pump and collection system.
-
Pressure transducers to monitor vascular perfusion pressure.[8]
-
A pH meter and titrator for analyzing gastric effluent.
2. Perfusate Composition:
-
Vascular Perfusate: Krebs-Ringer bicarbonate buffer containing:
-
Luminal Perfusate: Distilled water or saline, gassed with 100% O2.[5]
3. Surgical Procedure:
-
Anesthetize a male rat (e.g., Sprague-Dawley) following approved institutional guidelines.
-
Perform a laparotomy to expose the abdominal organs.
-
Cannulate the celiac axis via the abdominal aorta for arterial inflow of the vascular perfusate.[4]
-
Place a portal vein catheter for venous outflow.
-
Ligate the esophagus just below the diaphragm and insert a catheter into the stomach through the esophagus for luminal perfusion.
-
Insert a collection catheter through a small incision at the pylorus.[4]
-
Carefully dissect the stomach free and transfer it to the temperature-controlled organ chamber.
4. Perfusion and Experimental Workflow:
-
Connect the cannulas to the perfusion apparatus.
-
Start vascular perfusion at a constant flow rate (e.g., 3-5 mL/min).
-
Begin luminal perfusion at a slow rate (e.g., 1 mL/min).
-
Allow the preparation to stabilize for a 20-30 minute equilibration period. Discard the initial gastric effluent to wash out preformed juice and pepsin.[5]
-
Collect basal gastric effluent for 10-20 minutes.
-
Introduce pentagastrin into the vascular perfusate at the desired concentration.
-
Collect gastric effluent in 10-minute intervals for the duration of the stimulation period (e.g., 60 minutes).
5. Sample Collection and Analysis:
-
Measure the volume of each 10-minute gastric effluent sample.
-
Determine the H+ concentration by titrating the sample to a neutral pH (7.0) with 0.01 N NaOH.[4]
-
Calculate acid output as: (Volume of NaOH) x (Normality of NaOH) / time interval. Results are typically expressed as µEq H+/10 min or µEq H+/h.
-
Pepsin concentration can be estimated using a hemoglobin digestion method.[5]
Quantitative Data Summary
The following tables summarize representative data from studies using pentagastrin in various isolated and in situ perfused stomach models.
Table 1: Comparison of Pentagastrin-Stimulated Gastric Acid Secretion in Different Rat Stomach Models [9]
| Model | Maximal Acid Output (MAO) (µEq/10 min) | Threshold Dose (TD) of Pentagastrin |
| Conscious Rats (Gastric Fistula) | 48 ± 6.3 | 6 µ g/kg-h |
| Anesthetized Rats (Luminal Perfusion) | 11.6 ± 1.2 | 0.5 µ g/kg-h |
| Isolated Perfused Stomach (without IMX) | 2.2 ± 0.4 | 0.25 µ g/stomach-h |
| Isolated Perfused Stomach (with IMX) | 8.0 ± 1.0 | 0.008 µ g/stomach-h |
*IMX (Isobutylmethylxanthine) is a phosphodiesterase inhibitor used to increase the sensitivity of the preparation.[9]
Table 2: Effect of Perfusate Composition and Pentagastrin Dose on Acid Secretion in Isolated Rat Stomachs
| Perfusate Condition | Pentagastrin Dose | Basal Acid Output (µEq H⁺/h) | Stimulated Acid Output (µEq H⁺/h) | Reference |
| Krebs-Ringer Buffer (No Erythrocytes) | N/A | 2.50 ± 0.58 | No significant increase | [4] |
| Krebs-Ringer Buffer + 10% Ovine Erythrocytes | 0.6 µg/kg/h | ~2.5 | 23.5 ± 3.73 (Maximal) | [4] |
| Krebs-Ringer Buffer + Erythrocytes + Albumin & Substrates | Various | 2.3 ± 0.4 | 12.7 ± 2.1 (Maximal) | [5] |
Key Considerations and Applications
-
Oxygenation is Critical: The inclusion of erythrocytes or another oxygen carrier in the vascular perfusate is essential for achieving a robust secretory response to pentagastrin, highlighting the high metabolic demand of parietal cells.[4][5]
-
Sensitivity Enhancement: For studies requiring high sensitivity, the addition of a phosphodiesterase inhibitor like isobutylmethylxanthine (IMX) can dramatically lower the threshold dose of pentagastrin needed to elicit a response.[9]
-
Pepsin Secretion: In contrast to its strong effect on acid secretion, pentagastrin has been shown to have little to no direct stimulatory effect on pepsin secretion in isolated perfused stomach models and in humans.[5][10]
-
Drug Development: This model is ideal for screening novel pro-secretory or anti-secretory compounds, studying drug interactions (e.g., with H2-receptor antagonists or proton pump inhibitors), and investigating the mechanisms of gastric mucosal defense.[3]
-
Physiological Research: The model allows for the precise study of the interplay between various secretagogues and inhibitors, the role of mucosal blood flow in acid secretion, and the direct effects of hormones on gastric function without systemic interference.[11]
References
- 1. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Pentagastrin used for? [synapse.patsnap.com]
- 4. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of pentagastrin on the gastric secretion by the totally isolated vascularly perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adinstruments.com [adinstruments.com]
- 7. Isolated Liver Perfusion Studies | In-vitro Hepatic Perfusion | ADI [adinstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pentagastrin on gastric acid secretion in the totally isolated vascularly perfused rat stomach stimulated with the phosphodiesterase inhibitor isobutyl methylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of pentagastrin on peptic secretion in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathways mediating pentagastrin-induced mucosal blood flow response in rat stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combined Calcium and Pentagastrin Stimulation Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combined calcium and pentagastrin (B549294) stimulation test is a provocative diagnostic procedure used to assess the secretory capacity of thyroid C-cells. This test is primarily employed in the differential diagnosis of hypercalcitoninemia, particularly for the early detection of Medullary Thyroid Carcinoma (MTC) and C-cell Hyperplasia (CCH).[1][2][3] By administering both calcium and pentagastrin, the test aims to elicit a maximal calcitonin response, thereby increasing diagnostic sensitivity and specificity compared to measuring basal calcitonin levels or using either stimulating agent alone.[2]
Pentagastrin, a synthetic analog of gastrin, and calcium stimulate calcitonin secretion through distinct molecular pathways.[4] Pentagastrin specifically targets the cholecystokinin (B1591339) B/gastrin receptor on C-cells, while calcium directly activates the thyroid calcium-sensing receptor (CaSR).[4] The combined administration of these agents produces a synergistic effect, leading to a more robust and reliable stimulation of calcitonin release.
Experimental Protocols
Patient Preparation
-
Fasting: The patient must fast overnight prior to the procedure. Water is permitted.[1][2][5]
-
Medication Review: Certain medications can interfere with calcitonin levels. For instance, proton-pump inhibitors should be discontinued (B1498344) for at least four weeks before the test.[6]
-
Baseline Assessment: It is recommended to have baseline calcium and calcitonin levels documented as normal before proceeding with the stimulation test. If basal calcitonin is already significantly elevated (e.g., >100 pg/mL), MTC can be assumed, and the stimulation test may not provide additional diagnostic value.[1][7]
-
Alcohol: The patient should refrain from alcohol consumption for at least twelve hours before the test.[1]
Materials
-
Calcium Gluconate (10% solution)
-
Pentagastrin
-
Normal Saline (0.9% Sodium Chloride) for flushing
-
Intravenous (IV) cannula
-
Blood collection tubes (e.g., for serum or plasma as required by the testing laboratory)
-
Ice for sample handling
Procedure
-
Patient Positioning: The patient should be in a supine position throughout the test.[1][2]
-
IV Access: Insert an IV cannula into a suitable vein.
-
Baseline Blood Sample: Collect a baseline blood sample for the measurement of calcitonin. This is the "0 minute" or "baseline" sample.[2]
-
Administration of Stimulants:
-
Immediately following the baseline blood draw, administer Calcium Gluconate intravenously. The dosage can vary, with common protocols using either 1 mg/kg or 2 mg/kg of body weight, infused over 1 to 2 minutes.[1][2][4]
-
Immediately after the calcium infusion, administer pentagastrin as an intravenous bolus over 5 to 10 seconds. A common dosage is 0.5 μg/kg of body weight.[2][4]
-
Flush the IV line with normal saline after each injection.[1]
-
-
Post-Stimulation Blood Sampling: Collect blood samples at specific time points after the administration of the stimulants. Common time points include 1, 2, 5, and 10 minutes post-injection.[2] Some protocols may include additional time points.[1][3]
-
Sample Handling:
Safety Precautions and Side Effects
-
The test should be performed under the supervision of a physician.
-
Patients should be warned of potential transient side effects, which may include:
-
Blood pressure should be monitored at each sample collection time.[1]
Data Presentation
The interpretation of the combined calcium and pentagastrin stimulation test relies on the peak stimulated calcitonin levels. The following tables summarize representative data for different patient populations. It is important to note that reference ranges can vary between laboratories and assays.
Table 1: Calcitonin Levels (pg/mL) in Healthy Adults After Combined Stimulation
| Time Point | Adult Female (n=30) | Adult Male (n=30) |
| Baseline | <4.6 | <11.5 |
| 1 Minute | <41 | <342 |
| 2 Minutes | <70 | 10-491 |
| 5 Minutes | <39 | 8-343 |
| 10 Minutes | <23 | <112 |
Source: Labcorp, based on Nichols Institute Diagnostics assay.[2]
Table 2: Gender-Specific Basal and Stimulated Calcitonin Cut-Offs (pg/mL) for MTC Diagnosis
| Test | Gender | Condition | Cut-Off Value (pg/mL) |
| Basal Calcitonin | Male | MTC vs. CCH/Normal | > 43 |
| Female | MTC vs. CCH/Normal | > 23 | |
| Pentagastrin-Stimulated | Male | MTC vs. CCH | > 470 |
| Female | MTC vs. CCH | > 200 | |
| Calcium-Stimulated | Male | MTC vs. CCH | > 1500 |
| Female | MTC vs. CCH | > 780 |
Source: Adapted from a study on gender-specific cut-off values.[8]
Table 3: Interpretation of Test Results
| Calcitonin Response | Interpretation |
| Doubling of baseline level | Considered abnormal.[1] |
| Rise above 80 ng/L (80,000 pg/mL) | Suggestive of C-cell hyperplasia.[1] |
| Peak stimulated level >100 pg/mL | Highly suspicious for MTC.[7] |
Visualization of Pathways and Workflows
Signaling Pathways for Calcitonin Release
Caption: Signaling pathways for calcium and pentagastrin-stimulated calcitonin release.
Experimental Workflow
Caption: Workflow for the combined calcium and pentagastrin stimulation test.
Logical Relationship for Diagnosis
Caption: Diagnostic logic for using the combined stimulation test.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. labcorp.com [labcorp.com]
- 3. Calcitonin stimulation tests for the early diagnosis and follow-up of patients with C cell disease: a descriptive analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. uhb.nhs.uk [uhb.nhs.uk]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Calcium-stimulated calcitonin - The “new standard” in the diagnosis of thyroid C-cell disease - clinically relevant gender-specific cut-off levels for an “old test” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combined Calcium and Pentagastrin Stimulation Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combined calcium and pentagastrin stimulation test is a provocative diagnostic procedure used to assess the secretory capacity of thyroid C-cells. This test is primarily employed in the differential diagnosis of hypercalcitoninemia, particularly for the early detection of Medullary Thyroid Carcinoma (MTC) and C-cell Hyperplasia (CCH).[1][2][3] By administering both calcium and pentagastrin, the test aims to elicit a maximal calcitonin response, thereby increasing diagnostic sensitivity and specificity compared to measuring basal calcitonin levels or using either stimulating agent alone.[2]
Pentagastrin, a synthetic analog of gastrin, and calcium stimulate calcitonin secretion through distinct molecular pathways.[4] Pentagastrin specifically targets the cholecystokinin B/gastrin receptor on C-cells, while calcium directly activates the thyroid calcium-sensing receptor (CaSR).[4] The combined administration of these agents produces a synergistic effect, leading to a more robust and reliable stimulation of calcitonin release.
Experimental Protocols
Patient Preparation
-
Fasting: The patient must fast overnight prior to the procedure. Water is permitted.[1][2][5]
-
Medication Review: Certain medications can interfere with calcitonin levels. For instance, proton-pump inhibitors should be discontinued for at least four weeks before the test.[6]
-
Baseline Assessment: It is recommended to have baseline calcium and calcitonin levels documented as normal before proceeding with the stimulation test. If basal calcitonin is already significantly elevated (e.g., >100 pg/mL), MTC can be assumed, and the stimulation test may not provide additional diagnostic value.[1][7]
-
Alcohol: The patient should refrain from alcohol consumption for at least twelve hours before the test.[1]
Materials
-
Calcium Gluconate (10% solution)
-
Pentagastrin
-
Normal Saline (0.9% Sodium Chloride) for flushing
-
Intravenous (IV) cannula
-
Blood collection tubes (e.g., for serum or plasma as required by the testing laboratory)
-
Ice for sample handling
Procedure
-
Patient Positioning: The patient should be in a supine position throughout the test.[1][2]
-
IV Access: Insert an IV cannula into a suitable vein.
-
Baseline Blood Sample: Collect a baseline blood sample for the measurement of calcitonin. This is the "0 minute" or "baseline" sample.[2]
-
Administration of Stimulants:
-
Immediately following the baseline blood draw, administer Calcium Gluconate intravenously. The dosage can vary, with common protocols using either 1 mg/kg or 2 mg/kg of body weight, infused over 1 to 2 minutes.[1][2][4]
-
Immediately after the calcium infusion, administer pentagastrin as an intravenous bolus over 5 to 10 seconds. A common dosage is 0.5 μg/kg of body weight.[2][4]
-
Flush the IV line with normal saline after each injection.[1]
-
-
Post-Stimulation Blood Sampling: Collect blood samples at specific time points after the administration of the stimulants. Common time points include 1, 2, 5, and 10 minutes post-injection.[2] Some protocols may include additional time points.[1][3]
-
Sample Handling:
Safety Precautions and Side Effects
-
The test should be performed under the supervision of a physician.
-
Patients should be warned of potential transient side effects, which may include:
-
Blood pressure should be monitored at each sample collection time.[1]
Data Presentation
The interpretation of the combined calcium and pentagastrin stimulation test relies on the peak stimulated calcitonin levels. The following tables summarize representative data for different patient populations. It is important to note that reference ranges can vary between laboratories and assays.
Table 1: Calcitonin Levels (pg/mL) in Healthy Adults After Combined Stimulation
| Time Point | Adult Female (n=30) | Adult Male (n=30) |
| Baseline | <4.6 | <11.5 |
| 1 Minute | <41 | <342 |
| 2 Minutes | <70 | 10-491 |
| 5 Minutes | <39 | 8-343 |
| 10 Minutes | <23 | <112 |
Source: Labcorp, based on Nichols Institute Diagnostics assay.[2]
Table 2: Gender-Specific Basal and Stimulated Calcitonin Cut-Offs (pg/mL) for MTC Diagnosis
| Test | Gender | Condition | Cut-Off Value (pg/mL) |
| Basal Calcitonin | Male | MTC vs. CCH/Normal | > 43 |
| Female | MTC vs. CCH/Normal | > 23 | |
| Pentagastrin-Stimulated | Male | MTC vs. CCH | > 470 |
| Female | MTC vs. CCH | > 200 | |
| Calcium-Stimulated | Male | MTC vs. CCH | > 1500 |
| Female | MTC vs. CCH | > 780 |
Source: Adapted from a study on gender-specific cut-off values.[8]
Table 3: Interpretation of Test Results
| Calcitonin Response | Interpretation |
| Doubling of baseline level | Considered abnormal.[1] |
| Rise above 80 ng/L (80,000 pg/mL) | Suggestive of C-cell hyperplasia.[1] |
| Peak stimulated level >100 pg/mL | Highly suspicious for MTC.[7] |
Visualization of Pathways and Workflows
Signaling Pathways for Calcitonin Release
Caption: Signaling pathways for calcium and pentagastrin-stimulated calcitonin release.
Experimental Workflow
Caption: Workflow for the combined calcium and pentagastrin stimulation test.
Logical Relationship for Diagnosis
Caption: Diagnostic logic for using the combined stimulation test.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. labcorp.com [labcorp.com]
- 3. Calcitonin stimulation tests for the early diagnosis and follow-up of patients with C cell disease: a descriptive analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. uhb.nhs.uk [uhb.nhs.uk]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Calcium-stimulated calcitonin - The “new standard” in the diagnosis of thyroid C-cell disease - clinically relevant gender-specific cut-off levels for an “old test” - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Pepsinogen Secretion in Response to Pentagastrin Meglumine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagastrin (B549294), a synthetic analogue of the hormone gastrin, is a potent secretagogue used in diagnostic and research settings to stimulate gastric acid and pepsinogen secretion.[1] Pepsinogen, the inactive precursor of the digestive enzyme pepsin, is secreted by chief cells in the gastric mucosa.[2] Measuring the pepsinogen secretion in response to pentagastrin stimulation is a critical tool for evaluating gastric secretory function, studying the pathophysiology of peptic ulcer disease, and assessing the pharmacodynamic effects of novel drug candidates targeting gastric function.[3][4] This document provides detailed application notes, experimental protocols, and data interpretation guidelines for measuring pepsinogen secretion in response to pentagastrin meglumine (B1676163) in both in vivo and in vitro models.
Data Presentation
In Vivo Studies: Dose-Dependent Pepsinogen Secretion
The following tables summarize the dose-dependent effect of pentagastrin on pepsinogen secretion as observed in human studies. It is important to note that absolute values can vary based on the subject population (e.g., healthy volunteers vs. patients with duodenal ulcers) and the specific assay methods used.
| Pentagastrin Dose (µg/kg/hr) | Basal Pepsin Output (mg/hr) | Stimulated Pepsin Output (mg/hr) | Fold Increase (Approx.) |
| Healthy Volunteers | |||
| 0 (Basal) | ~76 | - | - |
| 0.25 - 4.0 | ~76 | ≤ 181 | Up to 2.4 |
| 1.0 | - | Maximal for pepsin | - |
| 6.0 | - | Submaximal for acid | - |
Data compiled from studies on healthy volunteers and patients with peptic ulcer disease.[3][5]
Time-Course of Pentagastrin-Stimulated Secretion
Upon intravenous administration of pentagastrin, the stimulation of gastric secretion is rapid. A plateau in secretion is typically reached within 60 to 90 minutes of continuous infusion.[6] For experimental design, a basal collection period is followed by a stimulation period with sample collection at regular intervals to characterize the peak and sustained response.
| Time Point | Event | Sample Collection |
| -60 to 0 min | Basal Period | 4 x 15-min gastric content aspirations |
| 0 min | Start Pentagastrin Infusion | - |
| 0 to 90 min | Stimulation Period | 6 x 15-min gastric content aspirations |
Based on a typical in vivo protocol for humans.[7]
Experimental Protocols
In Vivo Protocol: Pentagastrin Stimulation Test in Humans
This protocol describes a method for assessing pentagastrin-stimulated pepsinogen secretion in human subjects. Ethical approval and informed consent are mandatory.
1. Subject Preparation:
-
Subjects should fast overnight (at least 8-12 hours).
-
A nasogastric tube is inserted into the stomach for aspiration of gastric contents.
2. Basal Secretion Collection:
-
The stomach is emptied of any residual contents.
-
Gastric juice is collected continuously for one hour, divided into four 15-minute samples, to determine the basal acid output (BAO) and basal pepsinogen output (BPO).
3. Pentagastrin Administration:
-
Pentagastrin meglumine is administered as a continuous intravenous infusion at a dose of 1.5 µg/kg/hr.[7] Other dosing regimens, such as stepwise increasing doses (e.g., 0.166, 1, and 6 µg/kg/hr), can be used for dose-response studies.[3]
4. Stimulated Secretion Collection:
-
Following the start of the pentagastrin infusion, gastric juice is collected for 90 minutes, divided into six 15-minute samples.
5. Sample Processing and Analysis:
-
The volume of each gastric juice sample is measured.
-
An aliquot of each sample is taken for pepsinogen analysis.
-
Samples for pepsinogen analysis should be stored on ice and processed promptly.
In Vitro Protocol: Pepsinogen Secretion from Isolated Gastric Glands/Chief Cells
This protocol provides a method for studying the direct effects of pentagastrin on pepsinogen secretion in an in vitro setting, eliminating systemic influences.
1. Isolation of Gastric Glands/Chief Cells:
-
Gastric mucosa is obtained from a suitable animal model (e.g., rat, rabbit) or human surgical specimens.
-
The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and pronase) to isolate gastric glands.
-
Chief cells can be further enriched from the mixed cell population by techniques such as density gradient centrifugation (e.g., using a Percoll gradient).[8]
2. Cell Culture and Stimulation:
-
Isolated glands or enriched chief cells are suspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The cell suspension is pre-incubated at 37°C for a short period to allow for equilibration.
-
Pentagastrin is added to the cell suspension at various concentrations to determine a dose-response relationship. A typical concentration range would be from 10⁻¹⁰ to 10⁻⁶ M.
-
A control group without pentagastrin stimulation is included.
3. Sample Collection:
-
The cell suspension is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
At the end of the incubation, the cells are pelleted by centrifugation.
-
The supernatant, containing the secreted pepsinogen, is collected for analysis.
Pepsinogen Assay Protocol (Hemoglobin Substrate Method)
This is a classic and widely used method for determining pepsin activity, which is indicative of the amount of pepsinogen secreted.
1. Reagent Preparation:
-
Hemoglobin Substrate (2.5% w/v): Dissolve 2.5 g of bovine hemoglobin in 100 ml of deionized water. Adjust the pH to 2.0 with 0.3 N HCl.[9]
-
Trichloroacetic Acid (TCA) (5% w/v): Prepare a 5% solution of TCA in deionized water.[9]
-
Pepsin Standard: Prepare a stock solution of pepsin (e.g., 1 mg/ml) in 0.01 N HCl and create a standard curve by serial dilutions.
2. Assay Procedure:
-
Sample Activation: Pepsinogen in the collected gastric juice or cell culture supernatant is activated to pepsin by the acidic conditions of the assay (pH 2.0).
-
Incubation: Add 2.5 ml of the hemoglobin substrate to a series of test tubes and equilibrate at 37°C.
-
Add 0.5 ml of the sample (or standard) to the substrate and incubate at 37°C for exactly 10 minutes.
-
Reaction Termination: Stop the enzymatic reaction by adding 5 ml of 5% TCA. This will precipitate the undigested hemoglobin.
-
Blank Preparation: For each sample, prepare a blank by adding the TCA before adding the sample to the substrate.
-
Centrifugation/Filtration: Centrifuge or filter the samples to remove the precipitated protein.
-
Spectrophotometry: Measure the absorbance of the clear supernatant at 280 nm. The absorbance is proportional to the amount of TCA-soluble peptides produced by pepsin digestion.
-
Calculation: Subtract the blank absorbance from the sample absorbance and determine the pepsin concentration from the standard curve. One unit of pepsin activity is typically defined as the amount of enzyme that produces an increase in A280 of 0.001 per minute at 37°C.[9][10]
Mandatory Visualizations
Signaling Pathway of Pentagastrin-Induced Pepsinogen Secretion
Caption: Pentagastrin signaling pathway in gastric chief cells.
Experimental Workflow for Measuring Pepsinogen Secretion
Caption: Workflow for in vivo and in vitro pepsinogen secretion studies.
References
- 1. Pentagastrin-stimulated gastric acid secretion and pharmacokinetics following single and repeated intravenous administration of the gastric H+, K(+)-ATPase-inhibitor pantoprazole (BY1023/SK&F96022) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric chief cell - Wikipedia [en.wikipedia.org]
- 3. Pentagastrin dose-response in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food and pentagastrin stimulation of gastrin, pepsinogen I and acid in children with primary duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentagastrin increases pepsin secretion without increasing its fractional synthetic rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability of gastric acid secretion during prolonged pentagastrin stimulation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of pepsinogen secretion: influence of pentagastrin on pepsinogen secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and enrichment of the gastric chief cells of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Enzymatic Assay of Pepsin (3.4.23.1) [sigmaaldrich.com]
Measuring Pepsinogen Secretion in Response to Pentagastrin Meglumine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagastrin, a synthetic analogue of the hormone gastrin, is a potent secretagogue used in diagnostic and research settings to stimulate gastric acid and pepsinogen secretion.[1] Pepsinogen, the inactive precursor of the digestive enzyme pepsin, is secreted by chief cells in the gastric mucosa.[2] Measuring the pepsinogen secretion in response to pentagastrin stimulation is a critical tool for evaluating gastric secretory function, studying the pathophysiology of peptic ulcer disease, and assessing the pharmacodynamic effects of novel drug candidates targeting gastric function.[3][4] This document provides detailed application notes, experimental protocols, and data interpretation guidelines for measuring pepsinogen secretion in response to pentagastrin meglumine in both in vivo and in vitro models.
Data Presentation
In Vivo Studies: Dose-Dependent Pepsinogen Secretion
The following tables summarize the dose-dependent effect of pentagastrin on pepsinogen secretion as observed in human studies. It is important to note that absolute values can vary based on the subject population (e.g., healthy volunteers vs. patients with duodenal ulcers) and the specific assay methods used.
| Pentagastrin Dose (µg/kg/hr) | Basal Pepsin Output (mg/hr) | Stimulated Pepsin Output (mg/hr) | Fold Increase (Approx.) |
| Healthy Volunteers | |||
| 0 (Basal) | ~76 | - | - |
| 0.25 - 4.0 | ~76 | ≤ 181 | Up to 2.4 |
| 1.0 | - | Maximal for pepsin | - |
| 6.0 | - | Submaximal for acid | - |
Data compiled from studies on healthy volunteers and patients with peptic ulcer disease.[3][5]
Time-Course of Pentagastrin-Stimulated Secretion
Upon intravenous administration of pentagastrin, the stimulation of gastric secretion is rapid. A plateau in secretion is typically reached within 60 to 90 minutes of continuous infusion.[6] For experimental design, a basal collection period is followed by a stimulation period with sample collection at regular intervals to characterize the peak and sustained response.
| Time Point | Event | Sample Collection |
| -60 to 0 min | Basal Period | 4 x 15-min gastric content aspirations |
| 0 min | Start Pentagastrin Infusion | - |
| 0 to 90 min | Stimulation Period | 6 x 15-min gastric content aspirations |
Based on a typical in vivo protocol for humans.[7]
Experimental Protocols
In Vivo Protocol: Pentagastrin Stimulation Test in Humans
This protocol describes a method for assessing pentagastrin-stimulated pepsinogen secretion in human subjects. Ethical approval and informed consent are mandatory.
1. Subject Preparation:
-
Subjects should fast overnight (at least 8-12 hours).
-
A nasogastric tube is inserted into the stomach for aspiration of gastric contents.
2. Basal Secretion Collection:
-
The stomach is emptied of any residual contents.
-
Gastric juice is collected continuously for one hour, divided into four 15-minute samples, to determine the basal acid output (BAO) and basal pepsinogen output (BPO).
3. Pentagastrin Administration:
-
This compound is administered as a continuous intravenous infusion at a dose of 1.5 µg/kg/hr.[7] Other dosing regimens, such as stepwise increasing doses (e.g., 0.166, 1, and 6 µg/kg/hr), can be used for dose-response studies.[3]
4. Stimulated Secretion Collection:
-
Following the start of the pentagastrin infusion, gastric juice is collected for 90 minutes, divided into six 15-minute samples.
5. Sample Processing and Analysis:
-
The volume of each gastric juice sample is measured.
-
An aliquot of each sample is taken for pepsinogen analysis.
-
Samples for pepsinogen analysis should be stored on ice and processed promptly.
In Vitro Protocol: Pepsinogen Secretion from Isolated Gastric Glands/Chief Cells
This protocol provides a method for studying the direct effects of pentagastrin on pepsinogen secretion in an in vitro setting, eliminating systemic influences.
1. Isolation of Gastric Glands/Chief Cells:
-
Gastric mucosa is obtained from a suitable animal model (e.g., rat, rabbit) or human surgical specimens.
-
The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and pronase) to isolate gastric glands.
-
Chief cells can be further enriched from the mixed cell population by techniques such as density gradient centrifugation (e.g., using a Percoll gradient).[8]
2. Cell Culture and Stimulation:
-
Isolated glands or enriched chief cells are suspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The cell suspension is pre-incubated at 37°C for a short period to allow for equilibration.
-
Pentagastrin is added to the cell suspension at various concentrations to determine a dose-response relationship. A typical concentration range would be from 10⁻¹⁰ to 10⁻⁶ M.
-
A control group without pentagastrin stimulation is included.
3. Sample Collection:
-
The cell suspension is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
At the end of the incubation, the cells are pelleted by centrifugation.
-
The supernatant, containing the secreted pepsinogen, is collected for analysis.
Pepsinogen Assay Protocol (Hemoglobin Substrate Method)
This is a classic and widely used method for determining pepsin activity, which is indicative of the amount of pepsinogen secreted.
1. Reagent Preparation:
-
Hemoglobin Substrate (2.5% w/v): Dissolve 2.5 g of bovine hemoglobin in 100 ml of deionized water. Adjust the pH to 2.0 with 0.3 N HCl.[9]
-
Trichloroacetic Acid (TCA) (5% w/v): Prepare a 5% solution of TCA in deionized water.[9]
-
Pepsin Standard: Prepare a stock solution of pepsin (e.g., 1 mg/ml) in 0.01 N HCl and create a standard curve by serial dilutions.
2. Assay Procedure:
-
Sample Activation: Pepsinogen in the collected gastric juice or cell culture supernatant is activated to pepsin by the acidic conditions of the assay (pH 2.0).
-
Incubation: Add 2.5 ml of the hemoglobin substrate to a series of test tubes and equilibrate at 37°C.
-
Add 0.5 ml of the sample (or standard) to the substrate and incubate at 37°C for exactly 10 minutes.
-
Reaction Termination: Stop the enzymatic reaction by adding 5 ml of 5% TCA. This will precipitate the undigested hemoglobin.
-
Blank Preparation: For each sample, prepare a blank by adding the TCA before adding the sample to the substrate.
-
Centrifugation/Filtration: Centrifuge or filter the samples to remove the precipitated protein.
-
Spectrophotometry: Measure the absorbance of the clear supernatant at 280 nm. The absorbance is proportional to the amount of TCA-soluble peptides produced by pepsin digestion.
-
Calculation: Subtract the blank absorbance from the sample absorbance and determine the pepsin concentration from the standard curve. One unit of pepsin activity is typically defined as the amount of enzyme that produces an increase in A280 of 0.001 per minute at 37°C.[9][10]
Mandatory Visualizations
Signaling Pathway of Pentagastrin-Induced Pepsinogen Secretion
Caption: Pentagastrin signaling pathway in gastric chief cells.
Experimental Workflow for Measuring Pepsinogen Secretion
Caption: Workflow for in vivo and in vitro pepsinogen secretion studies.
References
- 1. Pentagastrin-stimulated gastric acid secretion and pharmacokinetics following single and repeated intravenous administration of the gastric H+, K(+)-ATPase-inhibitor pantoprazole (BY1023/SK&F96022) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric chief cell - Wikipedia [en.wikipedia.org]
- 3. Pentagastrin dose-response in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food and pentagastrin stimulation of gastrin, pepsinogen I and acid in children with primary duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentagastrin increases pepsin secretion without increasing its fractional synthetic rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability of gastric acid secretion during prolonged pentagastrin stimulation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of pepsinogen secretion: influence of pentagastrin on pepsinogen secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and enrichment of the gastric chief cells of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Enzymatic Assay of Pepsin (3.4.23.1) [sigmaaldrich.com]
Application Notes and Protocols for Pentagastrin Meglumine in Preclinical Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagastrin (B549294), a synthetic pentapeptide analog of gastrin, is a valuable tool in preclinical drug development for its ability to stimulate gastric acid, pepsin, and intrinsic factor secretion.[1][2] Its primary application in preclinical pharmacokinetics is to transiently modify the gastric environment, particularly in species like dogs where fasting gastric pH can be variable and higher than in humans.[3][4] By inducing a more acidic gastric environment, pentagastrin helps in creating a preclinical model that more accurately reflects human physiological conditions, which is crucial for evaluating the oral absorption and pharmacokinetics of new chemical entities, especially those with pH-dependent solubility and stability.[5][6]
This document provides detailed application notes and experimental protocols for the use of pentagastrin meglumine (B1676163) in preclinical pharmacokinetic studies.
Mechanism of Action
Pentagastrin mimics the action of endogenous gastrin by binding to and activating the cholecystokinin (B1591339) B (CCK-B) receptors on parietal cells in the stomach lining.[7] This activation initiates a signaling cascade that results in the secretion of hydrochloric acid (HCl) into the stomach lumen. While the exact mechanism is not fully elucidated, it is believed to involve the activation of protein kinases and the translocation of H+/K+ ATPase pumps to the cell membrane, which are the final effectors of acid secretion.[1][2][7]
Figure 1: Signaling pathway of pentagastrin-induced gastric acid secretion.
Applications in Preclinical Pharmacokinetics
The primary application of pentagastrin meglumine in this context is not to study its own pharmacokinetics, but rather to use it as a tool to modulate gastric pH for the study of other investigational drugs.
-
Simulating Human Fasted State Gastric pH in Canine Models: Beagle dogs are a commonly used non-rodent species in preclinical studies. However, their fasted gastric pH can be highly variable and often higher (less acidic) than that of humans.[4][8] Pentagastrin administration helps to consistently lower the gastric pH in dogs to a range more representative of the human fasted state (pH 1-2).[4][6] This is particularly important for accurately predicting the oral bioavailability of weakly basic drugs, which have higher solubility at low pH.
-
Investigating pH-Dependent Drug Absorption: For compounds whose dissolution and absorption are sensitive to pH, pentagastrin can be used to create "low pH" study arms, which can be compared to "high pH" arms (e.g., induced by proton pump inhibitors like omeprazole (B731) or H2 receptor antagonists like famotidine) to understand the impact of gastric acidity on drug exposure.[4]
-
Food Effect Studies: The pentagastrin-pretreated canine model can also be a useful tool in predicting food effects on drug absorption in humans.[3] By creating a consistent low pH environment, it helps to dissect the mechanisms behind observed food effects (e.g., changes in solubility vs. delayed gastric emptying).
Pharmacokinetic Profile of this compound
Detailed quantitative pharmacokinetic data for this compound in common preclinical species is not extensively available in the public domain. However, based on its pharmacological effects, some parameters can be inferred.
| Parameter | Description | Value/Characteristic | Citation |
| Onset of Action | Time to start of gastric acid secretion stimulation. | Approximately 10 minutes. | [9] |
| Time to Peak Effect | Time to reach maximum gastric acid secretion. | 20 to 30 minutes. | [9] |
| Duration of Action | Total time of stimulated gastric acid secretion. | 60 to 80 minutes. | [9] |
Experimental Protocols
Protocol 1: Induction of Gastric Acidity in a Canine Model for Pharmacokinetic Studies
This protocol describes the use of this compound to create a low gastric pH environment in beagle dogs prior to the administration of an investigational drug.
Materials:
-
This compound sterile solution
-
Investigational drug formulation
-
Syringes and needles for administration
-
Animal restraining equipment
-
Blood collection supplies (e.g., tubes with appropriate anticoagulant, catheters)
-
Centrifuge
-
Freezer for plasma sample storage (-20°C or -80°C)
Procedure:
-
Animal Preparation: Fast beagle dogs overnight (at least 12 hours) with free access to water.
-
Pentagastrin Administration: Administer this compound at a dose of 6 µg/kg via intramuscular (IM) injection.[4]
-
Time for Gastric pH Reduction: Allow 20-30 minutes for the pentagastrin to take effect and lower the gastric pH.[4]
-
Investigational Drug Administration: Administer the investigational drug orally at the desired dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for the concentration of the investigational drug using a validated analytical method.
Figure 2: Experimental workflow for a PK study using pentagastrin.
Protocol 2: Bioanalysis of this compound in Preclinical Plasma Samples (Representative Method)
As a specific, validated method for this compound is not publicly available, this protocol provides a general framework for the quantification of a peptide of similar characteristics in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Method development and validation would be required.
Materials:
-
This compound reference standard
-
Internal standard (IS), ideally a stable isotope-labeled version of pentagastrin
-
HPLC-grade water, acetonitrile (B52724), and formic acid
-
Plasma samples from the preclinical study
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Representative):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing the pure pentagastrin and IS solutions into the mass spectrometer.
-
-
-
Data Analysis:
-
Quantify the concentration of pentagastrin in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
-
Data Presentation
The pharmacokinetic parameters of the investigational drug, when studied with and without pentagastrin pretreatment, should be summarized in a table for clear comparison.
Table 1: Representative Pharmacokinetic Parameters of an Investigational Drug in a Canine Model
| Treatment Group | Tmax (h) | Cmax (ng/mL) | AUC0-t (ngh/mL) | AUC0-inf (ngh/mL) | t1/2 (h) |
| Control (No Pentagastrin) | |||||
| Pentagastrin Pretreatment |
Conclusion
This compound is an indispensable tool for preclinical pharmacokinetic studies, particularly for simulating the acidic gastric environment of humans in animal models like the beagle dog. The provided protocols offer a framework for its application and the subsequent bioanalysis of investigational compounds. Proper use of pentagastrin can lead to more reliable and translatable preclinical pharmacokinetic data, ultimately aiding in the selection and development of new drug candidates.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Response to pentagastrin in man. III. Comparison of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous pentagastrin as a partial agonist of gastric secretion in man: evidence in favor of the existence of hormonal inhibitory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Increased sensitivity to stimulation of acid secretion by pentagastrin in duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the pentagastrin dog model to explore the food effects on formulations in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased sensitivity to stimulation of acid secretion by pentagastrin in duodenal ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastric acid secretion using pentagastrin: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentagastrin Meglumine in Preclinical Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagastrin, a synthetic pentapeptide analog of gastrin, is a valuable tool in preclinical drug development for its ability to stimulate gastric acid, pepsin, and intrinsic factor secretion.[1][2] Its primary application in preclinical pharmacokinetics is to transiently modify the gastric environment, particularly in species like dogs where fasting gastric pH can be variable and higher than in humans.[3][4] By inducing a more acidic gastric environment, pentagastrin helps in creating a preclinical model that more accurately reflects human physiological conditions, which is crucial for evaluating the oral absorption and pharmacokinetics of new chemical entities, especially those with pH-dependent solubility and stability.[5][6]
This document provides detailed application notes and experimental protocols for the use of pentagastrin meglumine in preclinical pharmacokinetic studies.
Mechanism of Action
Pentagastrin mimics the action of endogenous gastrin by binding to and activating the cholecystokinin B (CCK-B) receptors on parietal cells in the stomach lining.[7] This activation initiates a signaling cascade that results in the secretion of hydrochloric acid (HCl) into the stomach lumen. While the exact mechanism is not fully elucidated, it is believed to involve the activation of protein kinases and the translocation of H+/K+ ATPase pumps to the cell membrane, which are the final effectors of acid secretion.[1][2][7]
Figure 1: Signaling pathway of pentagastrin-induced gastric acid secretion.
Applications in Preclinical Pharmacokinetics
The primary application of this compound in this context is not to study its own pharmacokinetics, but rather to use it as a tool to modulate gastric pH for the study of other investigational drugs.
-
Simulating Human Fasted State Gastric pH in Canine Models: Beagle dogs are a commonly used non-rodent species in preclinical studies. However, their fasted gastric pH can be highly variable and often higher (less acidic) than that of humans.[4][8] Pentagastrin administration helps to consistently lower the gastric pH in dogs to a range more representative of the human fasted state (pH 1-2).[4][6] This is particularly important for accurately predicting the oral bioavailability of weakly basic drugs, which have higher solubility at low pH.
-
Investigating pH-Dependent Drug Absorption: For compounds whose dissolution and absorption are sensitive to pH, pentagastrin can be used to create "low pH" study arms, which can be compared to "high pH" arms (e.g., induced by proton pump inhibitors like omeprazole or H2 receptor antagonists like famotidine) to understand the impact of gastric acidity on drug exposure.[4]
-
Food Effect Studies: The pentagastrin-pretreated canine model can also be a useful tool in predicting food effects on drug absorption in humans.[3] By creating a consistent low pH environment, it helps to dissect the mechanisms behind observed food effects (e.g., changes in solubility vs. delayed gastric emptying).
Pharmacokinetic Profile of this compound
Detailed quantitative pharmacokinetic data for this compound in common preclinical species is not extensively available in the public domain. However, based on its pharmacological effects, some parameters can be inferred.
| Parameter | Description | Value/Characteristic | Citation |
| Onset of Action | Time to start of gastric acid secretion stimulation. | Approximately 10 minutes. | [9] |
| Time to Peak Effect | Time to reach maximum gastric acid secretion. | 20 to 30 minutes. | [9] |
| Duration of Action | Total time of stimulated gastric acid secretion. | 60 to 80 minutes. | [9] |
Experimental Protocols
Protocol 1: Induction of Gastric Acidity in a Canine Model for Pharmacokinetic Studies
This protocol describes the use of this compound to create a low gastric pH environment in beagle dogs prior to the administration of an investigational drug.
Materials:
-
This compound sterile solution
-
Investigational drug formulation
-
Syringes and needles for administration
-
Animal restraining equipment
-
Blood collection supplies (e.g., tubes with appropriate anticoagulant, catheters)
-
Centrifuge
-
Freezer for plasma sample storage (-20°C or -80°C)
Procedure:
-
Animal Preparation: Fast beagle dogs overnight (at least 12 hours) with free access to water.
-
Pentagastrin Administration: Administer this compound at a dose of 6 µg/kg via intramuscular (IM) injection.[4]
-
Time for Gastric pH Reduction: Allow 20-30 minutes for the pentagastrin to take effect and lower the gastric pH.[4]
-
Investigational Drug Administration: Administer the investigational drug orally at the desired dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for the concentration of the investigational drug using a validated analytical method.
Figure 2: Experimental workflow for a PK study using pentagastrin.
Protocol 2: Bioanalysis of this compound in Preclinical Plasma Samples (Representative Method)
As a specific, validated method for this compound is not publicly available, this protocol provides a general framework for the quantification of a peptide of similar characteristics in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Method development and validation would be required.
Materials:
-
This compound reference standard
-
Internal standard (IS), ideally a stable isotope-labeled version of pentagastrin
-
HPLC-grade water, acetonitrile, and formic acid
-
Plasma samples from the preclinical study
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Representative):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing the pure pentagastrin and IS solutions into the mass spectrometer.
-
-
-
Data Analysis:
-
Quantify the concentration of pentagastrin in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
-
Data Presentation
The pharmacokinetic parameters of the investigational drug, when studied with and without pentagastrin pretreatment, should be summarized in a table for clear comparison.
Table 1: Representative Pharmacokinetic Parameters of an Investigational Drug in a Canine Model
| Treatment Group | Tmax (h) | Cmax (ng/mL) | AUC0-t (ngh/mL) | AUC0-inf (ngh/mL) | t1/2 (h) |
| Control (No Pentagastrin) | |||||
| Pentagastrin Pretreatment |
Conclusion
This compound is an indispensable tool for preclinical pharmacokinetic studies, particularly for simulating the acidic gastric environment of humans in animal models like the beagle dog. The provided protocols offer a framework for its application and the subsequent bioanalysis of investigational compounds. Proper use of pentagastrin can lead to more reliable and translatable preclinical pharmacokinetic data, ultimately aiding in the selection and development of new drug candidates.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Response to pentagastrin in man. III. Comparison of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous pentagastrin as a partial agonist of gastric secretion in man: evidence in favor of the existence of hormonal inhibitory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Increased sensitivity to stimulation of acid secretion by pentagastrin in duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the pentagastrin dog model to explore the food effects on formulations in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased sensitivity to stimulation of acid secretion by pentagastrin in duodenal ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastric acid secretion using pentagastrin: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting variability in pentagastrin stimulation test results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the pentagastrin (B549294) stimulation test. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the pentagastrin stimulation test?
The pentagastrin stimulation test is a diagnostic tool primarily used to assess the secretion of specific hormones following stimulation. Its main applications include:
-
Diagnosis and follow-up of Medullary Thyroid Carcinoma (MTC): The test is used to stimulate the release of calcitonin from thyroid C-cells. An exaggerated response can be indicative of C-cell hyperplasia or MTC.[1][2][3][4] After a total thyroidectomy for MTC, the test can help detect any residual C-cells.[5]
-
Diagnosis of Zollinger-Ellison Syndrome: This test can help diagnose gastrin-producing tumors (gastrinomas) that cause excessive gastric acid production.[6][7][8][9][10]
Q2: What is the mechanism of action of pentagastrin?
Pentagastrin is a synthetic polypeptide that mimics the action of the natural hormone gastrin.[7] It binds to the cholecystokinin (B1591339) B (CCK-B) receptors on parietal cells in the stomach and parafollicular C-cells in the thyroid.[7][10] This binding initiates an intracellular signaling cascade, leading to an increase in intracellular calcium and the activation of protein kinase A. This ultimately results in the secretion of gastric acid or hormones like calcitonin.[7]
Q3: What are the expected results for calcitonin levels in a healthy individual versus a patient with Medullary Thyroid Carcinoma (MTC)?
In healthy individuals, basal calcitonin levels are typically low, and the response to pentagastrin stimulation is modest. In contrast, patients with MTC often exhibit elevated basal calcitonin levels and a pronounced, exaggerated increase after pentagastrin administration.
| Population | Basal Calcitonin Level | Peak Stimulated Calcitonin Level |
| Healthy Volunteers | < 10 ng/L | Generally < 30 ng/L |
| Individuals with MTC | Often elevated | A peak level > 100 ng/L is highly suggestive of MTC.[11][12] |
| Equivocal Range | - | Peak levels between 30-100 ng/L may indicate C-cell hyperplasia or MTC and require further investigation.[11][12] |
Note: These values are indicative and may vary between different laboratories and assays. It is crucial to establish reference ranges for the specific assay being used.
Troubleshooting Guide
Issue 1: Higher-than-expected baseline calcitonin levels.
Q: My subject shows elevated basal calcitonin levels before pentagastrin administration. What could be the cause?
A: Several factors can lead to elevated basal calcitonin levels, potentially confounding the test results. Consider the following possibilities:
-
Medications: Prolonged use of proton pump inhibitors (like omeprazole) and beta-blockers can increase calcitonin levels.[2]
-
Co-existing Conditions: Other conditions can cause hypercalcitoninemia, including hypercalcemia, hypergastrinemia, neuroendocrine tumors, and kidney insufficiency.[2]
-
Assay Interference: The immunoassay used to measure calcitonin can be subject to interference from heterophilic antibodies or procalcitonin, leading to falsely elevated results.[13][14][15][16]
Issue 2: Blunted or lower-than-expected response to pentagastrin.
Q: The calcitonin or gastric acid response to pentagastrin stimulation is less than anticipated. What are the potential reasons?
A: A reduced response to pentagastrin can stem from both physiological and procedural issues.
-
Medication Interference: H2-receptor antagonists and proton pump inhibitors, which reduce gastric acid secretion, can interfere with the test's outcome, potentially leading to false-negative results.[7] It is often recommended to discontinue these medications several days before the test.[7]
-
Tumor Dedifferentiation: In the context of MTC, a reduced responsiveness to pentagastrin stimulation may, in some cases, reflect a more dedifferentiated tumor.[1]
-
Improper Pentagastrin Handling or Administration: Ensure the correct dosage, typically 0.5 μg/kg, is administered and that the pentagastrin has been stored correctly to maintain its potency.[17]
Issue 3: Significant variability in test results between different experiments on the same subject.
Q: I am observing inconsistent results when repeating the pentagastrin stimulation test on the same individual. What could be causing this variability?
A: Reproducibility is key in any diagnostic test. Variability can be introduced at multiple stages of the experimental process.
-
Pre-analytical Variables: This is a major source of laboratory errors and includes factors such as patient preparation (e.g., ensuring an overnight fast), sample collection technique, and sample handling and transport.[18][19][20] Calcitonin is unstable, and samples should be kept on ice and processed promptly.[21]
-
Assay Performance: Inconsistencies in the performance of the calcitonin immunoassay can lead to variable results. It is important to use a validated and reliable assay and to be aware of potential interferences.
-
Patient's Physiological State: Factors such as stress or recent illness can potentially influence hormonal responses.
Issue 4: Patient experiences adverse effects during the test.
Q: The subject is reporting discomfort during the procedure. What are the common side effects of pentagastrin, and how should they be managed?
A: Pentagastrin administration can cause transient side effects, which are generally mild and short-lived.
-
Common Side Effects: These include abdominal discomfort, nausea, a feeling of warmth or flushing, dizziness, and an increased heart rate.[3][6] These effects typically subside within a minute or two.[3]
-
Blood Pressure and Heart Rate Changes: A transient decrease in blood pressure (hypotension) and an increase in heart rate (tachycardia) can occur.[6] A slight rise in blood pressure has also been reported.[22] Monitoring vital signs before, during, and after the test is advisable, especially in patients with pre-existing heart conditions.[6]
-
Gender-specific Differences: Some studies suggest that female patients may experience a higher incidence of certain side effects, such as the urgency to urinate and dizziness, with stimulation tests.[23]
Experimental Protocols
Pentagastrin Stimulation Test for Calcitonin Measurement
This protocol is a generalized procedure and should be adapted to specific institutional guidelines and the manufacturer's instructions for the calcitonin assay.
-
Patient Preparation:
-
The patient should fast overnight (for at least 10-12 hours) before the test. Water is permitted.[3][17][24]
-
Review the patient's current medications and discontinue any that may interfere with the test, such as proton pump inhibitors or H2-receptor antagonists, for an appropriate period before the test.[7]
-
Record the patient's weight to calculate the correct pentagastrin dose.[3]
-
-
Procedure:
-
The patient should be in a supine position throughout the procedure.[17]
-
Insert an intravenous cannula for blood sampling and pentagastrin administration.[3]
-
Collect a baseline blood sample for calcitonin measurement (Time 0).[17]
-
Administer pentagastrin intravenously at a dose of 0.5 μg/kg body weight over 5-15 seconds.[17]
-
Collect subsequent blood samples at timed intervals post-injection. Common time points include 1, 2, 5, and 10 minutes.[17]
-
-
Sample Handling and Analysis:
-
Collect blood samples in appropriate tubes (e.g., lithium heparin) and place them on ice immediately.[21]
-
Centrifuge the samples in a refrigerated centrifuge as soon as possible to separate the plasma.
-
Store the plasma frozen until analysis.
-
Measure calcitonin levels using a validated immunoradiometric or chemiluminescent immunoassay.
-
Visualizations
Caption: Simplified signaling pathway of pentagastrin action.
Caption: Experimental workflow for the pentagastrin stimulation test.
References
- 1. Medullary thyroid cancer responsiveness to pentagastrin stimulation: an early surrogate parameter of tumor dissemination? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medullary Thyroid Carcinoma Workup: Laboratory Studies, Imaging Studies, Procedures [emedicine.medscape.com]
- 3. uhsussex.nhs.uk [uhsussex.nhs.uk]
- 4. uhb.nhs.uk [uhb.nhs.uk]
- 5. Pentagastrin - Wikipedia [en.wikipedia.org]
- 6. What are the side effects of Pentagastrin? [synapse.patsnap.com]
- 7. What is Pentagastrin used for? [synapse.patsnap.com]
- 8. gpnotebook.com [gpnotebook.com]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 11. Pentagastrin stimulation test and early diagnosis of medullary thyroid carcinoma using an immunoradiometric assay of calcitonin: comparison with genetic screening in hereditary medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Experimental Study of Interference in Calcitonin Testing: A Case Report and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Procalcitonin interference in an immunometric calcitonin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
- 18. researchgate.net [researchgate.net]
- 19. selectscience.net [selectscience.net]
- 20. journaldamc.com [journaldamc.com]
- 21. static1.squarespace.com [static1.squarespace.com]
- 22. [Side effects after stimulation of gastric secretion with pentagastrin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of side effects of pentagastrin test and calcium stimulation test in patients with increased basal calcitonin concentration: the gender-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. gpnotebook.com [gpnotebook.com]
Troubleshooting variability in pentagastrin stimulation test results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the pentagastrin stimulation test. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the pentagastrin stimulation test?
The pentagastrin stimulation test is a diagnostic tool primarily used to assess the secretion of specific hormones following stimulation. Its main applications include:
-
Diagnosis and follow-up of Medullary Thyroid Carcinoma (MTC): The test is used to stimulate the release of calcitonin from thyroid C-cells. An exaggerated response can be indicative of C-cell hyperplasia or MTC.[1][2][3][4] After a total thyroidectomy for MTC, the test can help detect any residual C-cells.[5]
-
Diagnosis of Zollinger-Ellison Syndrome: This test can help diagnose gastrin-producing tumors (gastrinomas) that cause excessive gastric acid production.[6][7][8][9][10]
Q2: What is the mechanism of action of pentagastrin?
Pentagastrin is a synthetic polypeptide that mimics the action of the natural hormone gastrin.[7] It binds to the cholecystokinin B (CCK-B) receptors on parietal cells in the stomach and parafollicular C-cells in the thyroid.[7][10] This binding initiates an intracellular signaling cascade, leading to an increase in intracellular calcium and the activation of protein kinase A. This ultimately results in the secretion of gastric acid or hormones like calcitonin.[7]
Q3: What are the expected results for calcitonin levels in a healthy individual versus a patient with Medullary Thyroid Carcinoma (MTC)?
In healthy individuals, basal calcitonin levels are typically low, and the response to pentagastrin stimulation is modest. In contrast, patients with MTC often exhibit elevated basal calcitonin levels and a pronounced, exaggerated increase after pentagastrin administration.
| Population | Basal Calcitonin Level | Peak Stimulated Calcitonin Level |
| Healthy Volunteers | < 10 ng/L | Generally < 30 ng/L |
| Individuals with MTC | Often elevated | A peak level > 100 ng/L is highly suggestive of MTC.[11][12] |
| Equivocal Range | - | Peak levels between 30-100 ng/L may indicate C-cell hyperplasia or MTC and require further investigation.[11][12] |
Note: These values are indicative and may vary between different laboratories and assays. It is crucial to establish reference ranges for the specific assay being used.
Troubleshooting Guide
Issue 1: Higher-than-expected baseline calcitonin levels.
Q: My subject shows elevated basal calcitonin levels before pentagastrin administration. What could be the cause?
A: Several factors can lead to elevated basal calcitonin levels, potentially confounding the test results. Consider the following possibilities:
-
Medications: Prolonged use of proton pump inhibitors (like omeprazole) and beta-blockers can increase calcitonin levels.[2]
-
Co-existing Conditions: Other conditions can cause hypercalcitoninemia, including hypercalcemia, hypergastrinemia, neuroendocrine tumors, and kidney insufficiency.[2]
-
Assay Interference: The immunoassay used to measure calcitonin can be subject to interference from heterophilic antibodies or procalcitonin, leading to falsely elevated results.[13][14][15][16]
Issue 2: Blunted or lower-than-expected response to pentagastrin.
Q: The calcitonin or gastric acid response to pentagastrin stimulation is less than anticipated. What are the potential reasons?
A: A reduced response to pentagastrin can stem from both physiological and procedural issues.
-
Medication Interference: H2-receptor antagonists and proton pump inhibitors, which reduce gastric acid secretion, can interfere with the test's outcome, potentially leading to false-negative results.[7] It is often recommended to discontinue these medications several days before the test.[7]
-
Tumor Dedifferentiation: In the context of MTC, a reduced responsiveness to pentagastrin stimulation may, in some cases, reflect a more dedifferentiated tumor.[1]
-
Improper Pentagastrin Handling or Administration: Ensure the correct dosage, typically 0.5 μg/kg, is administered and that the pentagastrin has been stored correctly to maintain its potency.[17]
Issue 3: Significant variability in test results between different experiments on the same subject.
Q: I am observing inconsistent results when repeating the pentagastrin stimulation test on the same individual. What could be causing this variability?
A: Reproducibility is key in any diagnostic test. Variability can be introduced at multiple stages of the experimental process.
-
Pre-analytical Variables: This is a major source of laboratory errors and includes factors such as patient preparation (e.g., ensuring an overnight fast), sample collection technique, and sample handling and transport.[18][19][20] Calcitonin is unstable, and samples should be kept on ice and processed promptly.[21]
-
Assay Performance: Inconsistencies in the performance of the calcitonin immunoassay can lead to variable results. It is important to use a validated and reliable assay and to be aware of potential interferences.
-
Patient's Physiological State: Factors such as stress or recent illness can potentially influence hormonal responses.
Issue 4: Patient experiences adverse effects during the test.
Q: The subject is reporting discomfort during the procedure. What are the common side effects of pentagastrin, and how should they be managed?
A: Pentagastrin administration can cause transient side effects, which are generally mild and short-lived.
-
Common Side Effects: These include abdominal discomfort, nausea, a feeling of warmth or flushing, dizziness, and an increased heart rate.[3][6] These effects typically subside within a minute or two.[3]
-
Blood Pressure and Heart Rate Changes: A transient decrease in blood pressure (hypotension) and an increase in heart rate (tachycardia) can occur.[6] A slight rise in blood pressure has also been reported.[22] Monitoring vital signs before, during, and after the test is advisable, especially in patients with pre-existing heart conditions.[6]
-
Gender-specific Differences: Some studies suggest that female patients may experience a higher incidence of certain side effects, such as the urgency to urinate and dizziness, with stimulation tests.[23]
Experimental Protocols
Pentagastrin Stimulation Test for Calcitonin Measurement
This protocol is a generalized procedure and should be adapted to specific institutional guidelines and the manufacturer's instructions for the calcitonin assay.
-
Patient Preparation:
-
The patient should fast overnight (for at least 10-12 hours) before the test. Water is permitted.[3][17][24]
-
Review the patient's current medications and discontinue any that may interfere with the test, such as proton pump inhibitors or H2-receptor antagonists, for an appropriate period before the test.[7]
-
Record the patient's weight to calculate the correct pentagastrin dose.[3]
-
-
Procedure:
-
The patient should be in a supine position throughout the procedure.[17]
-
Insert an intravenous cannula for blood sampling and pentagastrin administration.[3]
-
Collect a baseline blood sample for calcitonin measurement (Time 0).[17]
-
Administer pentagastrin intravenously at a dose of 0.5 μg/kg body weight over 5-15 seconds.[17]
-
Collect subsequent blood samples at timed intervals post-injection. Common time points include 1, 2, 5, and 10 minutes.[17]
-
-
Sample Handling and Analysis:
-
Collect blood samples in appropriate tubes (e.g., lithium heparin) and place them on ice immediately.[21]
-
Centrifuge the samples in a refrigerated centrifuge as soon as possible to separate the plasma.
-
Store the plasma frozen until analysis.
-
Measure calcitonin levels using a validated immunoradiometric or chemiluminescent immunoassay.
-
Visualizations
Caption: Simplified signaling pathway of pentagastrin action.
Caption: Experimental workflow for the pentagastrin stimulation test.
References
- 1. Medullary thyroid cancer responsiveness to pentagastrin stimulation: an early surrogate parameter of tumor dissemination? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medullary Thyroid Carcinoma Workup: Laboratory Studies, Imaging Studies, Procedures [emedicine.medscape.com]
- 3. uhsussex.nhs.uk [uhsussex.nhs.uk]
- 4. uhb.nhs.uk [uhb.nhs.uk]
- 5. Pentagastrin - Wikipedia [en.wikipedia.org]
- 6. What are the side effects of Pentagastrin? [synapse.patsnap.com]
- 7. What is Pentagastrin used for? [synapse.patsnap.com]
- 8. gpnotebook.com [gpnotebook.com]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 11. Pentagastrin stimulation test and early diagnosis of medullary thyroid carcinoma using an immunoradiometric assay of calcitonin: comparison with genetic screening in hereditary medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Experimental Study of Interference in Calcitonin Testing: A Case Report and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Procalcitonin interference in an immunometric calcitonin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
- 18. researchgate.net [researchgate.net]
- 19. selectscience.net [selectscience.net]
- 20. journaldamc.com [journaldamc.com]
- 21. static1.squarespace.com [static1.squarespace.com]
- 22. [Side effects after stimulation of gastric secretion with pentagastrin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of side effects of pentagastrin test and calcium stimulation test in patients with increased basal calcitonin concentration: the gender-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. gpnotebook.com [gpnotebook.com]
Stability of pentagastrin meglumine in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of pentagastrin (B549294) meglumine (B1676163) in various experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pentagastrin meglumine?
A1: Proper storage is crucial to maintain the integrity of this compound. For lyophilized powder, it is stable for up to three weeks at room temperature, but long-term storage should be at or below -18°C. Once reconstituted, the solution can be stored at 4°C for 2-7 days. For extended storage of the solution, it is advisable to add a carrier protein (e.g., 0.1% HSA or BSA) and store it at or below -18°C. It is important to prevent repeated freeze-thaw cycles.
Q2: What is the solubility of pentagastrin in common buffers?
A2: Pentagastrin has limited solubility in aqueous buffers. In Phosphate (B84403) Buffered Saline (PBS) at pH 7.2, the solubility is approximately 0.5 mg/mL. It is recommended not to store aqueous solutions for more than one day.[1] For higher concentrations, organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF) can be used.
Q3: How does pH and buffer type affect the stability of this compound?
A3: While specific quantitative data for this compound across a range of buffers is limited in publicly available literature, general principles of peptide stability can be applied. Peptides are susceptible to degradation via several mechanisms, including oxidation, hydrolysis, and deamidation, which are often pH-dependent. The meglumine salt is expected to improve the solubility and stability of pentagastrin compared to the free peptide.
-
Oxidation: The methionine residue in pentagastrin is prone to oxidation. This can be minimized by using degassed buffers and storing solutions under an inert gas like nitrogen or argon.
-
Hydrolysis: Peptide bond hydrolysis can occur at acidic or alkaline pH. Neutral pH conditions are generally preferred to minimize this degradation pathway.
-
Buffer Choice: The choice of buffer can influence stability. While specific data for pentagastrin is scarce, for many peptides, citrate (B86180) and phosphate buffers are commonly used. However, the potential for buffer-catalyzed reactions should always be considered.
Quantitative Stability Data (General Guidance)
Due to the lack of specific data for this compound, the following table provides a general expectation of stability based on typical peptide behavior. Researchers should perform their own stability studies for their specific experimental conditions.
| Buffer System | pH Range | Temperature | Expected Stability | Potential Issues |
| Phosphate-Buffered Saline (PBS) | 6.8 - 7.4 | 4°C | Moderate (days) | Phosphate can sometimes catalyze hydrolysis. |
| 25°C | Low (hours to days) | Increased degradation rate at room temperature. | ||
| Tris Buffer | 7.0 - 8.5 | 4°C | Moderate (days) | Tris can react with certain compounds. |
| 25°C | Low (hours to days) | pH of Tris is highly temperature-dependent. | ||
| Citrate Buffer | 4.0 - 6.0 | 4°C | Potentially Higher | May offer better stability for some peptides. |
| 25°C | Moderate | pH is less sensitive to temperature changes. |
Troubleshooting Guide
Issue 1: Inconsistent experimental results with this compound solutions.
-
Possible Cause: Degradation of the this compound solution.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Avoid using solutions stored for extended periods, especially at room temperature. For aqueous solutions, it is best to prepare them fresh for each experiment.
-
Verify storage conditions: Ensure that both the lyophilized powder and reconstituted solutions are stored at the recommended temperatures.
-
Use high-purity water and reagents: Contaminants in the buffer can accelerate degradation.
-
Perform a stability check: Use an analytical method like HPLC to assess the purity of your this compound stock solution.
-
Issue 2: Precipitation observed in the this compound solution.
-
Possible Cause: Poor solubility or buffer incompatibility.
-
Troubleshooting Steps:
-
Check the concentration: Ensure the concentration does not exceed the solubility limit in the chosen buffer.
-
Adjust the pH: The solubility of peptides can be pH-dependent. Experiment with slight adjustments to the buffer pH.
-
Consider a different buffer system: If precipitation persists, a different buffer may be required.
-
Use of a co-solvent: For in vitro studies where permissible, a small percentage of an organic solvent like DMSO can be used to aid solubility, but ensure it does not interfere with the experiment.
-
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound in a given experimental buffer.
1. Materials:
-
This compound
-
Experimental buffers (e.g., PBS, Tris, Citrate) at desired pH values
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water or the chosen buffer.
-
Dilute the stock solution with the respective experimental buffers to the final desired concentration for the stability study (e.g., 100 µg/mL).
-
Divide the solutions into aliquots for analysis at different time points and temperatures.
3. Stability Study Conditions:
-
Store the prepared samples at various temperatures (e.g., 4°C, 25°C, and a stress condition of 40°C).
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
4. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 55% A, 45% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 20 µL
5. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) concentration.
-
Monitor the appearance and increase of any new peaks, which may indicate degradation products.
Visualizations
Signaling Pathway of the CCK2 Receptor
Pentagastrin is an agonist of the cholecystokinin (B1591339) B (CCK2) receptor, which is a G-protein coupled receptor. The binding of pentagastrin to the CCK2 receptor activates several intracellular signaling cascades.
Caption: CCK2 Receptor Signaling Cascade.
Experimental Workflow for Stability Testing
The following diagram outlines the key steps in performing a stability study of this compound.
Caption: Pentagastrin Stability Study Workflow.
References
Stability of pentagastrin meglumine in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of pentagastrin meglumine in various experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For lyophilized powder, it is stable for up to three weeks at room temperature, but long-term storage should be at or below -18°C. Once reconstituted, the solution can be stored at 4°C for 2-7 days. For extended storage of the solution, it is advisable to add a carrier protein (e.g., 0.1% HSA or BSA) and store it at or below -18°C. It is important to prevent repeated freeze-thaw cycles.
Q2: What is the solubility of pentagastrin in common buffers?
A2: Pentagastrin has limited solubility in aqueous buffers. In Phosphate Buffered Saline (PBS) at pH 7.2, the solubility is approximately 0.5 mg/mL. It is recommended not to store aqueous solutions for more than one day.[1] For higher concentrations, organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) can be used.
Q3: How does pH and buffer type affect the stability of this compound?
A3: While specific quantitative data for this compound across a range of buffers is limited in publicly available literature, general principles of peptide stability can be applied. Peptides are susceptible to degradation via several mechanisms, including oxidation, hydrolysis, and deamidation, which are often pH-dependent. The meglumine salt is expected to improve the solubility and stability of pentagastrin compared to the free peptide.
-
Oxidation: The methionine residue in pentagastrin is prone to oxidation. This can be minimized by using degassed buffers and storing solutions under an inert gas like nitrogen or argon.
-
Hydrolysis: Peptide bond hydrolysis can occur at acidic or alkaline pH. Neutral pH conditions are generally preferred to minimize this degradation pathway.
-
Buffer Choice: The choice of buffer can influence stability. While specific data for pentagastrin is scarce, for many peptides, citrate and phosphate buffers are commonly used. However, the potential for buffer-catalyzed reactions should always be considered.
Quantitative Stability Data (General Guidance)
Due to the lack of specific data for this compound, the following table provides a general expectation of stability based on typical peptide behavior. Researchers should perform their own stability studies for their specific experimental conditions.
| Buffer System | pH Range | Temperature | Expected Stability | Potential Issues |
| Phosphate-Buffered Saline (PBS) | 6.8 - 7.4 | 4°C | Moderate (days) | Phosphate can sometimes catalyze hydrolysis. |
| 25°C | Low (hours to days) | Increased degradation rate at room temperature. | ||
| Tris Buffer | 7.0 - 8.5 | 4°C | Moderate (days) | Tris can react with certain compounds. |
| 25°C | Low (hours to days) | pH of Tris is highly temperature-dependent. | ||
| Citrate Buffer | 4.0 - 6.0 | 4°C | Potentially Higher | May offer better stability for some peptides. |
| 25°C | Moderate | pH is less sensitive to temperature changes. |
Troubleshooting Guide
Issue 1: Inconsistent experimental results with this compound solutions.
-
Possible Cause: Degradation of the this compound solution.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Avoid using solutions stored for extended periods, especially at room temperature. For aqueous solutions, it is best to prepare them fresh for each experiment.
-
Verify storage conditions: Ensure that both the lyophilized powder and reconstituted solutions are stored at the recommended temperatures.
-
Use high-purity water and reagents: Contaminants in the buffer can accelerate degradation.
-
Perform a stability check: Use an analytical method like HPLC to assess the purity of your this compound stock solution.
-
Issue 2: Precipitation observed in the this compound solution.
-
Possible Cause: Poor solubility or buffer incompatibility.
-
Troubleshooting Steps:
-
Check the concentration: Ensure the concentration does not exceed the solubility limit in the chosen buffer.
-
Adjust the pH: The solubility of peptides can be pH-dependent. Experiment with slight adjustments to the buffer pH.
-
Consider a different buffer system: If precipitation persists, a different buffer may be required.
-
Use of a co-solvent: For in vitro studies where permissible, a small percentage of an organic solvent like DMSO can be used to aid solubility, but ensure it does not interfere with the experiment.
-
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound in a given experimental buffer.
1. Materials:
-
This compound
-
Experimental buffers (e.g., PBS, Tris, Citrate) at desired pH values
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water or the chosen buffer.
-
Dilute the stock solution with the respective experimental buffers to the final desired concentration for the stability study (e.g., 100 µg/mL).
-
Divide the solutions into aliquots for analysis at different time points and temperatures.
3. Stability Study Conditions:
-
Store the prepared samples at various temperatures (e.g., 4°C, 25°C, and a stress condition of 40°C).
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
4. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 55% A, 45% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 20 µL
5. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) concentration.
-
Monitor the appearance and increase of any new peaks, which may indicate degradation products.
Visualizations
Signaling Pathway of the CCK2 Receptor
Pentagastrin is an agonist of the cholecystokinin B (CCK2) receptor, which is a G-protein coupled receptor. The binding of pentagastrin to the CCK2 receptor activates several intracellular signaling cascades.
Caption: CCK2 Receptor Signaling Cascade.
Experimental Workflow for Stability Testing
The following diagram outlines the key steps in performing a stability study of this compound.
Caption: Pentagastrin Stability Study Workflow.
References
Technical Support Center: Mitigating Off-Target Effects of Pentagastrin Meglumine In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of pentagastrin (B549294) meglumine (B1676163) during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of pentagastrin meglumine?
This compound is a synthetic pentapeptide that acts as a potent and selective agonist for the cholecystokinin (B1591339) B (CCK-B), also known as the CCK2, receptor.[1][2] Its primary on-target effect is the stimulation of gastric acid secretion by binding to CCK2 receptors on parietal cells in the stomach lining.[2] This binding initiates a signaling cascade that leads to increased gastric acidity.[2]
Q2: What are the known off-target effects of this compound that can confound my in vivo experiments?
The most significant off-target effects observed in vivo are hemodynamic changes. These can include a dose-dependent decrease in arterial pressure and heart rate, as well as alterations in regional blood flow.[3][4] These effects are particularly important to consider in cardiovascular or neurological studies. Additionally, pentagastrin can interact with the cholinergic system, and its effects can be influenced by the type of anesthesia used.[3][5]
Q3: How selective is pentagastrin for the CCK2 receptor over the CCK-A (CCK1) receptor?
Pentagastrin exhibits significant selectivity for the CCK2 receptor. In vitro studies have shown its inhibitory concentration (IC50) for CCK-B to be approximately 100-fold lower than for CCK-A, indicating a much higher affinity for the intended target receptor.[1]
Q4: Can this compound be used to study tumor growth?
Yes, some studies have investigated the effect of pentagastrin on the proliferation of cancer cell lines that express CCK receptors, such as gastric adenocarcinoma cells.[6] However, it's important to note that gastrin-17 may be a more potent stimulator of proliferation in some cancer cell lines.[6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting/Mitigation Strategy |
| Unexpected cardiovascular changes (e.g., hypotension, bradycardia) after pentagastrin administration. | Pentagastrin can have direct hemodynamic effects, which may be species-dependent.[3][4] For instance, in cats, it can cause a drop in arterial pressure and heart rate, while in dogs, the primary effect at certain doses is increased splanchnic blood flow without systemic hemodynamic changes.[3][4] | 1. Dose Optimization: Conduct a dose-response study to find the minimum effective dose for CCK2R activation with minimal cardiovascular side effects in your specific animal model. 2. Species Consideration: Be aware of the species-specific hemodynamic responses to pentagastrin. 3. Atropine (B194438) Co-administration: The hemodynamic effects of pentagastrin can be blocked by atropine, suggesting a cholinergic mechanism.[3] Consider co-administration of atropine if these effects are confounding your results. Consult relevant literature for appropriate dosing regimens. |
| Variability in experimental results between anesthetized and conscious animals. | The type of anesthesia and the conscious state of the animal can significantly influence the physiological response to pentagastrin.[5] For example, in conscious rats, atropine can completely block pentagastrin-induced gastric acid secretion, while in anesthetized rats, the inhibition is partial.[5] | 1. Consistent Anesthetic Protocol: Use a consistent anesthetic regimen across all experimental groups. 2. Conscious Animal Models: If feasible and ethically approved, consider using conscious animal models to avoid the confounding effects of anesthesia. 3. Acknowledge Limitations: If anesthesia is necessary, acknowledge its potential impact on the experimental outcomes in your data interpretation and publications. |
| Tachyphylaxis (rapidly diminishing response) observed with repeated pentagastrin injections. | Tachyphylaxis to the hemodynamic effects of pentagastrin has been observed after repeated injections.[3] | 1. Spaced Dosing: If multiple doses are required, ensure adequate time between administrations to allow for the system to return to baseline. 2. Continuous Infusion: Consider a continuous infusion protocol instead of bolus injections to maintain a steady-state concentration and avoid the peaks that can lead to tachyphylaxis.[7] |
Quantitative Data Summary
Table 1: Receptor Binding Affinity of Pentagastrin
| Receptor | IC50 (nM) | Reference |
| CCK-B (CCK2) | 11 | [1] |
| CCK-A (CCK1) | 1100 | [1] |
Table 2: Hemodynamic Effects of Intravenous Pentagastrin in Different Species
| Species | Dose | Observed Effects | Reference |
| Cat | 2.0, 4.0, 8.0 µg/kg | Dose-dependent decrease in arterial pressure, heart rate, and cardiac output. Increased mesenteric blood flow, decreased common carotid artery blood flow. | [3] |
| Dog | 2-4 µg/kg | Increased blood flow in gastric and pancreatico-duodenal areas (up to 300-350% of initial value). No significant change in heart rate, cardiac output, or arterial pressure. | [4] |
Experimental Protocols
1. Protocol for In Vivo Administration of this compound (Rat Model)
-
Objective: To stimulate CCK2 receptors in vivo.
-
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., Sprague-Dawley rat)
-
Appropriate administration equipment (e.g., syringes, infusion pump)
-
-
Procedure:
-
Prepare a stock solution of this compound in sterile saline.
-
For bolus administration, a common dose is 4.0 µg/kg, administered via intravenous or intraperitoneal injection.[8]
-
For continuous infusion to achieve maximal acid output, a dose of 1 µg/kg/h has been used in human studies and can be adapted for animal models.[7]
-
The vehicle (sterile saline) should be administered to the control group using the same volume and route of administration.
-
Monitor the animal for on-target and potential off-target effects throughout the experiment.
-
2. Protocol for Assessing Hemodynamic Effects of Pentagastrin (Canine Model)
-
Objective: To measure the cardiovascular response to pentagastrin administration.
-
Materials:
-
This compound
-
Anesthetized dog model
-
Electromagnetic blood flow probes
-
Blood pressure and heart rate monitoring equipment
-
-
Procedure:
-
Anesthetize the animal and surgically place electromagnetic flow probes on the desired arteries (e.g., splanchnic, renal, carotid, femoral).[4]
-
Monitor baseline arterial pressure, heart rate, and blood flow in the selected vessels.
-
Administer pentagastrin intravenously at increasing doses (e.g., from 1 ng/kg up to 8192 ng/kg in a logarithmic scale) at timed intervals (e.g., every 2 minutes).[4]
-
Continuously record hemodynamic parameters to generate a dose-response curve.
-
Visualizations
Caption: Pentagastrin signaling pathway in gastric parietal cells.
Caption: Troubleshooting workflow for in vivo pentagastrin experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 3. Systemic circulatory effects of pentagastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic actions of pentagastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of anaesthesia on the inhibition of pentagastrin-evoked gastric acid secretion induced by atropine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrin and pentagastrin enhance the tumour proliferation of human stable cultured gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of pentagastrin-induced gastric acid secretion by intravenous pantoprazole: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impaired insulin but normal pentagastrin effect on gastric acid secretion in diabetic rats: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Pentagastrin Meglumine In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of pentagastrin meglumine during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound is a synthetic pentapeptide that acts as a potent and selective agonist for the cholecystokinin B (CCK-B), also known as the CCK2, receptor.[1][2] Its primary on-target effect is the stimulation of gastric acid secretion by binding to CCK2 receptors on parietal cells in the stomach lining.[2] This binding initiates a signaling cascade that leads to increased gastric acidity.[2]
Q2: What are the known off-target effects of this compound that can confound my in vivo experiments?
The most significant off-target effects observed in vivo are hemodynamic changes. These can include a dose-dependent decrease in arterial pressure and heart rate, as well as alterations in regional blood flow.[3][4] These effects are particularly important to consider in cardiovascular or neurological studies. Additionally, pentagastrin can interact with the cholinergic system, and its effects can be influenced by the type of anesthesia used.[3][5]
Q3: How selective is pentagastrin for the CCK2 receptor over the CCK-A (CCK1) receptor?
Pentagastrin exhibits significant selectivity for the CCK2 receptor. In vitro studies have shown its inhibitory concentration (IC50) for CCK-B to be approximately 100-fold lower than for CCK-A, indicating a much higher affinity for the intended target receptor.[1]
Q4: Can this compound be used to study tumor growth?
Yes, some studies have investigated the effect of pentagastrin on the proliferation of cancer cell lines that express CCK receptors, such as gastric adenocarcinoma cells.[6] However, it's important to note that gastrin-17 may be a more potent stimulator of proliferation in some cancer cell lines.[6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting/Mitigation Strategy |
| Unexpected cardiovascular changes (e.g., hypotension, bradycardia) after pentagastrin administration. | Pentagastrin can have direct hemodynamic effects, which may be species-dependent.[3][4] For instance, in cats, it can cause a drop in arterial pressure and heart rate, while in dogs, the primary effect at certain doses is increased splanchnic blood flow without systemic hemodynamic changes.[3][4] | 1. Dose Optimization: Conduct a dose-response study to find the minimum effective dose for CCK2R activation with minimal cardiovascular side effects in your specific animal model. 2. Species Consideration: Be aware of the species-specific hemodynamic responses to pentagastrin. 3. Atropine Co-administration: The hemodynamic effects of pentagastrin can be blocked by atropine, suggesting a cholinergic mechanism.[3] Consider co-administration of atropine if these effects are confounding your results. Consult relevant literature for appropriate dosing regimens. |
| Variability in experimental results between anesthetized and conscious animals. | The type of anesthesia and the conscious state of the animal can significantly influence the physiological response to pentagastrin.[5] For example, in conscious rats, atropine can completely block pentagastrin-induced gastric acid secretion, while in anesthetized rats, the inhibition is partial.[5] | 1. Consistent Anesthetic Protocol: Use a consistent anesthetic regimen across all experimental groups. 2. Conscious Animal Models: If feasible and ethically approved, consider using conscious animal models to avoid the confounding effects of anesthesia. 3. Acknowledge Limitations: If anesthesia is necessary, acknowledge its potential impact on the experimental outcomes in your data interpretation and publications. |
| Tachyphylaxis (rapidly diminishing response) observed with repeated pentagastrin injections. | Tachyphylaxis to the hemodynamic effects of pentagastrin has been observed after repeated injections.[3] | 1. Spaced Dosing: If multiple doses are required, ensure adequate time between administrations to allow for the system to return to baseline. 2. Continuous Infusion: Consider a continuous infusion protocol instead of bolus injections to maintain a steady-state concentration and avoid the peaks that can lead to tachyphylaxis.[7] |
Quantitative Data Summary
Table 1: Receptor Binding Affinity of Pentagastrin
| Receptor | IC50 (nM) | Reference |
| CCK-B (CCK2) | 11 | [1] |
| CCK-A (CCK1) | 1100 | [1] |
Table 2: Hemodynamic Effects of Intravenous Pentagastrin in Different Species
| Species | Dose | Observed Effects | Reference |
| Cat | 2.0, 4.0, 8.0 µg/kg | Dose-dependent decrease in arterial pressure, heart rate, and cardiac output. Increased mesenteric blood flow, decreased common carotid artery blood flow. | [3] |
| Dog | 2-4 µg/kg | Increased blood flow in gastric and pancreatico-duodenal areas (up to 300-350% of initial value). No significant change in heart rate, cardiac output, or arterial pressure. | [4] |
Experimental Protocols
1. Protocol for In Vivo Administration of this compound (Rat Model)
-
Objective: To stimulate CCK2 receptors in vivo.
-
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., Sprague-Dawley rat)
-
Appropriate administration equipment (e.g., syringes, infusion pump)
-
-
Procedure:
-
Prepare a stock solution of this compound in sterile saline.
-
For bolus administration, a common dose is 4.0 µg/kg, administered via intravenous or intraperitoneal injection.[8]
-
For continuous infusion to achieve maximal acid output, a dose of 1 µg/kg/h has been used in human studies and can be adapted for animal models.[7]
-
The vehicle (sterile saline) should be administered to the control group using the same volume and route of administration.
-
Monitor the animal for on-target and potential off-target effects throughout the experiment.
-
2. Protocol for Assessing Hemodynamic Effects of Pentagastrin (Canine Model)
-
Objective: To measure the cardiovascular response to pentagastrin administration.
-
Materials:
-
This compound
-
Anesthetized dog model
-
Electromagnetic blood flow probes
-
Blood pressure and heart rate monitoring equipment
-
-
Procedure:
-
Anesthetize the animal and surgically place electromagnetic flow probes on the desired arteries (e.g., splanchnic, renal, carotid, femoral).[4]
-
Monitor baseline arterial pressure, heart rate, and blood flow in the selected vessels.
-
Administer pentagastrin intravenously at increasing doses (e.g., from 1 ng/kg up to 8192 ng/kg in a logarithmic scale) at timed intervals (e.g., every 2 minutes).[4]
-
Continuously record hemodynamic parameters to generate a dose-response curve.
-
Visualizations
Caption: Pentagastrin signaling pathway in gastric parietal cells.
Caption: Troubleshooting workflow for in vivo pentagastrin experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 3. Systemic circulatory effects of pentagastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic actions of pentagastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of anaesthesia on the inhibition of pentagastrin-evoked gastric acid secretion induced by atropine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrin and pentagastrin enhance the tumour proliferation of human stable cultured gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of pentagastrin-induced gastric acid secretion by intravenous pantoprazole: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impaired insulin but normal pentagastrin effect on gastric acid secretion in diabetic rats: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Intravenous Pentagastrin Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing intravenous pentagastrin (B549294) in animal studies.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving intravenous pentagastrin administration.
Frequently Asked Questions (FAQs)
Q1: What are the expected physiological responses to intravenous pentagastrin administration in animal models?
A1: The primary and expected physiological response to intravenous pentagastrin is the stimulation of gastric acid secretion. Pentagastrin is a synthetic analog of gastrin and acts as a potent agonist for the cholecystokinin (B1591339) B (CCK-B) receptor. Other expected effects include increased gastrointestinal motility and trophic effects on the gastrointestinal mucosa.
Q2: What are the most common animal models used for studying the effects of intravenous pentagastrin?
A2: The most commonly used animal models for intravenous pentagastrin studies are dogs (particularly Beagle dogs) and rats.[1][2] Sheep have also been used to study its effects on gastrointestinal motility.[3]
Troubleshooting Guide
Issue 1: Unexpected Cardiovascular Effects
-
Problem: Significant changes in heart rate, blood pressure, or other cardiovascular parameters are observed following intravenous pentagastrin administration.
-
Possible Causes & Solutions:
-
High Dose or Rapid Infusion: Pentagastrin can cause a dose-dependent increase in splanchnic blood flow.[4] Very high doses or a rapid bolus injection may lead to systemic hemodynamic changes.
-
Solution: Review and optimize the dosage and infusion rate based on established protocols for the specific animal model. A slower infusion rate is generally recommended.
-
-
Anesthesia Interaction: The anesthetic agent used can influence the cardiovascular response to pentagastrin.
-
Solution: Ensure the anesthetic protocol is stable and has minimal interference with the cardiovascular system. Consult veterinary literature for appropriate anesthetic choices for cardiovascular studies.
-
-
Histamine (B1213489) Release: Although not consistently observed, pentagastrin has the potential to induce histamine release, which can cause vasodilation and hypotension.
-
Solution: Consider pre-treatment with an H1 receptor antagonist if histamine-related effects are suspected, but be aware this may alter the primary outcome of the study.
-
-
Issue 2: Gastrointestinal Distress or Adverse Events
-
Problem: Animals exhibit signs of gastrointestinal distress such as vomiting, diarrhea, or abdominal cramping. In long-term studies or studies involving pregnant animals, more severe effects like ulceration or pyloric stenosis may be a concern.
-
Possible Causes & Solutions:
-
Excessive Gastric Acid Secretion: The primary effect of pentagastrin can lead to irritation of the gastric mucosa.
-
Solution: Ensure the dose is within the therapeutic range for the intended effect. For prolonged studies, consider co-administration of a mucosal protective agent, although this may interfere with the study's objectives.
-
-
Trophic Effects: Chronic administration of pentagastrin has been shown to have trophic (growth-promoting) effects on the gastrointestinal mucosa, which in some cases can be pathological. Administration to pregnant dogs has been shown to cause hypertrophic pyloric stenosis and gastroduodenal ulceration in their pups.[5][6][7][8]
-
Solution: For chronic studies, carefully monitor for signs of gastrointestinal obstruction or bleeding. Histopathological examination of gastrointestinal tissues at the end of the study is recommended. Avoid using pentagastrin in pregnant animals unless it is the specific focus of the study.
-
-
Issue 3: Behavioral or Neurological Changes
-
Problem: Animals display unexpected behavioral changes, such as altered activity levels, anxiety-like behaviors, or changes in food and water intake.
-
Possible Causes & Solutions:
-
Central Nervous System (CNS) Effects: Pentagastrin is a CCK-B receptor agonist, and these receptors are also present in the CNS, where they are involved in regulating anxiety and other behaviors.[9]
-
Solution: If behavioral changes are a concern, consider including a behavioral assessment component in the experimental design. If the study focus is on peripheral effects, be aware of potential CNS-mediated side effects that could influence other physiological measurements.
-
-
Data Presentation: Summary of Side Effects
The following table summarizes the reported side effects of intravenous pentagastrin administration in animal studies.
| Animal Model | Side Effect Category | Specific Side Effect | Incidence/Severity | Citations |
| Dog (Newborn pups of treated dams) | Gastrointestinal | Hypertrophic Pyloric Stenosis | ~28% | [5][6] |
| Dog (Newborn pups of treated dams) | Gastrointestinal | Gastroduodenal Ulceration | ~16% | [5][6][7] |
| Dog | Gastrointestinal | Decreased intestinal absorption of NaCl and H2O | Not quantified | [10] |
| Dog | Cardiovascular | Increased splanchnic blood flow | Dose-dependent, no major effect on systemic hemodynamics at 2-4 µg/kg | [4] |
| Sheep | Gastrointestinal | Inhibition of forestomach motility | Observed with 0.2-1.0 µg/kg IV | [3] |
| Rat | Behavioral | Inhibition of drinking behavior (antidipsogenic effect) | Dose-dependent (intracerebroventricular administration) |
Experimental Protocols
1. Intravenous Pentagastrin Administration in Dogs (for Gastric Acid Secretion)
-
Animal Model: Beagle dogs.
-
Dosage: A common dose for stimulating gastric acid secretion is 6 µg/kg administered intramuscularly to achieve a stable gastric pH, though intravenous infusions are also used.[1] For hemodynamic studies, intravenous doses ranging from 1 ng/kg to 8192 ng/kg have been used.[4]
-
Administration: For intravenous administration, a catheter is typically placed in a peripheral vein (e.g., cephalic vein). The pentagastrin solution is infused using a calibrated infusion pump over a specified period.
-
Monitoring:
-
Gastric Acid Secretion: Gastric contents are collected via a gastric fistula or nasogastric tube and titrated to determine acid output.
-
Cardiovascular Parameters: Heart rate, blood pressure, and ECG should be monitored continuously, especially if cardiovascular side effects are a concern.
-
General Health: Observe the animal for any signs of distress, including vomiting, changes in posture, or altered behavior.
-
2. Intravenous Pentagastrin Administration in Rats (for Gastric Acid Secretion)
-
Animal Model: Sprague-Dawley or Wistar rats.
-
Dosage: Doses for intravenous infusion to stimulate gastric acid secretion typically range from 0.5 µg/kg/h to 60 µg/kg/h.[2]
-
Administration: A catheter is surgically implanted into a jugular or femoral vein for reliable intravenous access. The animal is often anesthetized for the duration of the infusion. The pentagastrin solution is delivered via a syringe pump.
-
Monitoring:
-
Gastric Acid Secretion: The stomach can be perfused, and the perfusate collected for analysis of acid content.
-
Physiological Parameters: Core body temperature should be maintained. Respiratory rate and depth should be monitored under anesthesia.
-
Post-procedural Care: If the animal is to recover, appropriate post-operative care, including analgesia and monitoring for any adverse effects, is crucial.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Pentagastrin signaling pathway for gastric acid secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pentagastrin on gastric acid secretion in the totally isolated vascularly perfused rat stomach stimulated with the phosphodiesterase inhibitor isobutyl methylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic actions of pentagastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of pyloric hypertrophy by pentagastrin. An animal model for infantile hypertrophic pyloric stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of pyloric hypertrophy by pentagastrin. An animal model for infantile hypertrophic pyloric stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of duodenal ulcers and hypertrophic pyloric stenosis by administration of pentagastrin to pregnant and newborn dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proceedings: The role of pentagastrin in the production of canine hypertrophic pyloric stenosis and pyloroduodenal ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiogenic effects of the CCK(B) agonist pentagastrin in humans and dose-dependent increase in plasma C-peptide levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of pentagastrin on intestinal absorption and blood flow in the anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Intravenous Pentagastrin Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing intravenous pentagastrin in animal studies.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving intravenous pentagastrin administration.
Frequently Asked Questions (FAQs)
Q1: What are the expected physiological responses to intravenous pentagastrin administration in animal models?
A1: The primary and expected physiological response to intravenous pentagastrin is the stimulation of gastric acid secretion. Pentagastrin is a synthetic analog of gastrin and acts as a potent agonist for the cholecystokinin B (CCK-B) receptor. Other expected effects include increased gastrointestinal motility and trophic effects on the gastrointestinal mucosa.
Q2: What are the most common animal models used for studying the effects of intravenous pentagastrin?
A2: The most commonly used animal models for intravenous pentagastrin studies are dogs (particularly Beagle dogs) and rats.[1][2] Sheep have also been used to study its effects on gastrointestinal motility.[3]
Troubleshooting Guide
Issue 1: Unexpected Cardiovascular Effects
-
Problem: Significant changes in heart rate, blood pressure, or other cardiovascular parameters are observed following intravenous pentagastrin administration.
-
Possible Causes & Solutions:
-
High Dose or Rapid Infusion: Pentagastrin can cause a dose-dependent increase in splanchnic blood flow.[4] Very high doses or a rapid bolus injection may lead to systemic hemodynamic changes.
-
Solution: Review and optimize the dosage and infusion rate based on established protocols for the specific animal model. A slower infusion rate is generally recommended.
-
-
Anesthesia Interaction: The anesthetic agent used can influence the cardiovascular response to pentagastrin.
-
Solution: Ensure the anesthetic protocol is stable and has minimal interference with the cardiovascular system. Consult veterinary literature for appropriate anesthetic choices for cardiovascular studies.
-
-
Histamine Release: Although not consistently observed, pentagastrin has the potential to induce histamine release, which can cause vasodilation and hypotension.
-
Solution: Consider pre-treatment with an H1 receptor antagonist if histamine-related effects are suspected, but be aware this may alter the primary outcome of the study.
-
-
Issue 2: Gastrointestinal Distress or Adverse Events
-
Problem: Animals exhibit signs of gastrointestinal distress such as vomiting, diarrhea, or abdominal cramping. In long-term studies or studies involving pregnant animals, more severe effects like ulceration or pyloric stenosis may be a concern.
-
Possible Causes & Solutions:
-
Excessive Gastric Acid Secretion: The primary effect of pentagastrin can lead to irritation of the gastric mucosa.
-
Solution: Ensure the dose is within the therapeutic range for the intended effect. For prolonged studies, consider co-administration of a mucosal protective agent, although this may interfere with the study's objectives.
-
-
Trophic Effects: Chronic administration of pentagastrin has been shown to have trophic (growth-promoting) effects on the gastrointestinal mucosa, which in some cases can be pathological. Administration to pregnant dogs has been shown to cause hypertrophic pyloric stenosis and gastroduodenal ulceration in their pups.[5][6][7][8]
-
Solution: For chronic studies, carefully monitor for signs of gastrointestinal obstruction or bleeding. Histopathological examination of gastrointestinal tissues at the end of the study is recommended. Avoid using pentagastrin in pregnant animals unless it is the specific focus of the study.
-
-
Issue 3: Behavioral or Neurological Changes
-
Problem: Animals display unexpected behavioral changes, such as altered activity levels, anxiety-like behaviors, or changes in food and water intake.
-
Possible Causes & Solutions:
-
Central Nervous System (CNS) Effects: Pentagastrin is a CCK-B receptor agonist, and these receptors are also present in the CNS, where they are involved in regulating anxiety and other behaviors.[9]
-
Solution: If behavioral changes are a concern, consider including a behavioral assessment component in the experimental design. If the study focus is on peripheral effects, be aware of potential CNS-mediated side effects that could influence other physiological measurements.
-
-
Data Presentation: Summary of Side Effects
The following table summarizes the reported side effects of intravenous pentagastrin administration in animal studies.
| Animal Model | Side Effect Category | Specific Side Effect | Incidence/Severity | Citations |
| Dog (Newborn pups of treated dams) | Gastrointestinal | Hypertrophic Pyloric Stenosis | ~28% | [5][6] |
| Dog (Newborn pups of treated dams) | Gastrointestinal | Gastroduodenal Ulceration | ~16% | [5][6][7] |
| Dog | Gastrointestinal | Decreased intestinal absorption of NaCl and H2O | Not quantified | [10] |
| Dog | Cardiovascular | Increased splanchnic blood flow | Dose-dependent, no major effect on systemic hemodynamics at 2-4 µg/kg | [4] |
| Sheep | Gastrointestinal | Inhibition of forestomach motility | Observed with 0.2-1.0 µg/kg IV | [3] |
| Rat | Behavioral | Inhibition of drinking behavior (antidipsogenic effect) | Dose-dependent (intracerebroventricular administration) |
Experimental Protocols
1. Intravenous Pentagastrin Administration in Dogs (for Gastric Acid Secretion)
-
Animal Model: Beagle dogs.
-
Dosage: A common dose for stimulating gastric acid secretion is 6 µg/kg administered intramuscularly to achieve a stable gastric pH, though intravenous infusions are also used.[1] For hemodynamic studies, intravenous doses ranging from 1 ng/kg to 8192 ng/kg have been used.[4]
-
Administration: For intravenous administration, a catheter is typically placed in a peripheral vein (e.g., cephalic vein). The pentagastrin solution is infused using a calibrated infusion pump over a specified period.
-
Monitoring:
-
Gastric Acid Secretion: Gastric contents are collected via a gastric fistula or nasogastric tube and titrated to determine acid output.
-
Cardiovascular Parameters: Heart rate, blood pressure, and ECG should be monitored continuously, especially if cardiovascular side effects are a concern.
-
General Health: Observe the animal for any signs of distress, including vomiting, changes in posture, or altered behavior.
-
2. Intravenous Pentagastrin Administration in Rats (for Gastric Acid Secretion)
-
Animal Model: Sprague-Dawley or Wistar rats.
-
Dosage: Doses for intravenous infusion to stimulate gastric acid secretion typically range from 0.5 µg/kg/h to 60 µg/kg/h.[2]
-
Administration: A catheter is surgically implanted into a jugular or femoral vein for reliable intravenous access. The animal is often anesthetized for the duration of the infusion. The pentagastrin solution is delivered via a syringe pump.
-
Monitoring:
-
Gastric Acid Secretion: The stomach can be perfused, and the perfusate collected for analysis of acid content.
-
Physiological Parameters: Core body temperature should be maintained. Respiratory rate and depth should be monitored under anesthesia.
-
Post-procedural Care: If the animal is to recover, appropriate post-operative care, including analgesia and monitoring for any adverse effects, is crucial.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Pentagastrin signaling pathway for gastric acid secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pentagastrin on gastric acid secretion in the totally isolated vascularly perfused rat stomach stimulated with the phosphodiesterase inhibitor isobutyl methylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic actions of pentagastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of pyloric hypertrophy by pentagastrin. An animal model for infantile hypertrophic pyloric stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of pyloric hypertrophy by pentagastrin. An animal model for infantile hypertrophic pyloric stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of duodenal ulcers and hypertrophic pyloric stenosis by administration of pentagastrin to pregnant and newborn dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proceedings: The role of pentagastrin in the production of canine hypertrophic pyloric stenosis and pyloroduodenal ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiogenic effects of the CCK(B) agonist pentagastrin in humans and dose-dependent increase in plasma C-peptide levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of pentagastrin on intestinal absorption and blood flow in the anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Pentagastrin-Induced Responses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of experiments involving pentagastrin (B549294). Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during pentagastrin-induced response experiments.
| Question | Answer |
| Why am I observing high inter-individual variability in my results? | Inter-individual variability is a known challenge in pentagastrin studies. Factors contributing to this include genetic differences, variations in metabolic rates, and the subject's physiological state (e.g., fasted vs. fed).[1] To mitigate this, ensure strict adherence to standardized protocols, including consistent fasting times and controlling for other medications. |
| What could cause a blunted or absent response to pentagastrin? | A diminished response could be due to several factors: 1) Concurrent use of medications that suppress gastric acid, such as proton pump inhibitors (PPIs) or H2-receptor antagonists.[2] It is often recommended to discontinue these medications several days prior to the test. 2) The presence of achlorhydria, a condition where basal acid secretion is low and does not significantly increase with stimulation.[3] 3) In the context of medullary thyroid cancer, a negative pentagastrin-stimulated calcitonin test does not entirely rule out the disease, as some cases may not respond.[4] |
| What could lead to a false-positive result in the pentagastrin-stimulated calcitonin test? | False-positive results can occur, leading to unnecessary interventions.[5][6] It has been observed that there can be an overlap in calcitonin responses between individuals with and without RET proto-oncogene mutations.[7] Therefore, it is recommended to couple pentagastrin test results with genetic analysis for a more definitive diagnosis.[7] |
| How should I manage the side effects of pentagastrin administration? | Common side effects are generally mild and transient, including nausea, abdominal discomfort, and a sensation of warmth or flushing.[2][8][9] In some cases, a temporary decrease in blood pressure or an increased heart rate may occur.[2][8] Close monitoring of the patient during and after administration is crucial. For severe reactions, appropriate medical intervention should be readily available. |
| My results are not reproducible between experiments. What should I check? | Reproducibility issues can stem from inconsistencies in the experimental protocol.[1] Key areas to review include: 1) Pentagastrin preparation and storage: Ensure the pentagastrin is stored correctly and the solution is prepared fresh for each experiment. 2) Dosing accuracy: Precise calculation and administration of the dose based on body weight are critical. 3) Timing of sample collection: Adherence to the specified time points for sample collection is essential for capturing the peak response. 4) Sample handling and analysis: Inconsistent sample processing or analytical techniques can introduce significant variability. |
II. Quantitative Data Summary
The following tables summarize key quantitative data for pentagastrin-induced responses to aid in experimental design and data interpretation.
Table 1: Dose-Response for Gastric Acid Secretion
| Dose (µg/kg) | Route | Subject Population | Maximal Acid Output (MAO) (mEq/hr) | Notes |
| 4 | Intramuscular | 20 duodenal ulcer patients and 5 controls | Not specified as optimal | Part of a dose-ranging study.[10] |
| 6 | Intramuscular | 20 duodenal ulcer patients and 5 controls | 15.14 (overall), 19.00 (males), 12.50 (females) | Considered the optimal dose for maximal response in this study.[10] |
| 8 | Intramuscular | 20 duodenal ulcer patients and 5 controls | Not specified as optimal | Part of a dose-ranging study.[10] |
| 10 | Intramuscular | 20 duodenal ulcer patients and 5 controls | Not specified as optimal | Part of a dose-ranging study.[10] |
| 1 µg/kg/hr | Intravenous | 39 healthy subjects | Not directly stated, but used to stimulate maximum acid output | This continuous infusion was used as a model for Zollinger-Ellison syndrome.[11] |
Table 2: Pentagastrin-Stimulated Calcitonin Levels
| Population | Basal Calcitonin (ng/L) | Peak Pentagastrin-Stimulated Calcitonin (ng/L) | Interpretation |
| Healthy Volunteers (n=38) | < 10 | < 30 (in 36 subjects), 30 and 48 in two subjects | Normal response.[12] |
| Relatives of patients with familial MTC (n=25) | Variable | > 30 | Consistently associated with C-cell disease (MTC or C-cell hyperplasia).[12] |
| Patients with MTC | Variable | > 100 | Highly suggestive of MTC.[12] |
| Patients with C-cell hyperplasia | Variable | 30 - 100 | May indicate C-cell hyperplasia.[12] |
| RET mutation negative males | Variable | Mean peak of 282 ± 236 | Shows potential for false-positive results.[7] |
| RET mutation negative females | Variable | Mean peak of 96 ± 62 | Shows potential for false-positive results.[7] |
III. Experimental Protocols
A. Pentagastrin Stimulation Test for Gastric Acid Secretion
This protocol is designed to assess basal and stimulated gastric acid output.
1. Patient Preparation:
-
The patient must fast overnight.[13]
-
Discontinue any medications that may interfere with gastric acid secretion (e.g., PPIs, H2 antagonists) for an appropriate period before the test, as advised by a clinician.[2]
2. Procedure:
-
A nasogastric tube is inserted into the stomach, with the tip positioned in the antrum, often guided by fluoroscopy.[13]
-
Basal Acid Output (BAO): Collect gastric fluid by continuous aspiration for one hour to determine the basal acid secretion rate.[13]
-
Stimulation: Administer pentagastrin at a dose of 6 µg/kg body weight via intramuscular injection.[13]
-
Maximal Acid Output (MAO): Following pentagastrin administration, continue to collect gastric fluid by continuous aspiration for one hour, with samples typically collected at 15-minute intervals.[14]
3. Sample Analysis:
-
Measure the pH of each collected sample.[13]
-
Titrate each aspirate against a standardized sodium hydroxide (B78521) solution to determine the acid production in mmol/h.[13]
Interpretation of Results:
-
Normal: Basal acid secretion is typically less than 5 mmol/h. Stimulated acid secretion is generally less than 45 mmol/h in males and less than 35 mmol/h in females.[15]
-
Zollinger-Ellison Syndrome: Characterized by high basal acid secretion (may exceed 100 mmol/h) with little further increase after pentagastrin stimulation.[3]
-
Achlorhydria: Both basal and stimulated acid secretion are low, and the pH of the gastric juice remains alkaline after stimulation.[3][15]
B. Pentagastrin-Stimulated Calcitonin Test
This test is a provocative measure for the diagnosis of Medullary Thyroid Carcinoma (MTC).
1. Patient Preparation:
-
The patient should be fasting.[16]
2. Procedure:
-
A baseline blood sample is drawn for the measurement of basal calcitonin levels.
-
Pentagastrin is administered intravenously at a dose of 0.5 µg/kg body weight.
-
Blood samples for calcitonin measurement are collected at specific time points after injection, commonly at 1, 2, 5, and 10 minutes.[7][17]
3. Sample Handling:
-
It is crucial to handle blood samples appropriately to ensure the stability of calcitonin. This may involve immediate chilling and centrifugation to separate plasma.
Interpretation of Results:
-
Normal Response: In healthy individuals, the peak stimulated calcitonin level is typically below 30 ng/L.[12]
-
Suspicious for MTC/C-cell Hyperplasia: A peak calcitonin level above 30 ng/L is considered abnormal and warrants further investigation.[12] A peak above 100 ng/L is highly indicative of MTC.[12]
IV. Mandatory Visualizations
Signaling Pathway of Pentagastrin-Induced Gastric Acid Secretion
Caption: Pentagastrin signaling pathway in parietal cells leading to gastric acid secretion.
Experimental Workflow for Pentagastrin Stimulation Test (Gastric Acid)
Caption: Workflow for the pentagastrin-stimulated gastric acid secretion test.
Logical Relationship for Troubleshooting Unexpected Results
Caption: A logical approach to troubleshooting unexpected pentagastrin test results.
References
- 1. Gastric acid secretory capacity falls after repeated within-day pentagastrin testing in fed subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Pentagastrin used for? [synapse.patsnap.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Failure of pentagastrin-stimulated calcitonin testing in early manifestation of familial medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. The identification of false positive responses to the pentagastrin stimulation test in RET mutation negative members of MEN 2A families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of Pentagastrin? [synapse.patsnap.com]
- 9. Comparison of side effects of pentagastrin test and calcium stimulation test in patients with increased basal calcitonin concentration: the gender-specific differences | Semantic Scholar [semanticscholar.org]
- 10. Gastric acid secretion using pentagastrin: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of pentagastrin-induced gastric acid secretion by intravenous pantoprazole: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pentagastrin stimulation test and early diagnosis of medullary thyroid carcinoma using an immunoradiometric assay of calcitonin: comparison with genetic screening in hereditary medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gpnotebook.com [gpnotebook.com]
- 14. youtube.com [youtube.com]
- 15. gpnotebook.com [gpnotebook.com]
- 16. uhb.nhs.uk [uhb.nhs.uk]
- 17. labcorp.com [labcorp.com]
Technical Support Center: Improving the Reproducibility of Pentagastrin-Induced Responses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of experiments involving pentagastrin. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during pentagastrin-induced response experiments.
| Question | Answer |
| Why am I observing high inter-individual variability in my results? | Inter-individual variability is a known challenge in pentagastrin studies. Factors contributing to this include genetic differences, variations in metabolic rates, and the subject's physiological state (e.g., fasted vs. fed).[1] To mitigate this, ensure strict adherence to standardized protocols, including consistent fasting times and controlling for other medications. |
| What could cause a blunted or absent response to pentagastrin? | A diminished response could be due to several factors: 1) Concurrent use of medications that suppress gastric acid, such as proton pump inhibitors (PPIs) or H2-receptor antagonists.[2] It is often recommended to discontinue these medications several days prior to the test. 2) The presence of achlorhydria, a condition where basal acid secretion is low and does not significantly increase with stimulation.[3] 3) In the context of medullary thyroid cancer, a negative pentagastrin-stimulated calcitonin test does not entirely rule out the disease, as some cases may not respond.[4] |
| What could lead to a false-positive result in the pentagastrin-stimulated calcitonin test? | False-positive results can occur, leading to unnecessary interventions.[5][6] It has been observed that there can be an overlap in calcitonin responses between individuals with and without RET proto-oncogene mutations.[7] Therefore, it is recommended to couple pentagastrin test results with genetic analysis for a more definitive diagnosis.[7] |
| How should I manage the side effects of pentagastrin administration? | Common side effects are generally mild and transient, including nausea, abdominal discomfort, and a sensation of warmth or flushing.[2][8][9] In some cases, a temporary decrease in blood pressure or an increased heart rate may occur.[2][8] Close monitoring of the patient during and after administration is crucial. For severe reactions, appropriate medical intervention should be readily available. |
| My results are not reproducible between experiments. What should I check? | Reproducibility issues can stem from inconsistencies in the experimental protocol.[1] Key areas to review include: 1) Pentagastrin preparation and storage: Ensure the pentagastrin is stored correctly and the solution is prepared fresh for each experiment. 2) Dosing accuracy: Precise calculation and administration of the dose based on body weight are critical. 3) Timing of sample collection: Adherence to the specified time points for sample collection is essential for capturing the peak response. 4) Sample handling and analysis: Inconsistent sample processing or analytical techniques can introduce significant variability. |
II. Quantitative Data Summary
The following tables summarize key quantitative data for pentagastrin-induced responses to aid in experimental design and data interpretation.
Table 1: Dose-Response for Gastric Acid Secretion
| Dose (µg/kg) | Route | Subject Population | Maximal Acid Output (MAO) (mEq/hr) | Notes |
| 4 | Intramuscular | 20 duodenal ulcer patients and 5 controls | Not specified as optimal | Part of a dose-ranging study.[10] |
| 6 | Intramuscular | 20 duodenal ulcer patients and 5 controls | 15.14 (overall), 19.00 (males), 12.50 (females) | Considered the optimal dose for maximal response in this study.[10] |
| 8 | Intramuscular | 20 duodenal ulcer patients and 5 controls | Not specified as optimal | Part of a dose-ranging study.[10] |
| 10 | Intramuscular | 20 duodenal ulcer patients and 5 controls | Not specified as optimal | Part of a dose-ranging study.[10] |
| 1 µg/kg/hr | Intravenous | 39 healthy subjects | Not directly stated, but used to stimulate maximum acid output | This continuous infusion was used as a model for Zollinger-Ellison syndrome.[11] |
Table 2: Pentagastrin-Stimulated Calcitonin Levels
| Population | Basal Calcitonin (ng/L) | Peak Pentagastrin-Stimulated Calcitonin (ng/L) | Interpretation |
| Healthy Volunteers (n=38) | < 10 | < 30 (in 36 subjects), 30 and 48 in two subjects | Normal response.[12] |
| Relatives of patients with familial MTC (n=25) | Variable | > 30 | Consistently associated with C-cell disease (MTC or C-cell hyperplasia).[12] |
| Patients with MTC | Variable | > 100 | Highly suggestive of MTC.[12] |
| Patients with C-cell hyperplasia | Variable | 30 - 100 | May indicate C-cell hyperplasia.[12] |
| RET mutation negative males | Variable | Mean peak of 282 ± 236 | Shows potential for false-positive results.[7] |
| RET mutation negative females | Variable | Mean peak of 96 ± 62 | Shows potential for false-positive results.[7] |
III. Experimental Protocols
A. Pentagastrin Stimulation Test for Gastric Acid Secretion
This protocol is designed to assess basal and stimulated gastric acid output.
1. Patient Preparation:
-
The patient must fast overnight.[13]
-
Discontinue any medications that may interfere with gastric acid secretion (e.g., PPIs, H2 antagonists) for an appropriate period before the test, as advised by a clinician.[2]
2. Procedure:
-
A nasogastric tube is inserted into the stomach, with the tip positioned in the antrum, often guided by fluoroscopy.[13]
-
Basal Acid Output (BAO): Collect gastric fluid by continuous aspiration for one hour to determine the basal acid secretion rate.[13]
-
Stimulation: Administer pentagastrin at a dose of 6 µg/kg body weight via intramuscular injection.[13]
-
Maximal Acid Output (MAO): Following pentagastrin administration, continue to collect gastric fluid by continuous aspiration for one hour, with samples typically collected at 15-minute intervals.[14]
3. Sample Analysis:
-
Measure the pH of each collected sample.[13]
-
Titrate each aspirate against a standardized sodium hydroxide solution to determine the acid production in mmol/h.[13]
Interpretation of Results:
-
Normal: Basal acid secretion is typically less than 5 mmol/h. Stimulated acid secretion is generally less than 45 mmol/h in males and less than 35 mmol/h in females.[15]
-
Zollinger-Ellison Syndrome: Characterized by high basal acid secretion (may exceed 100 mmol/h) with little further increase after pentagastrin stimulation.[3]
-
Achlorhydria: Both basal and stimulated acid secretion are low, and the pH of the gastric juice remains alkaline after stimulation.[3][15]
B. Pentagastrin-Stimulated Calcitonin Test
This test is a provocative measure for the diagnosis of Medullary Thyroid Carcinoma (MTC).
1. Patient Preparation:
-
The patient should be fasting.[16]
2. Procedure:
-
A baseline blood sample is drawn for the measurement of basal calcitonin levels.
-
Pentagastrin is administered intravenously at a dose of 0.5 µg/kg body weight.
-
Blood samples for calcitonin measurement are collected at specific time points after injection, commonly at 1, 2, 5, and 10 minutes.[7][17]
3. Sample Handling:
-
It is crucial to handle blood samples appropriately to ensure the stability of calcitonin. This may involve immediate chilling and centrifugation to separate plasma.
Interpretation of Results:
-
Normal Response: In healthy individuals, the peak stimulated calcitonin level is typically below 30 ng/L.[12]
-
Suspicious for MTC/C-cell Hyperplasia: A peak calcitonin level above 30 ng/L is considered abnormal and warrants further investigation.[12] A peak above 100 ng/L is highly indicative of MTC.[12]
IV. Mandatory Visualizations
Signaling Pathway of Pentagastrin-Induced Gastric Acid Secretion
Caption: Pentagastrin signaling pathway in parietal cells leading to gastric acid secretion.
Experimental Workflow for Pentagastrin Stimulation Test (Gastric Acid)
Caption: Workflow for the pentagastrin-stimulated gastric acid secretion test.
Logical Relationship for Troubleshooting Unexpected Results
Caption: A logical approach to troubleshooting unexpected pentagastrin test results.
References
- 1. Gastric acid secretory capacity falls after repeated within-day pentagastrin testing in fed subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Pentagastrin used for? [synapse.patsnap.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Failure of pentagastrin-stimulated calcitonin testing in early manifestation of familial medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. The identification of false positive responses to the pentagastrin stimulation test in RET mutation negative members of MEN 2A families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of Pentagastrin? [synapse.patsnap.com]
- 9. Comparison of side effects of pentagastrin test and calcium stimulation test in patients with increased basal calcitonin concentration: the gender-specific differences | Semantic Scholar [semanticscholar.org]
- 10. Gastric acid secretion using pentagastrin: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of pentagastrin-induced gastric acid secretion by intravenous pantoprazole: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pentagastrin stimulation test and early diagnosis of medullary thyroid carcinoma using an immunoradiometric assay of calcitonin: comparison with genetic screening in hereditary medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gpnotebook.com [gpnotebook.com]
- 14. youtube.com [youtube.com]
- 15. gpnotebook.com [gpnotebook.com]
- 16. uhb.nhs.uk [uhb.nhs.uk]
- 17. labcorp.com [labcorp.com]
Technical Support Center: Pentagastrin Meglumine In Vitro Analysis
Welcome to the technical support center for the analysis of pentagastrin (B549294) meglumine (B1676163) and its degradation products. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is pentagastrin meglumine and why is its stability critical?
A1: Pentagastrin is a synthetic pentapeptide that mimics the actions of the natural hormone gastrin and is used as a diagnostic aid to evaluate gastric acid secretion.[1] The meglumine salt form, this compound, was developed as a more stable preparation.[2] Stability is a critical quality attribute for any pharmaceutical agent. Degradation can lead to a loss of potency, resulting in inaccurate diagnostic outcomes, and can generate impurities with potentially adverse effects.[3][4] Therefore, analyzing its degradation profile is essential for developing stable formulations and ensuring its safety and efficacy.[5]
Q2: What are the most common chemical degradation pathways for a peptide like pentagastrin?
A2: Peptides can degrade through several chemical pathways, with the specific route depending on the amino acid sequence, pH, temperature, and presence of light or oxidizing agents.[6] Common pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, which is often catalyzed by acidic or basic conditions.[6][7] Residues like aspartic acid (Asp) are particularly susceptible.
-
Deamidation: The loss of an amide group from the side chains of asparagine (Asn) or glutamine (Gln) residues, forming aspartic or glutamic acid, respectively.[6][7][8]
-
Oxidation: Certain amino acid residues are prone to oxidation, especially methionine (Met) and cysteine (Cys).[9] Tryptophan (Trp), histidine (His), and tyrosine (Tyr) can also be oxidized.[9] This can be initiated by atmospheric oxygen, peroxides, or trace metal ions.[9]
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can alter the peptide's biological activity.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage or modification of the peptide structure.[10][11]
Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?
A3: While specific manufacturer guidelines should always be followed, general principles for peptide stability apply. Lyophilized (freeze-dried) peptides are significantly more stable than those in solution. For aqueous solutions, degradation can be minimized by:
-
Temperature: Storing solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. For long-term storage, -80°C is often preferred.
-
pH: Using a buffered solution at a pH where the peptide exhibits maximum stability. This pH must be determined experimentally, as extremes of acidity or alkalinity typically accelerate hydrolysis.[6]
-
Light: Protecting solutions from light by using amber vials or storing them in the dark to prevent photolytic degradation.
-
Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes to avoid repeated freezing and thawing, which can cause physical degradation like aggregation.
Troubleshooting Guides
Issue: I am seeing unexpected peaks in my HPLC chromatogram. How do I identify their source?
-
Answer: Unexpected peaks can originate from the sample, the solvent, or the HPLC system itself. A systematic approach is key to identifying the source:
-
Inject a Blank: Run a gradient with only the mobile phase (no sample injection). Peaks present here are from the mobile phase components or system contamination. Ensure you are using high-purity solvents and fresh buffers.
-
Analyze the Diluent: Inject the solvent used to dissolve your sample. This will identify any impurities originating from the sample diluent. It is always best to dissolve the sample in the initial mobile phase whenever possible.
-
Review the Control Sample: Analyze an unstressed (time zero) sample of this compound. Peaks present here (other than the main peak) are likely impurities from the synthesis process or degradation that occurred during initial handling and storage.
-
Consider Excipient Interaction: The meglumine component itself or its impurities could interact with the drug substance under stress conditions, forming new products.[12] Analyzing stressed meglumine alone can help identify these potential adducts.
-
Evaluate Peak Shape: If the unexpected peaks are very broad or appear as "ghost peaks," it may indicate carryover from a previous injection. Ensure your column wash step between runs is adequate.
-
Issue: My pentagastrin peak is tailing or showing poor resolution. What are the likely causes?
-
Answer: Poor peak shape is a common issue in reverse-phase HPLC of peptides. Potential causes and solutions include:
-
Cause 1: Secondary Interactions: Residual silanols on the silica-based column packing can interact with basic residues in the peptide, causing peak tailing.
-
Solution: Add an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase. These agents mask the silanols and improve peak shape.
-
-
Cause 2: Column Contamination or Degradation: Accumulation of contaminants on the column frit or inlet can distort peaks.
-
Solution: Use a guard column to protect the analytical column. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol), or if performance does not improve, replace the column.
-
-
Cause 3: Mismatched Injection Solvent: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion and broadening.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. If a strong solvent must be used, reduce the injection volume.
-
-
Cause 4: Suboptimal Mobile Phase pH: The pH of the mobile phase affects the ionization state and retention of peptides.[13]
-
Solution: Experiment with adjusting the mobile phase pH. A pH of ~2-3 (using TFA or formic acid) is common and ensures that carboxylic acid groups are protonated, often leading to sharper peaks.
-
-
Quantitative Data Summary
The following table provides an illustrative summary of results from a typical forced degradation study on a therapeutic peptide. The goal is to induce a detectable level of degradation (ideally 10-30%) to demonstrate the stability-indicating nature of the analytical method.[3][14]
Note: This data is representative and not specific to this compound. Actual results will vary based on experimental conditions.
Table 1: Example Summary of this compound Degradation Under Stress Conditions
| Stress Condition | Reagent/Setting | Time | Temperature | % Degradation (Hypothetical) | No. of Degradation Products Detected |
| Acid Hydrolysis | 0.1 M HCl | 4 hours | 60°C | 15.2% | 3 |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 60°C | 21.5% | 4 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 18.8% | 2 |
| Thermal | Solid State | 48 hours | 80°C | 5.1% | 1 |
| Photolytic | 1.2 million lux hours | 24 hours | Room Temp | 9.7% | 2 |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines the conditions for stress testing as recommended by ICH guidelines to identify potential degradation products and pathways.[4]
-
Preparation: Prepare a stock solution of this compound at 1 mg/mL in purified water or a suitable buffer.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C for up to 8 hours.[4]
-
Withdraw aliquots at time points (e.g., 0, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 60°C for up to 4 hours.[4]
-
Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Store the solution in the dark at room temperature for up to 24 hours.[14][15]
-
Withdraw aliquots, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite, carefully monitoring for artifacts), and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 70°C for 48 hours.
-
Solid: Place a thin layer of solid this compound powder in an open dish in an oven at 80°C for 48 hours. Dissolve the stressed powder for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a general-purpose reverse-phase HPLC method suitable for separating this compound from its potential degradation products.[16][17]
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a suitable wavelength determined by a UV scan of pentagastrin (e.g., 214 nm for peptide bonds or a lambda max if aromatic residues are present).
-
Injection Volume: 10-20 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95% 5% 25.0 40% 60% 26.0 5% 95% 30.0 5% 95% 31.0 95% 5% | 35.0 | 95% | 5% |
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to prove it is stability-indicating.[18] Specificity is demonstrated by showing that degradation products do not co-elute with the main peak, which can be confirmed using a Peak Purity analysis with a PDA detector.[5]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Response to pentagastrin in man. III. Comparison of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ijrpp.com [ijrpp.com]
- 5. longdom.org [longdom.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. wjpls.org [wjpls.org]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Pentagastrin Meglumine In Vitro Analysis
Welcome to the technical support center for the analysis of pentagastrin meglumine and its degradation products. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
A1: Pentagastrin is a synthetic pentapeptide that mimics the actions of the natural hormone gastrin and is used as a diagnostic aid to evaluate gastric acid secretion.[1] The meglumine salt form, this compound, was developed as a more stable preparation.[2] Stability is a critical quality attribute for any pharmaceutical agent. Degradation can lead to a loss of potency, resulting in inaccurate diagnostic outcomes, and can generate impurities with potentially adverse effects.[3][4] Therefore, analyzing its degradation profile is essential for developing stable formulations and ensuring its safety and efficacy.[5]
Q2: What are the most common chemical degradation pathways for a peptide like pentagastrin?
A2: Peptides can degrade through several chemical pathways, with the specific route depending on the amino acid sequence, pH, temperature, and presence of light or oxidizing agents.[6] Common pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, which is often catalyzed by acidic or basic conditions.[6][7] Residues like aspartic acid (Asp) are particularly susceptible.
-
Deamidation: The loss of an amide group from the side chains of asparagine (Asn) or glutamine (Gln) residues, forming aspartic or glutamic acid, respectively.[6][7][8]
-
Oxidation: Certain amino acid residues are prone to oxidation, especially methionine (Met) and cysteine (Cys).[9] Tryptophan (Trp), histidine (His), and tyrosine (Tyr) can also be oxidized.[9] This can be initiated by atmospheric oxygen, peroxides, or trace metal ions.[9]
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can alter the peptide's biological activity.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage or modification of the peptide structure.[10][11]
Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?
A3: While specific manufacturer guidelines should always be followed, general principles for peptide stability apply. Lyophilized (freeze-dried) peptides are significantly more stable than those in solution. For aqueous solutions, degradation can be minimized by:
-
Temperature: Storing solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. For long-term storage, -80°C is often preferred.
-
pH: Using a buffered solution at a pH where the peptide exhibits maximum stability. This pH must be determined experimentally, as extremes of acidity or alkalinity typically accelerate hydrolysis.[6]
-
Light: Protecting solutions from light by using amber vials or storing them in the dark to prevent photolytic degradation.
-
Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes to avoid repeated freezing and thawing, which can cause physical degradation like aggregation.
Troubleshooting Guides
Issue: I am seeing unexpected peaks in my HPLC chromatogram. How do I identify their source?
-
Answer: Unexpected peaks can originate from the sample, the solvent, or the HPLC system itself. A systematic approach is key to identifying the source:
-
Inject a Blank: Run a gradient with only the mobile phase (no sample injection). Peaks present here are from the mobile phase components or system contamination. Ensure you are using high-purity solvents and fresh buffers.
-
Analyze the Diluent: Inject the solvent used to dissolve your sample. This will identify any impurities originating from the sample diluent. It is always best to dissolve the sample in the initial mobile phase whenever possible.
-
Review the Control Sample: Analyze an unstressed (time zero) sample of this compound. Peaks present here (other than the main peak) are likely impurities from the synthesis process or degradation that occurred during initial handling and storage.
-
Consider Excipient Interaction: The meglumine component itself or its impurities could interact with the drug substance under stress conditions, forming new products.[12] Analyzing stressed meglumine alone can help identify these potential adducts.
-
Evaluate Peak Shape: If the unexpected peaks are very broad or appear as "ghost peaks," it may indicate carryover from a previous injection. Ensure your column wash step between runs is adequate.
-
Issue: My pentagastrin peak is tailing or showing poor resolution. What are the likely causes?
-
Answer: Poor peak shape is a common issue in reverse-phase HPLC of peptides. Potential causes and solutions include:
-
Cause 1: Secondary Interactions: Residual silanols on the silica-based column packing can interact with basic residues in the peptide, causing peak tailing.
-
Solution: Add an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase. These agents mask the silanols and improve peak shape.
-
-
Cause 2: Column Contamination or Degradation: Accumulation of contaminants on the column frit or inlet can distort peaks.
-
Solution: Use a guard column to protect the analytical column. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol), or if performance does not improve, replace the column.
-
-
Cause 3: Mismatched Injection Solvent: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion and broadening.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. If a strong solvent must be used, reduce the injection volume.
-
-
Cause 4: Suboptimal Mobile Phase pH: The pH of the mobile phase affects the ionization state and retention of peptides.[13]
-
Solution: Experiment with adjusting the mobile phase pH. A pH of ~2-3 (using TFA or formic acid) is common and ensures that carboxylic acid groups are protonated, often leading to sharper peaks.
-
-
Quantitative Data Summary
The following table provides an illustrative summary of results from a typical forced degradation study on a therapeutic peptide. The goal is to induce a detectable level of degradation (ideally 10-30%) to demonstrate the stability-indicating nature of the analytical method.[3][14]
Note: This data is representative and not specific to this compound. Actual results will vary based on experimental conditions.
Table 1: Example Summary of this compound Degradation Under Stress Conditions
| Stress Condition | Reagent/Setting | Time | Temperature | % Degradation (Hypothetical) | No. of Degradation Products Detected |
| Acid Hydrolysis | 0.1 M HCl | 4 hours | 60°C | 15.2% | 3 |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 60°C | 21.5% | 4 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 18.8% | 2 |
| Thermal | Solid State | 48 hours | 80°C | 5.1% | 1 |
| Photolytic | 1.2 million lux hours | 24 hours | Room Temp | 9.7% | 2 |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines the conditions for stress testing as recommended by ICH guidelines to identify potential degradation products and pathways.[4]
-
Preparation: Prepare a stock solution of this compound at 1 mg/mL in purified water or a suitable buffer.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C for up to 8 hours.[4]
-
Withdraw aliquots at time points (e.g., 0, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 60°C for up to 4 hours.[4]
-
Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Store the solution in the dark at room temperature for up to 24 hours.[14][15]
-
Withdraw aliquots, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite, carefully monitoring for artifacts), and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 70°C for 48 hours.
-
Solid: Place a thin layer of solid this compound powder in an open dish in an oven at 80°C for 48 hours. Dissolve the stressed powder for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a general-purpose reverse-phase HPLC method suitable for separating this compound from its potential degradation products.[16][17]
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a suitable wavelength determined by a UV scan of pentagastrin (e.g., 214 nm for peptide bonds or a lambda max if aromatic residues are present).
-
Injection Volume: 10-20 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95% 5% 25.0 40% 60% 26.0 5% 95% 30.0 5% 95% 31.0 95% 5% | 35.0 | 95% | 5% |
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to prove it is stability-indicating.[18] Specificity is demonstrated by showing that degradation products do not co-elute with the main peak, which can be confirmed using a Peak Purity analysis with a PDA detector.[5]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Response to pentagastrin in man. III. Comparison of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ijrpp.com [ijrpp.com]
- 5. longdom.org [longdom.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. wjpls.org [wjpls.org]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Quality control measures for research-grade pentagastrin meglumine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental use of research-grade pentagastrin (B549294) meglumine (B1676163).
Frequently Asked Questions (FAQs)
Q1: What is research-grade pentagastrin meglumine?
A1: Research-grade this compound is a synthetic pentapeptide, an analog of the hormone gastrin. It is primarily used in scientific research to study gastric acid secretion and other physiological processes mediated by the cholecystokinin-2 (CCK-2) receptor. The meglumine salt form of pentagastrin is a more stable preparation.[1] It is intended for laboratory research use only and not for human or veterinary diagnostic or therapeutic use.
Q2: What are the key quality control parameters I should look for in a certificate of analysis (CofA)?
A2: A reliable certificate of analysis for research-grade this compound should include the following key parameters to ensure the quality and consistency of the product.
| Parameter | Typical Specification | Method | Purpose |
| Appearance | White to off-white powder | Visual Inspection | Confirms the physical state of the product. |
| Purity (by HPLC) | ≥98% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Determines the percentage of the active peptide relative to impurities. |
| Identity | Conforms to reference standard | Mass Spectrometry (MS), HPLC | Confirms the molecular weight and structure of the peptide. |
| Solubility | Soluble in specified solvents | Visual Inspection | Provides guidance on how to properly dissolve the peptide for experiments. |
| Moisture Content | Typically ≤5% | Karl Fischer Titration | High moisture content can affect peptide stability and accurate weighing. |
| Peptide Content | Report Value | Amino Acid Analysis or UV Spectrophotometry | Indicates the actual amount of peptide in the lyophilized powder, accounting for counter-ions and water. |
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical to maintain the integrity of this compound.
| Condition | Recommendation | Rationale |
| Lyophilized Powder | Store at -20°C in a desiccator. | Protects from degradation due to moisture and temperature fluctuations. |
| In Solution | Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. For short-term storage (2-7 days), solutions can be kept at 4°C. | Minimizes degradation in solution and prevents contamination. |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation. Use sterile, nuclease-free solutions and pipette tips. | Prevents moisture absorption and microbial contamination. |
Q4: What are the recommended solvents for dissolving this compound?
A4: The solubility of this compound can vary depending on the solvent. The meglumine salt form generally exhibits enhanced aqueous solubility.
| Solvent | Concentration | Notes |
| Water | Readily soluble | Recommended for most applications. Use sterile, deionized water. |
| Phosphate-Buffered Saline (PBS) | Soluble | Ensure the pH of the PBS is compatible with your experimental setup. |
| Dimethyl Sulfoxide (DMSO) | Soluble | If using DMSO, be mindful of its potential effects on cells in in vitro assays. |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Biological Activity
-
Possible Cause: Improper storage or handling leading to degradation.
-
Solution: Review the storage and handling recommendations. Ensure the lyophilized powder was stored correctly and that solutions were not subjected to repeated freeze-thaw cycles. It is advisable to use freshly prepared solutions for each experiment.
-
Possible Cause: Incorrect dosage or concentration.
-
Solution: Verify the calculations for the administered dose. For in vivo studies, a common dose is 6 µg/kg. For in vitro experiments, the optimal concentration should be determined through a dose-response curve.
-
Possible Cause: Interaction with other compounds.
-
Solution: Be aware of potential interactions. For example, the effects of pentagastrin on gastric acid secretion can be inhibited by H2 receptor antagonists or proton pump inhibitors.
Issue 2: Precipitation or Cloudiness in Solution
-
Possible Cause: Poor solubility in the chosen solvent or buffer.
-
Solution: While this compound has good aqueous solubility, high concentrations or specific buffer conditions can lead to precipitation. Try dissolving the peptide in a small amount of a different solvent like DMSO first, and then slowly adding it to your aqueous buffer while vortexing.
-
Possible Cause: Peptide aggregation.
-
Solution: Peptide aggregation can occur over time, especially in solution. To minimize this, prepare solutions fresh and use them promptly. If you must store solutions, do so at low temperatures and consider adding a carrier protein like bovine serum albumin (BSA) at 0.1%.
Issue 3: Variability in Experimental Results
-
Possible Cause: Inconsistent solution preparation.
-
Solution: Ensure that the peptide is fully dissolved before use. Sonication can aid in dissolution. Prepare a stock solution and make fresh dilutions for each experiment to ensure consistency.
-
Possible Cause: Low purity of the peptide.
-
Solution: Always use a high-purity (≥98%) product and verify the purity from the certificate of analysis. Impurities can interfere with the biological activity and lead to inconsistent results.
Experimental Protocols
1. Quality Control: Purity Determination by RP-HPLC
This protocol outlines a general method for verifying the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
2. In Vitro Bioassay: Intracellular Calcium Mobilization
This protocol measures the ability of this compound to stimulate an increase in intracellular calcium in cells expressing the CCK-2 receptor.
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the human CCK-2 receptor (e.g., HEK293-hCCK2R).
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution.
-
-
Procedure:
-
Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS. Use a fluorescent plate reader with an integrated liquid handler to add the this compound solutions to the wells.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of this compound. The kinetic reading should be rapid (e.g., every 1-2 seconds) for at least 3-5 minutes.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
References
Quality control measures for research-grade pentagastrin meglumine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental use of research-grade pentagastrin meglumine.
Frequently Asked Questions (FAQs)
Q1: What is research-grade this compound?
A1: Research-grade this compound is a synthetic pentapeptide, an analog of the hormone gastrin. It is primarily used in scientific research to study gastric acid secretion and other physiological processes mediated by the cholecystokinin-2 (CCK-2) receptor. The meglumine salt form of pentagastrin is a more stable preparation.[1] It is intended for laboratory research use only and not for human or veterinary diagnostic or therapeutic use.
Q2: What are the key quality control parameters I should look for in a certificate of analysis (CofA)?
A2: A reliable certificate of analysis for research-grade this compound should include the following key parameters to ensure the quality and consistency of the product.
| Parameter | Typical Specification | Method | Purpose |
| Appearance | White to off-white powder | Visual Inspection | Confirms the physical state of the product. |
| Purity (by HPLC) | ≥98% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Determines the percentage of the active peptide relative to impurities. |
| Identity | Conforms to reference standard | Mass Spectrometry (MS), HPLC | Confirms the molecular weight and structure of the peptide. |
| Solubility | Soluble in specified solvents | Visual Inspection | Provides guidance on how to properly dissolve the peptide for experiments. |
| Moisture Content | Typically ≤5% | Karl Fischer Titration | High moisture content can affect peptide stability and accurate weighing. |
| Peptide Content | Report Value | Amino Acid Analysis or UV Spectrophotometry | Indicates the actual amount of peptide in the lyophilized powder, accounting for counter-ions and water. |
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical to maintain the integrity of this compound.
| Condition | Recommendation | Rationale |
| Lyophilized Powder | Store at -20°C in a desiccator. | Protects from degradation due to moisture and temperature fluctuations. |
| In Solution | Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. For short-term storage (2-7 days), solutions can be kept at 4°C. | Minimizes degradation in solution and prevents contamination. |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation. Use sterile, nuclease-free solutions and pipette tips. | Prevents moisture absorption and microbial contamination. |
Q4: What are the recommended solvents for dissolving this compound?
A4: The solubility of this compound can vary depending on the solvent. The meglumine salt form generally exhibits enhanced aqueous solubility.
| Solvent | Concentration | Notes |
| Water | Readily soluble | Recommended for most applications. Use sterile, deionized water. |
| Phosphate-Buffered Saline (PBS) | Soluble | Ensure the pH of the PBS is compatible with your experimental setup. |
| Dimethyl Sulfoxide (DMSO) | Soluble | If using DMSO, be mindful of its potential effects on cells in in vitro assays. |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Biological Activity
-
Possible Cause: Improper storage or handling leading to degradation.
-
Solution: Review the storage and handling recommendations. Ensure the lyophilized powder was stored correctly and that solutions were not subjected to repeated freeze-thaw cycles. It is advisable to use freshly prepared solutions for each experiment.
-
Possible Cause: Incorrect dosage or concentration.
-
Solution: Verify the calculations for the administered dose. For in vivo studies, a common dose is 6 µg/kg. For in vitro experiments, the optimal concentration should be determined through a dose-response curve.
-
Possible Cause: Interaction with other compounds.
-
Solution: Be aware of potential interactions. For example, the effects of pentagastrin on gastric acid secretion can be inhibited by H2 receptor antagonists or proton pump inhibitors.
Issue 2: Precipitation or Cloudiness in Solution
-
Possible Cause: Poor solubility in the chosen solvent or buffer.
-
Solution: While this compound has good aqueous solubility, high concentrations or specific buffer conditions can lead to precipitation. Try dissolving the peptide in a small amount of a different solvent like DMSO first, and then slowly adding it to your aqueous buffer while vortexing.
-
Possible Cause: Peptide aggregation.
-
Solution: Peptide aggregation can occur over time, especially in solution. To minimize this, prepare solutions fresh and use them promptly. If you must store solutions, do so at low temperatures and consider adding a carrier protein like bovine serum albumin (BSA) at 0.1%.
Issue 3: Variability in Experimental Results
-
Possible Cause: Inconsistent solution preparation.
-
Solution: Ensure that the peptide is fully dissolved before use. Sonication can aid in dissolution. Prepare a stock solution and make fresh dilutions for each experiment to ensure consistency.
-
Possible Cause: Low purity of the peptide.
-
Solution: Always use a high-purity (≥98%) product and verify the purity from the certificate of analysis. Impurities can interfere with the biological activity and lead to inconsistent results.
Experimental Protocols
1. Quality Control: Purity Determination by RP-HPLC
This protocol outlines a general method for verifying the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
2. In Vitro Bioassay: Intracellular Calcium Mobilization
This protocol measures the ability of this compound to stimulate an increase in intracellular calcium in cells expressing the CCK-2 receptor.
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the human CCK-2 receptor (e.g., HEK293-hCCK2R).
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution.
-
-
Procedure:
-
Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS. Use a fluorescent plate reader with an integrated liquid handler to add the this compound solutions to the wells.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of this compound. The kinetic reading should be rapid (e.g., every 1-2 seconds) for at least 3-5 minutes.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
References
Validation & Comparative
Pentagastrin meglumine versus standard pentagastrin for in vivo studies.
For researchers, scientists, and drug development professionals, selecting the appropriate formulation of a pharmacological agent is a critical step in ensuring the validity and reproducibility of in vivo studies. This guide provides a detailed comparison of pentagastrin (B549294) meglumine (B1676163) and standard pentagastrin, offering insights into their respective properties, performance, and ideal applications.
Pentagastrin, a synthetic pentapeptide analogue of the hormone gastrin, is a potent stimulant of gastric acid secretion. It is widely used in preclinical and clinical research to assess gastric acid secretory function, investigate the efficacy of anti-ulcer drugs, and in models requiring controlled gastric pH. While functionally similar, the choice between the standard formulation and the meglumine salt can have significant implications for experimental outcomes.
Chemical and Pharmacological Profiles
Standard pentagastrin is typically formulated as a simple aqueous solution, often with sodium chloride for isotonicity. The pentagastrin molecule itself has limited solubility in water. To address this, pentagastrin meglumine was developed. Meglumine is an amino sugar derived from sorbitol that is used as an excipient to form a more soluble and stable salt of the active drug. This enhanced stability and solubility is the primary chemical difference between the two formulations and underpins their varied in vivo performance.
The mechanism of action for both formulations is identical. Pentagastrin acts as a selective agonist for the cholecystokinin (B1591339) B (CCK-B) receptor, which is found on the surface of parietal cells in the stomach lining.[1] Binding of pentagastrin to the CCK-B receptor initiates a signaling cascade through the activation of phospholipase C (PLC).[1] This leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activate protein kinase C. This cascade culminates in the stimulation of the H+/K+-ATPase proton pump, the final step in the secretion of hydrochloric acid into the stomach lumen.[1]
Figure 1. Signaling pathway of pentagastrin in gastric parietal cells.
Comparative In Vivo Data
While both formulations are effective at stimulating gastric acid secretion, their pharmacokinetic and pharmacodynamic profiles differ, primarily concerning the duration of action. This compound provides a more sustained release profile compared to the standard formulation.
A direct comparative study in humans demonstrated that while the maximal acid and pepsin output elicited by both preparations did not differ, this compound evoked a more sustained acid secretion at all tested dose rates.[2] This suggests that for experiments requiring a prolonged period of stable, elevated gastric acid, the meglumine salt is the superior choice.
The table below summarizes the key performance parameters based on available data. It is important to note that direct head-to-head pharmacokinetic studies are limited, and some data for the standard formulation are derived from studies not directly comparing it to the meglumine salt.
| Parameter | Standard Pentagastrin | This compound | Key Advantage of Meglumine |
| Formulation | Simple aqueous solution with NaCl | Meglumine salt in aqueous solution | Enhanced solubility and stability in solution |
| Onset of Action | ~10 minutes (subcutaneous)[3] | Similar to standard pentagastrin | - |
| Time to Peak Effect | 20 to 30 minutes[3] | Likely similar, but effect is more prolonged | - |
| Duration of Action | 60 to 80 minutes[3] | Provides a "better sustained acid secretion"[2] | Longer, more stable period of gastric acid stimulation |
| Maximal Acid Output | No significant difference | No significant difference from standard[2] | - |
Experimental Protocols
A common application for pentagastrin in in vivo studies is the pentagastrin stimulation test, used to measure maximal acid output. The following is a representative protocol for this procedure in a canine model.
Objective: To determine the maximal gastric acid output in response to pentagastrin stimulation.
Materials:
-
Pentagastrin formulation (Standard or Meglumine)
-
Fasted canine subjects
-
Nasogastric tube
-
Fluoroscopy equipment (for tube placement confirmation)
-
Continuous suction apparatus
-
pH meter and titration equipment (0.1 N NaOH)
-
Saline solution
Procedure:
-
Animal Preparation: Subjects should be fasted overnight (at least 12 hours) with free access to water to ensure an empty stomach.
-
Tube Placement: A nasogastric tube is inserted into the stomach. The correct placement of the tube in the antrum should be confirmed by fluoroscopy.
-
Basal Acid Output (BAO) Collection: For a period of 60 minutes prior to stimulation, gastric contents are collected via continuous aspiration. This collection is divided into four 15-minute samples to determine the basal rate of acid secretion.
-
Pentagastrin Administration: Pentagastrin is administered subcutaneously at a standard dose of 6 µg/kg body weight. For a more sustained response, this compound would be the preferred formulation.
-
Stimulated Acid Output Collection: Immediately following pentagastrin administration, gastric juice is collected continuously for at least one hour, and often up to two hours. The collection is typically divided into 15-minute intervals.
-
Sample Analysis:
-
The volume of each 15-minute sample (both basal and stimulated) is recorded.
-
The pH of each sample is measured.
-
The acid concentration (in mEq/L) is determined by titrating an aliquot of the gastric juice with 0.1 N NaOH to a pH of 7.0.
-
-
Calculation of Acid Output:
-
Acid Output (mEq/15 min) = Volume (L) x Acid Concentration (mEq/L)
-
Basal Acid Output (BAO): The sum of the acid output from the four 15-minute basal periods, expressed in mEq/hour.
-
Maximal Acid Output (MAO): The sum of the two highest consecutive 15-minute stimulated periods, multiplied by 2 to express the value in mEq/hour.
-
Figure 2. Workflow for a pentagastrin-stimulated gastric acid secretion study.
Conclusion and Recommendations
The choice between standard pentagastrin and this compound hinges on the specific requirements of the in vivo study.
-
Standard Pentagastrin is suitable for studies where a short, potent stimulation of gastric acid is required, such as in routine diagnostic tests for achlorhydria or for determining peak acid output within a narrow time frame.[3]
-
This compound is the superior formulation for research applications that demand a more prolonged and stable period of gastric acid secretion.[2] Its enhanced solubility and stability make it ideal for longer infusion studies, evaluating the extended pharmacodynamic effects of gastric acid inhibitors, or in preclinical models where a sustained low gastric pH is necessary to study the absorption of pH-sensitive drugs.
For researchers aiming for high reproducibility and prolonged effect, the improved chemical properties and sustained in vivo action of this compound make it the recommended choice for most advanced research applications.
References
Pentagastrin meglumine versus standard pentagastrin for in vivo studies.
For researchers, scientists, and drug development professionals, selecting the appropriate formulation of a pharmacological agent is a critical step in ensuring the validity and reproducibility of in vivo studies. This guide provides a detailed comparison of pentagastrin meglumine and standard pentagastrin, offering insights into their respective properties, performance, and ideal applications.
Pentagastrin, a synthetic pentapeptide analogue of the hormone gastrin, is a potent stimulant of gastric acid secretion. It is widely used in preclinical and clinical research to assess gastric acid secretory function, investigate the efficacy of anti-ulcer drugs, and in models requiring controlled gastric pH. While functionally similar, the choice between the standard formulation and the meglumine salt can have significant implications for experimental outcomes.
Chemical and Pharmacological Profiles
Standard pentagastrin is typically formulated as a simple aqueous solution, often with sodium chloride for isotonicity. The pentagastrin molecule itself has limited solubility in water. To address this, this compound was developed. Meglumine is an amino sugar derived from sorbitol that is used as an excipient to form a more soluble and stable salt of the active drug. This enhanced stability and solubility is the primary chemical difference between the two formulations and underpins their varied in vivo performance.
The mechanism of action for both formulations is identical. Pentagastrin acts as a selective agonist for the cholecystokinin B (CCK-B) receptor, which is found on the surface of parietal cells in the stomach lining.[1] Binding of pentagastrin to the CCK-B receptor initiates a signaling cascade through the activation of phospholipase C (PLC).[1] This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activate protein kinase C. This cascade culminates in the stimulation of the H+/K+-ATPase proton pump, the final step in the secretion of hydrochloric acid into the stomach lumen.[1]
Figure 1. Signaling pathway of pentagastrin in gastric parietal cells.
Comparative In Vivo Data
While both formulations are effective at stimulating gastric acid secretion, their pharmacokinetic and pharmacodynamic profiles differ, primarily concerning the duration of action. This compound provides a more sustained release profile compared to the standard formulation.
A direct comparative study in humans demonstrated that while the maximal acid and pepsin output elicited by both preparations did not differ, this compound evoked a more sustained acid secretion at all tested dose rates.[2] This suggests that for experiments requiring a prolonged period of stable, elevated gastric acid, the meglumine salt is the superior choice.
The table below summarizes the key performance parameters based on available data. It is important to note that direct head-to-head pharmacokinetic studies are limited, and some data for the standard formulation are derived from studies not directly comparing it to the meglumine salt.
| Parameter | Standard Pentagastrin | This compound | Key Advantage of Meglumine |
| Formulation | Simple aqueous solution with NaCl | Meglumine salt in aqueous solution | Enhanced solubility and stability in solution |
| Onset of Action | ~10 minutes (subcutaneous)[3] | Similar to standard pentagastrin | - |
| Time to Peak Effect | 20 to 30 minutes[3] | Likely similar, but effect is more prolonged | - |
| Duration of Action | 60 to 80 minutes[3] | Provides a "better sustained acid secretion"[2] | Longer, more stable period of gastric acid stimulation |
| Maximal Acid Output | No significant difference | No significant difference from standard[2] | - |
Experimental Protocols
A common application for pentagastrin in in vivo studies is the pentagastrin stimulation test, used to measure maximal acid output. The following is a representative protocol for this procedure in a canine model.
Objective: To determine the maximal gastric acid output in response to pentagastrin stimulation.
Materials:
-
Pentagastrin formulation (Standard or Meglumine)
-
Fasted canine subjects
-
Nasogastric tube
-
Fluoroscopy equipment (for tube placement confirmation)
-
Continuous suction apparatus
-
pH meter and titration equipment (0.1 N NaOH)
-
Saline solution
Procedure:
-
Animal Preparation: Subjects should be fasted overnight (at least 12 hours) with free access to water to ensure an empty stomach.
-
Tube Placement: A nasogastric tube is inserted into the stomach. The correct placement of the tube in the antrum should be confirmed by fluoroscopy.
-
Basal Acid Output (BAO) Collection: For a period of 60 minutes prior to stimulation, gastric contents are collected via continuous aspiration. This collection is divided into four 15-minute samples to determine the basal rate of acid secretion.
-
Pentagastrin Administration: Pentagastrin is administered subcutaneously at a standard dose of 6 µg/kg body weight. For a more sustained response, this compound would be the preferred formulation.
-
Stimulated Acid Output Collection: Immediately following pentagastrin administration, gastric juice is collected continuously for at least one hour, and often up to two hours. The collection is typically divided into 15-minute intervals.
-
Sample Analysis:
-
The volume of each 15-minute sample (both basal and stimulated) is recorded.
-
The pH of each sample is measured.
-
The acid concentration (in mEq/L) is determined by titrating an aliquot of the gastric juice with 0.1 N NaOH to a pH of 7.0.
-
-
Calculation of Acid Output:
-
Acid Output (mEq/15 min) = Volume (L) x Acid Concentration (mEq/L)
-
Basal Acid Output (BAO): The sum of the acid output from the four 15-minute basal periods, expressed in mEq/hour.
-
Maximal Acid Output (MAO): The sum of the two highest consecutive 15-minute stimulated periods, multiplied by 2 to express the value in mEq/hour.
-
Figure 2. Workflow for a pentagastrin-stimulated gastric acid secretion study.
Conclusion and Recommendations
The choice between standard pentagastrin and this compound hinges on the specific requirements of the in vivo study.
-
Standard Pentagastrin is suitable for studies where a short, potent stimulation of gastric acid is required, such as in routine diagnostic tests for achlorhydria or for determining peak acid output within a narrow time frame.[3]
-
This compound is the superior formulation for research applications that demand a more prolonged and stable period of gastric acid secretion.[2] Its enhanced solubility and stability make it ideal for longer infusion studies, evaluating the extended pharmacodynamic effects of gastric acid inhibitors, or in preclinical models where a sustained low gastric pH is necessary to study the absorption of pH-sensitive drugs.
For researchers aiming for high reproducibility and prolonged effect, the improved chemical properties and sustained in vivo action of this compound make it the recommended choice for most advanced research applications.
References
Comparative analysis of pentagastrin and gastrin-17 on cell proliferation.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proliferative effects of gastrin-17, a primary circulating human gastrin, and pentagastrin (B549294), its synthetic analogue. The information presented herein is supported by experimental data to assist in research and development decisions. Both peptides are known to be crucial regulators of gastric acid secretion and have been implicated in the growth and maintenance of the gastrointestinal epithelium, as well as the progression of certain cancers.[1][2][3]
Mechanism of Action and Signaling
Both pentagastrin and gastrin-17 exert their effects primarily by binding to the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor.[2][3][4] Pentagastrin is a synthetic peptide that incorporates the C-terminal tetrapeptide amide sequence of gastrin, which is the active site for its biological functions, including cell proliferation.[2]
Upon binding to the CCK2 receptor, a cascade of intracellular signaling pathways is initiated, promoting cell growth, proliferation, and survival. Key pathways implicated in these processes include:
-
Phospholipase C (PLC) Pathway: Receptor activation stimulates PLC, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[2]
-
MAPK/ERK Pathway: Gastrin and its analogues activate the Ras-Raf-MEK-ERK signaling cascade, a central pathway in regulating cell proliferation.[1][5] This can be initiated through PKC or via transactivation of the Epidermal Growth Factor Receptor (EGFR).[1]
-
PI3K/Akt Pathway: This pathway, crucial for cell survival and anti-apoptotic actions, is also activated by gastrin binding to the CCK2 receptor.[1]
-
JAK/STAT Pathway: Direct activation of the JAK2/STAT3 pathway, which is known to mediate cell proliferation and carcinogenesis, has also been reported.[1]
-
Wnt/β-catenin Pathway: Gastrin-17 has been shown to induce the activation of the Wnt/β-catenin signaling pathway, promoting the expression of target genes involved in proliferation and epithelial-mesenchymal transition in gastric cancer cells.[6]
References
- 1. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 3. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrin-17 induces gastric cancer cell epithelial-mesenchymal transition via the Wnt/β-catenin signaling pathway - ProQuest [proquest.com]
Comparative analysis of pentagastrin and gastrin-17 on cell proliferation.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proliferative effects of gastrin-17, a primary circulating human gastrin, and pentagastrin, its synthetic analogue. The information presented herein is supported by experimental data to assist in research and development decisions. Both peptides are known to be crucial regulators of gastric acid secretion and have been implicated in the growth and maintenance of the gastrointestinal epithelium, as well as the progression of certain cancers.[1][2][3]
Mechanism of Action and Signaling
Both pentagastrin and gastrin-17 exert their effects primarily by binding to the cholecystokinin B (CCK2) receptor, a G-protein coupled receptor.[2][3][4] Pentagastrin is a synthetic peptide that incorporates the C-terminal tetrapeptide amide sequence of gastrin, which is the active site for its biological functions, including cell proliferation.[2]
Upon binding to the CCK2 receptor, a cascade of intracellular signaling pathways is initiated, promoting cell growth, proliferation, and survival. Key pathways implicated in these processes include:
-
Phospholipase C (PLC) Pathway: Receptor activation stimulates PLC, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[2]
-
MAPK/ERK Pathway: Gastrin and its analogues activate the Ras-Raf-MEK-ERK signaling cascade, a central pathway in regulating cell proliferation.[1][5] This can be initiated through PKC or via transactivation of the Epidermal Growth Factor Receptor (EGFR).[1]
-
PI3K/Akt Pathway: This pathway, crucial for cell survival and anti-apoptotic actions, is also activated by gastrin binding to the CCK2 receptor.[1]
-
JAK/STAT Pathway: Direct activation of the JAK2/STAT3 pathway, which is known to mediate cell proliferation and carcinogenesis, has also been reported.[1]
-
Wnt/β-catenin Pathway: Gastrin-17 has been shown to induce the activation of the Wnt/β-catenin signaling pathway, promoting the expression of target genes involved in proliferation and epithelial-mesenchymal transition in gastric cancer cells.[6]
References
- 1. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 3. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrin-17 induces gastric cancer cell epithelial-mesenchymal transition via the Wnt/β-catenin signaling pathway - ProQuest [proquest.com]
Assessing the Reproducibility of Pentagastrin-Induced Gene Expression Changes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reliability and consistency of experimental results is paramount. This guide provides a comparative overview of the reproducibility of gene expression changes induced by pentagastrin (B549294), a synthetic analog of the hormone gastrin. Due to a lack of direct, large-scale reproducibility studies, this analysis focuses on a cross-study comparison of reported gene expression changes to infer the expected consistency of pentagastrin's effects on gene transcription.
Pentagastrin, and its natural counterpart gastrin, primarily exert their effects by binding to the cholecystokinin (B1591339) B (CCKB) receptor.[1] This interaction triggers a cascade of intracellular signaling events, ultimately leading to the modulation of gene expression that governs physiological processes such as gastric acid secretion and cell proliferation.[2][3] The reproducibility of these gene expression changes is crucial for the accurate interpretation of experimental data and the development of targeted therapeutics.
Pentagastrin Signaling Pathway
Pentagastrin initiates a well-defined signaling pathway upon binding to the CCKB receptor, a G-protein coupled receptor. This event activates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events converge on downstream kinase cascades, notably the MAPK/ERK pathway, which in turn activates a suite of transcription factors responsible for altering gene expression.[3]
Cross-Study Comparison of Pentagastrin/Gastrin-Induced Gene Expression Changes
While a single, comprehensive study on the reproducibility of pentagastrin-induced gene expression is not available, a comparison of findings from multiple studies using gastrin or pentagastrin in various models allows for an assessment of consistently regulated genes. The following table summarizes key gene expression changes reported in the literature.
| Gene | Function | Cellular Context | Direction of Change | Reference |
| Genes Involved in Histamine Synthesis & Secretion | ||||
| Histidine decarboxylase (HDC) | Histamine synthesis | Gastric enterochromaffin-like (ECL) cells | Upregulated | [3] |
| Vesicular monoamine transporter 2 (VMAT2) | Histamine storage | Gastric ECL cells | Upregulated | [3] |
| Chromogranin A (CgA) | Granule protein | Gastric ECL cells | Upregulated | [3] |
| Immediate Early Genes/Transcription Factors | ||||
| c-fos | Transcription factor, cell proliferation | Gastric epithelial cells | Upregulated | [4] |
| c-jun / AP-1 | Transcription factor, cell proliferation | Gastric epithelial cells | Upregulated | [4] |
| Egr-1 | Transcription factor | Gastric epithelial cells | Upregulated | [5] |
| Genes Involved in Cell Growth and Proliferation | ||||
| Regenerating islet-derived 1 (Reg-1) | Growth factor | Gastric cells | Upregulated | [6] |
| Heparin-binding EGF-like growth factor (HB-EGF) | Growth factor | Parietal cells | Upregulated | [7] |
| Genes Involved in Extracellular Matrix Remodeling | ||||
| Plasminogen activator inhibitor-2 (PAI-2) | Protease inhibitor | Gastric cells | Upregulated | [4] |
| Other Gastrin-Responsive Genes | ||||
| Parathyroid hormone-like hormone (Pthlh) | Hormone | Gastric cells | Upregulated | [6] |
Experimental Protocols
The reproducibility of gene expression studies is highly dependent on standardized experimental protocols. Below are generalized methodologies for assessing pentagastrin-induced gene expression changes based on common practices in the field.
In Vitro Cell Culture Model
-
Cell Culture: Human gastric epithelial cell lines (e.g., AGS cells stably expressing the CCKB receptor) are cultured in appropriate media and conditions until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal signaling activity, cells are typically serum-starved for 12-24 hours prior to treatment.
-
Pentagastrin Treatment: A working solution of pentagastrin is prepared in a suitable vehicle (e.g., sterile water or PBS). Cells are treated with a final concentration of pentagastrin (typically in the nanomolar range) for a specified duration (e.g., 1, 6, 12, or 24 hours). Control cells are treated with the vehicle alone.
-
RNA Extraction: Total RNA is extracted from both pentagastrin-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
Gene Expression Analysis:
-
qRT-PCR: For targeted gene analysis, cDNA is synthesized from the extracted RNA, and quantitative real-time PCR is performed using primers specific for the genes of interest and appropriate housekeeping genes for normalization.
-
Microarray/RNA-Seq: For genome-wide analysis, the extracted RNA is processed for hybridization to a microarray chip or for library preparation and sequencing using a high-throughput sequencing platform.
-
-
Data Analysis: Raw data from qRT-PCR, microarray, or RNA-Seq is normalized and statistically analyzed to identify differentially expressed genes between the pentagastrin-treated and control groups.
In Vivo Animal Model
-
Animal Model: Gastrin-deficient (GAS-KO) mice are often used to study the specific effects of gastrin/pentagastrin. Wild-type mice of the same strain serve as controls.
-
Pentagastrin Administration: Pentagastrin is administered to the animals, often via continuous infusion using osmotic mini-pumps to maintain a steady concentration over a period of several days.[8] Control animals receive a vehicle infusion.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and gastric tissue (specifically the fundus) is collected and snap-frozen in liquid nitrogen or preserved in an RNA stabilization solution.
-
RNA Extraction and Analysis: RNA is extracted from the gastric tissue, and gene expression analysis is performed using qRT-PCR, microarray, or RNA-Seq as described for the in vitro model.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the reproducibility of pentagastrin-induced gene expression changes.
Conclusion
Based on a cross-study analysis, pentagastrin and its natural analog gastrin consistently regulate a core set of genes involved in gastric acid secretion, cell proliferation, and tissue remodeling. The upregulation of genes such as HDC, VMAT2, c-fos, and c-jun appears to be a reproducible effect of pentagastrin stimulation in relevant cell types. However, the exact magnitude and the broader transcriptional response can be influenced by the experimental model (in vitro vs. in vivo), cell type, pentagastrin concentration, and duration of treatment. For researchers and drug development professionals, it is crucial to consider these variables when designing experiments and interpreting data. Future studies employing standardized protocols and multiple gene expression analysis platforms would be invaluable for definitively establishing the reproducibility of pentagastrin-induced gene expression changes on a genome-wide scale.
References
- 1. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular mechanisms of gastrin-dependent gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel roles of gastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Assessing the Reproducibility of Pentagastrin-Induced Gene Expression Changes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reliability and consistency of experimental results is paramount. This guide provides a comparative overview of the reproducibility of gene expression changes induced by pentagastrin, a synthetic analog of the hormone gastrin. Due to a lack of direct, large-scale reproducibility studies, this analysis focuses on a cross-study comparison of reported gene expression changes to infer the expected consistency of pentagastrin's effects on gene transcription.
Pentagastrin, and its natural counterpart gastrin, primarily exert their effects by binding to the cholecystokinin B (CCKB) receptor.[1] This interaction triggers a cascade of intracellular signaling events, ultimately leading to the modulation of gene expression that governs physiological processes such as gastric acid secretion and cell proliferation.[2][3] The reproducibility of these gene expression changes is crucial for the accurate interpretation of experimental data and the development of targeted therapeutics.
Pentagastrin Signaling Pathway
Pentagastrin initiates a well-defined signaling pathway upon binding to the CCKB receptor, a G-protein coupled receptor. This event activates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events converge on downstream kinase cascades, notably the MAPK/ERK pathway, which in turn activates a suite of transcription factors responsible for altering gene expression.[3]
Cross-Study Comparison of Pentagastrin/Gastrin-Induced Gene Expression Changes
While a single, comprehensive study on the reproducibility of pentagastrin-induced gene expression is not available, a comparison of findings from multiple studies using gastrin or pentagastrin in various models allows for an assessment of consistently regulated genes. The following table summarizes key gene expression changes reported in the literature.
| Gene | Function | Cellular Context | Direction of Change | Reference |
| Genes Involved in Histamine Synthesis & Secretion | ||||
| Histidine decarboxylase (HDC) | Histamine synthesis | Gastric enterochromaffin-like (ECL) cells | Upregulated | [3] |
| Vesicular monoamine transporter 2 (VMAT2) | Histamine storage | Gastric ECL cells | Upregulated | [3] |
| Chromogranin A (CgA) | Granule protein | Gastric ECL cells | Upregulated | [3] |
| Immediate Early Genes/Transcription Factors | ||||
| c-fos | Transcription factor, cell proliferation | Gastric epithelial cells | Upregulated | [4] |
| c-jun / AP-1 | Transcription factor, cell proliferation | Gastric epithelial cells | Upregulated | [4] |
| Egr-1 | Transcription factor | Gastric epithelial cells | Upregulated | [5] |
| Genes Involved in Cell Growth and Proliferation | ||||
| Regenerating islet-derived 1 (Reg-1) | Growth factor | Gastric cells | Upregulated | [6] |
| Heparin-binding EGF-like growth factor (HB-EGF) | Growth factor | Parietal cells | Upregulated | [7] |
| Genes Involved in Extracellular Matrix Remodeling | ||||
| Plasminogen activator inhibitor-2 (PAI-2) | Protease inhibitor | Gastric cells | Upregulated | [4] |
| Other Gastrin-Responsive Genes | ||||
| Parathyroid hormone-like hormone (Pthlh) | Hormone | Gastric cells | Upregulated | [6] |
Experimental Protocols
The reproducibility of gene expression studies is highly dependent on standardized experimental protocols. Below are generalized methodologies for assessing pentagastrin-induced gene expression changes based on common practices in the field.
In Vitro Cell Culture Model
-
Cell Culture: Human gastric epithelial cell lines (e.g., AGS cells stably expressing the CCKB receptor) are cultured in appropriate media and conditions until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal signaling activity, cells are typically serum-starved for 12-24 hours prior to treatment.
-
Pentagastrin Treatment: A working solution of pentagastrin is prepared in a suitable vehicle (e.g., sterile water or PBS). Cells are treated with a final concentration of pentagastrin (typically in the nanomolar range) for a specified duration (e.g., 1, 6, 12, or 24 hours). Control cells are treated with the vehicle alone.
-
RNA Extraction: Total RNA is extracted from both pentagastrin-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
Gene Expression Analysis:
-
qRT-PCR: For targeted gene analysis, cDNA is synthesized from the extracted RNA, and quantitative real-time PCR is performed using primers specific for the genes of interest and appropriate housekeeping genes for normalization.
-
Microarray/RNA-Seq: For genome-wide analysis, the extracted RNA is processed for hybridization to a microarray chip or for library preparation and sequencing using a high-throughput sequencing platform.
-
-
Data Analysis: Raw data from qRT-PCR, microarray, or RNA-Seq is normalized and statistically analyzed to identify differentially expressed genes between the pentagastrin-treated and control groups.
In Vivo Animal Model
-
Animal Model: Gastrin-deficient (GAS-KO) mice are often used to study the specific effects of gastrin/pentagastrin. Wild-type mice of the same strain serve as controls.
-
Pentagastrin Administration: Pentagastrin is administered to the animals, often via continuous infusion using osmotic mini-pumps to maintain a steady concentration over a period of several days.[8] Control animals receive a vehicle infusion.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and gastric tissue (specifically the fundus) is collected and snap-frozen in liquid nitrogen or preserved in an RNA stabilization solution.
-
RNA Extraction and Analysis: RNA is extracted from the gastric tissue, and gene expression analysis is performed using qRT-PCR, microarray, or RNA-Seq as described for the in vitro model.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the reproducibility of pentagastrin-induced gene expression changes.
Conclusion
Based on a cross-study analysis, pentagastrin and its natural analog gastrin consistently regulate a core set of genes involved in gastric acid secretion, cell proliferation, and tissue remodeling. The upregulation of genes such as HDC, VMAT2, c-fos, and c-jun appears to be a reproducible effect of pentagastrin stimulation in relevant cell types. However, the exact magnitude and the broader transcriptional response can be influenced by the experimental model (in vitro vs. in vivo), cell type, pentagastrin concentration, and duration of treatment. For researchers and drug development professionals, it is crucial to consider these variables when designing experiments and interpreting data. Future studies employing standardized protocols and multiple gene expression analysis platforms would be invaluable for definitively establishing the reproducibility of pentagastrin-induced gene expression changes on a genome-wide scale.
References
- 1. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular mechanisms of gastrin-dependent gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel roles of gastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Pentagastrin vs. Cholecystokinin-8 (CCK-8) in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pentagastrin and Cholecystokinin-8 (CCK-8) in the context of receptor binding assays, focusing on their interaction with cholecystokinin (B1591339) receptors (CCK1R and CCK2R). Experimental data, detailed protocols, and signaling pathway visualizations are presented to assist researchers in selecting the appropriate ligand for their studies.
Introduction
Pentagastrin, a synthetic pentapeptide, and Cholecystokinin-8 (CCK-8), a naturally occurring octapeptide, are crucial ligands for the cholecystokinin receptors, CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B). These receptors are G-protein coupled receptors (GPCRs) widely distributed throughout the gastrointestinal system and the central nervous system, where they mediate a variety of physiological processes. Understanding the distinct binding affinities and signaling mechanisms of Pentagastrin and CCK-8 is paramount for research in areas such as gastric acid secretion, satiety, anxiety, and oncology.
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of Pentagastrin and sulfated CCK-8 for human CCK1 and CCK2 receptors are summarized in the table below. The data highlights the selectivity of Pentagastrin for the CCK2 receptor and the high affinity of CCK-8 for both receptor subtypes.
| Ligand | Receptor | Binding Affinity (IC50 / Ki) | Reference |
| Pentagastrin | CCK2R (CCK-B) | IC50: 11 nM | [1] |
| Pentagastrin | CCK1R (CCK-A) | IC50: 1100 nM | [1] |
| Sulfated CCK-8 | CCK1R (CCK-A) | Ki: 0.6-1 nM | [2] |
| Sulfated CCK-8 | CCK2R (CCK-B) | Ki: 0.3-1 nM | [2] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of ligand affinity. Lower values indicate higher affinity. Direct comparison should be made with caution as experimental conditions can vary between studies.
Signaling Pathways
Upon binding, Pentagastrin and CCK-8 activate distinct downstream signaling cascades. Pentagastrin almost exclusively activates the CCK2 receptor, which primarily couples to the Gαq protein. This initiates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). CCK-8, on the other hand, can activate both CCK1 and CCK2 receptors. While its activation of CCK2R also proceeds via the Gαq pathway, its binding to CCK1R can activate both Gαq and Gαs signaling pathways. The Gαs pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[3][4][5]
Caption: Signaling pathways for Pentagastrin and CCK-8 at CCK1 and CCK2 receptors.
Experimental Protocols: Receptor Binding Assay
This section outlines a generalized protocol for a competitive radioligand binding assay to determine the affinity of Pentagastrin and CCK-8 for CCK1 and CCK2 receptors.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing either human CCK1R or CCK2R (e.g., CHO-K1, HEK293).
-
Radioligand: A high-affinity radiolabeled ligand for CCK receptors, such as [¹²⁵I]CCK-8 or [³H]L-364,718 (for CCK1R) / [³H]L-365,260 (for CCK2R).
-
Competitors: Pentagastrin and sulfated CCK-8.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C).
-
Plate Reader: Microplate scintillation counter.
2. Experimental Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the competitor ligands (Pentagastrin and CCK-8) in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (typically 10-50 µg of protein per well)
-
Competitor ligand at various concentrations or buffer for total binding wells.
-
Radioligand at a fixed concentration (typically at or below its Kd value).
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 1 µM CCK-8).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand (retained on the filter) from the free radioligand (in the filtrate).
-
Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit the data to a one-site or two-site competition model to determine the IC50 value for each competitor.
-
If necessary, convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pentagastrin vs. Cholecystokinin-8 (CCK-8) in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pentagastrin and Cholecystokinin-8 (CCK-8) in the context of receptor binding assays, focusing on their interaction with cholecystokinin receptors (CCK1R and CCK2R). Experimental data, detailed protocols, and signaling pathway visualizations are presented to assist researchers in selecting the appropriate ligand for their studies.
Introduction
Pentagastrin, a synthetic pentapeptide, and Cholecystokinin-8 (CCK-8), a naturally occurring octapeptide, are crucial ligands for the cholecystokinin receptors, CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B). These receptors are G-protein coupled receptors (GPCRs) widely distributed throughout the gastrointestinal system and the central nervous system, where they mediate a variety of physiological processes. Understanding the distinct binding affinities and signaling mechanisms of Pentagastrin and CCK-8 is paramount for research in areas such as gastric acid secretion, satiety, anxiety, and oncology.
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of Pentagastrin and sulfated CCK-8 for human CCK1 and CCK2 receptors are summarized in the table below. The data highlights the selectivity of Pentagastrin for the CCK2 receptor and the high affinity of CCK-8 for both receptor subtypes.
| Ligand | Receptor | Binding Affinity (IC50 / Ki) | Reference |
| Pentagastrin | CCK2R (CCK-B) | IC50: 11 nM | [1] |
| Pentagastrin | CCK1R (CCK-A) | IC50: 1100 nM | [1] |
| Sulfated CCK-8 | CCK1R (CCK-A) | Ki: 0.6-1 nM | [2] |
| Sulfated CCK-8 | CCK2R (CCK-B) | Ki: 0.3-1 nM | [2] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of ligand affinity. Lower values indicate higher affinity. Direct comparison should be made with caution as experimental conditions can vary between studies.
Signaling Pathways
Upon binding, Pentagastrin and CCK-8 activate distinct downstream signaling cascades. Pentagastrin almost exclusively activates the CCK2 receptor, which primarily couples to the Gαq protein. This initiates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). CCK-8, on the other hand, can activate both CCK1 and CCK2 receptors. While its activation of CCK2R also proceeds via the Gαq pathway, its binding to CCK1R can activate both Gαq and Gαs signaling pathways. The Gαs pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[3][4][5]
Caption: Signaling pathways for Pentagastrin and CCK-8 at CCK1 and CCK2 receptors.
Experimental Protocols: Receptor Binding Assay
This section outlines a generalized protocol for a competitive radioligand binding assay to determine the affinity of Pentagastrin and CCK-8 for CCK1 and CCK2 receptors.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing either human CCK1R or CCK2R (e.g., CHO-K1, HEK293).
-
Radioligand: A high-affinity radiolabeled ligand for CCK receptors, such as [¹²⁵I]CCK-8 or [³H]L-364,718 (for CCK1R) / [³H]L-365,260 (for CCK2R).
-
Competitors: Pentagastrin and sulfated CCK-8.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C).
-
Plate Reader: Microplate scintillation counter.
2. Experimental Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the competitor ligands (Pentagastrin and CCK-8) in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (typically 10-50 µg of protein per well)
-
Competitor ligand at various concentrations or buffer for total binding wells.
-
Radioligand at a fixed concentration (typically at or below its Kd value).
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 1 µM CCK-8).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand (retained on the filter) from the free radioligand (in the filtrate).
-
Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit the data to a one-site or two-site competition model to determine the IC50 value for each competitor.
-
If necessary, convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Specificity of Pentagastrin Meglumine in New Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the specificity of pentagastrin (B549294) meglumine (B1676163), a synthetic pentapeptide analog of gastrin, in novel cell models. It is designed to assist researchers in objectively assessing the on-target effects of pentagastrin and comparing its performance against relevant alternatives.
Pentagastrin meglumine primarily acts as a selective agonist for the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the gastrin receptor (CCK2R).[1] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade, most notably leading to increased intracellular calcium levels and the stimulation of gastric acid secretion.[1] Validating that the observed cellular responses to pentagastrin are specifically mediated by CCK2R is crucial when characterizing new cell models.
Data Presentation: Quantitative Comparison of Pentagastrin and Alternatives
The following tables summarize key performance metrics for pentagastrin and its common alternatives in established CCK2R-expressing cell lines. This data serves as a benchmark for validating new cell models.
Table 1: Receptor Binding Affinity (IC50) of Pentagastrin and Alternatives for CCK2R
| Compound/Ligand | Cell Line | IC50 (nM) | Reference(s) |
| Pentagastrin | A431-CCK2R | 0.76 ± 0.11 | [2] |
| Pentagastrin | A431-CCK2R | <1 | [3] |
| Gastrin-17 | - | - | |
| DOTA-MG11 | A431-CCK2R | <1 | [3] |
| DOTA-MGS5 | A431-CCK2R | <1 | [3] |
| CP04 | A431-CCK2R | <1 | [3] |
IC50 values represent the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand.
Table 2: Functional Potency (EC50) of Pentagastrin and Alternatives in CCK2R-Expressing Cells
| Compound/Ligand | Assay | Cell Line | EC50 (nM) | Reference(s) |
| Pentagastrin | Calcium Mobilization | A431-CCK2R | 2.80 ± 0.52 | [4][5] |
| Pentagastrin | Calcium Mobilization | AR42J | 0.43 ± 0.19 | [4][5] |
| Pentagastrin | Polyphosphoinositide Turnover | GH3 | 3.9 | [6] |
| CCK-8s | Polyphosphoinositide Turnover | GH3 | 1.3 | [6] |
EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum.
Comparison with Alternatives
While pentagastrin is a widely used tool, other compounds can be employed to activate the CCK2R pathway.
-
Gastrin-17: The major physiologically active form of gastrin. It exhibits high affinity for the CCK2R.[7] In some contexts, pentagastrin has been reported to be a less potent stimulator of cell proliferation compared to gastrin-17.[8]
-
Cholecystokinin (CCK): Another natural ligand for CCK receptors. The sulfated octapeptide form (CCK-8s) binds with high affinity to both CCK-A and CCK-B receptors, while gastrin is more selective for CCK-B.[7]
-
Minigastrin Analogs (e.g., DOTA-MG11, DOTA-MGS5): These are often developed for imaging and radiopharmaceutical applications. They typically exhibit high affinity for CCK2R and can be used as potent agonists in functional assays.[3][9]
The choice of agonist can influence experimental outcomes, and comparative studies using these alternatives can further strengthen the validation of pentagastrin's specificity.
Experimental Protocols for Specificity Validation
A multi-faceted approach is recommended to rigorously validate the specificity of pentagastrin in a new cell model. This involves confirming receptor expression and then demonstrating that the functional response to pentagastrin is mediated by this receptor.
Validation of CCK2R Expression
Before functional assays, it is essential to confirm that the new cell model expresses the CCK2R.
a. Western Blotting:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody specific for CCK2R overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
b. Immunofluorescence:
-
Cell Seeding: Seed cells on glass coverslips and allow them to adhere.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a validated anti-CCK2R primary antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Functional Assays for Specificity
a. Competitive Radioligand Binding Assay:
This assay directly measures the ability of pentagastrin to compete with a radiolabeled ligand for binding to the CCK2R.
-
Membrane Preparation: Prepare cell membranes from the new cell model expressing CCK2R.
-
Assay Setup: In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled CCK2R ligand (e.g., [125I]Tyr12-gastrin I), and increasing concentrations of unlabeled pentagastrin.
-
Incubation: Incubate at room temperature for 1-2 hours to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the pentagastrin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
b. Intracellular Calcium Mobilization Assay:
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of pentagastrin to the wells. To confirm specificity, in separate wells, pre-incubate cells with a CCK2R antagonist (e.g., L-365,260) before adding pentagastrin.
-
Signal Detection: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response and plot it against the logarithm of the pentagastrin concentration to determine the EC50 value. A significant reduction in the response in the presence of the antagonist confirms specificity.
c. Receptor Phosphorylation Assay:
GPCR activation leads to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This can be measured as a downstream indicator of agonist activity.
-
Cell Treatment: Treat cells expressing tagged CCK2R with pentagastrin for various times.
-
Cell Lysis: Lyse the cells and immunoprecipitate the receptor using an antibody against the tag.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples using a phospho-serine/threonine antibody to detect receptor phosphorylation.
-
Analysis: An increase in the phosphorylation signal upon pentagastrin treatment, which is blocked by a specific CCK2R antagonist, indicates specific receptor activation.
Mandatory Visualizations
Caption: Workflow for validating pentagastrin specificity.
Caption: Pentagastrin-induced CCK2R signaling cascade.
Troubleshooting and Interpretation in New Cell Models
When working with a new cell model, unexpected results are common. Here are some troubleshooting tips:
-
No Response to Pentagastrin:
-
Confirm Receptor Expression: Re-validate CCK2R expression using multiple methods (e.g., qPCR, Western blot, immunofluorescence).
-
Check Cell Health: Ensure cells are healthy and not overly confluent.
-
Optimize Assay Conditions: Vary cell density, incubation times, and buffer conditions.[10]
-
Agonist Integrity: Use a fresh, validated stock of pentagastrin.
-
-
High Background Signal:
-
Nonspecific Binding: In binding assays, include a condition with a large excess of unlabeled ligand to define nonspecific binding. In functional assays, test the vehicle alone.
-
Constitutive Receptor Activity: Some cell lines may exhibit ligand-independent receptor signaling. This can be assessed by measuring basal activity and testing the effect of inverse agonists.
-
-
Response Not Blocked by Antagonist:
-
Off-Target Effects: Pentagastrin may be acting on other receptors. Screen for activity against a panel of related GPCRs.
-
Antagonist Potency: Ensure the antagonist concentration is sufficient to block the receptor. Perform a dose-response curve for the antagonist.
-
Incorrect Antagonist: Verify that the antagonist is selective for the CCK2R.
-
By systematically applying these validation techniques and carefully considering potential pitfalls, researchers can confidently establish the specificity of this compound in their novel cell models, paving the way for robust and reliable experimental findings.
References
- 1. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 2. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CCK-B receptor-mediated stimulation of polyphosphoinositide turnover in GH3 pituitary cells in response to cholecystokinin and pentagastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating the Specificity of Pentagastrin Meglumine in New Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the specificity of pentagastrin meglumine, a synthetic pentapeptide analog of gastrin, in novel cell models. It is designed to assist researchers in objectively assessing the on-target effects of pentagastrin and comparing its performance against relevant alternatives.
This compound primarily acts as a selective agonist for the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor (CCK2R).[1] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade, most notably leading to increased intracellular calcium levels and the stimulation of gastric acid secretion.[1] Validating that the observed cellular responses to pentagastrin are specifically mediated by CCK2R is crucial when characterizing new cell models.
Data Presentation: Quantitative Comparison of Pentagastrin and Alternatives
The following tables summarize key performance metrics for pentagastrin and its common alternatives in established CCK2R-expressing cell lines. This data serves as a benchmark for validating new cell models.
Table 1: Receptor Binding Affinity (IC50) of Pentagastrin and Alternatives for CCK2R
| Compound/Ligand | Cell Line | IC50 (nM) | Reference(s) |
| Pentagastrin | A431-CCK2R | 0.76 ± 0.11 | [2] |
| Pentagastrin | A431-CCK2R | <1 | [3] |
| Gastrin-17 | - | - | |
| DOTA-MG11 | A431-CCK2R | <1 | [3] |
| DOTA-MGS5 | A431-CCK2R | <1 | [3] |
| CP04 | A431-CCK2R | <1 | [3] |
IC50 values represent the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand.
Table 2: Functional Potency (EC50) of Pentagastrin and Alternatives in CCK2R-Expressing Cells
| Compound/Ligand | Assay | Cell Line | EC50 (nM) | Reference(s) |
| Pentagastrin | Calcium Mobilization | A431-CCK2R | 2.80 ± 0.52 | [4][5] |
| Pentagastrin | Calcium Mobilization | AR42J | 0.43 ± 0.19 | [4][5] |
| Pentagastrin | Polyphosphoinositide Turnover | GH3 | 3.9 | [6] |
| CCK-8s | Polyphosphoinositide Turnover | GH3 | 1.3 | [6] |
EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum.
Comparison with Alternatives
While pentagastrin is a widely used tool, other compounds can be employed to activate the CCK2R pathway.
-
Gastrin-17: The major physiologically active form of gastrin. It exhibits high affinity for the CCK2R.[7] In some contexts, pentagastrin has been reported to be a less potent stimulator of cell proliferation compared to gastrin-17.[8]
-
Cholecystokinin (CCK): Another natural ligand for CCK receptors. The sulfated octapeptide form (CCK-8s) binds with high affinity to both CCK-A and CCK-B receptors, while gastrin is more selective for CCK-B.[7]
-
Minigastrin Analogs (e.g., DOTA-MG11, DOTA-MGS5): These are often developed for imaging and radiopharmaceutical applications. They typically exhibit high affinity for CCK2R and can be used as potent agonists in functional assays.[3][9]
The choice of agonist can influence experimental outcomes, and comparative studies using these alternatives can further strengthen the validation of pentagastrin's specificity.
Experimental Protocols for Specificity Validation
A multi-faceted approach is recommended to rigorously validate the specificity of pentagastrin in a new cell model. This involves confirming receptor expression and then demonstrating that the functional response to pentagastrin is mediated by this receptor.
Validation of CCK2R Expression
Before functional assays, it is essential to confirm that the new cell model expresses the CCK2R.
a. Western Blotting:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody specific for CCK2R overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
b. Immunofluorescence:
-
Cell Seeding: Seed cells on glass coverslips and allow them to adhere.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a validated anti-CCK2R primary antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Functional Assays for Specificity
a. Competitive Radioligand Binding Assay:
This assay directly measures the ability of pentagastrin to compete with a radiolabeled ligand for binding to the CCK2R.
-
Membrane Preparation: Prepare cell membranes from the new cell model expressing CCK2R.
-
Assay Setup: In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled CCK2R ligand (e.g., [125I]Tyr12-gastrin I), and increasing concentrations of unlabeled pentagastrin.
-
Incubation: Incubate at room temperature for 1-2 hours to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the pentagastrin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
b. Intracellular Calcium Mobilization Assay:
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of pentagastrin to the wells. To confirm specificity, in separate wells, pre-incubate cells with a CCK2R antagonist (e.g., L-365,260) before adding pentagastrin.
-
Signal Detection: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response and plot it against the logarithm of the pentagastrin concentration to determine the EC50 value. A significant reduction in the response in the presence of the antagonist confirms specificity.
c. Receptor Phosphorylation Assay:
GPCR activation leads to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This can be measured as a downstream indicator of agonist activity.
-
Cell Treatment: Treat cells expressing tagged CCK2R with pentagastrin for various times.
-
Cell Lysis: Lyse the cells and immunoprecipitate the receptor using an antibody against the tag.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples using a phospho-serine/threonine antibody to detect receptor phosphorylation.
-
Analysis: An increase in the phosphorylation signal upon pentagastrin treatment, which is blocked by a specific CCK2R antagonist, indicates specific receptor activation.
Mandatory Visualizations
Caption: Workflow for validating pentagastrin specificity.
Caption: Pentagastrin-induced CCK2R signaling cascade.
Troubleshooting and Interpretation in New Cell Models
When working with a new cell model, unexpected results are common. Here are some troubleshooting tips:
-
No Response to Pentagastrin:
-
Confirm Receptor Expression: Re-validate CCK2R expression using multiple methods (e.g., qPCR, Western blot, immunofluorescence).
-
Check Cell Health: Ensure cells are healthy and not overly confluent.
-
Optimize Assay Conditions: Vary cell density, incubation times, and buffer conditions.[10]
-
Agonist Integrity: Use a fresh, validated stock of pentagastrin.
-
-
High Background Signal:
-
Nonspecific Binding: In binding assays, include a condition with a large excess of unlabeled ligand to define nonspecific binding. In functional assays, test the vehicle alone.
-
Constitutive Receptor Activity: Some cell lines may exhibit ligand-independent receptor signaling. This can be assessed by measuring basal activity and testing the effect of inverse agonists.
-
-
Response Not Blocked by Antagonist:
-
Off-Target Effects: Pentagastrin may be acting on other receptors. Screen for activity against a panel of related GPCRs.
-
Antagonist Potency: Ensure the antagonist concentration is sufficient to block the receptor. Perform a dose-response curve for the antagonist.
-
Incorrect Antagonist: Verify that the antagonist is selective for the CCK2R.
-
By systematically applying these validation techniques and carefully considering potential pitfalls, researchers can confidently establish the specificity of this compound in their novel cell models, paving the way for robust and reliable experimental findings.
References
- 1. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 2. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CCK-B receptor-mediated stimulation of polyphosphoinositide turnover in GH3 pituitary cells in response to cholecystokinin and pentagastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparison Guide: Pentagastrin vs. Carbachol for Gastric Smooth Muscle Contraction
This guide provides a detailed comparison of pentagastrin (B549294) and carbachol (B1668302), two common pharmacological agents used to stimulate gastric smooth muscle contraction in research settings. We will delve into their mechanisms of action, present comparative data, outline experimental protocols, and visualize key pathways and workflows.
Introduction and Overview
Pentagastrin is a synthetic pentapeptide that mimics the effects of gastrin, a natural hormone involved in regulating gastric functions.[1][2] It acts directly on gastric smooth muscle and also has an indirect neural component to its action.[3][4]
Carbachol is a parasympathomimetic agent, a synthetic choline (B1196258) ester that acts as a non-selective cholinergic agonist, mimicking the neurotransmitter acetylcholine (B1216132).[5] It is resistant to degradation by acetylcholinesterase, giving it a prolonged duration of action compared to acetylcholine.[5] Its effects on gastric smooth muscle are mediated through muscarinic receptors.[6][7]
Mechanism of Action and Signaling Pathways
The contractile effects of both pentagastrin and carbachol converge on the elevation of intracellular calcium ([Ca²⁺]i), but they initiate this process through distinct receptor systems and signaling cascades.
-
Pentagastrin: Binds to cholecystokinin (B1591339) B (CCK-B) receptors on gastric smooth muscle cells.[1][8] This G-protein coupled receptor (GPCR) activates the Gq/11 signaling pathway, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores (sarcoplasmic reticulum), while DAG activates Protein Kinase C (PKC), contributing to the contractile response.[1] Pentagastrin's action can also be indirect, stimulating the release of acetylcholine from intramural cholinergic nerves.[3]
-
Carbachol: Primarily acts on M₂ and M₃ muscarinic acetylcholine receptors, which are abundant in gastrointestinal smooth muscle.[7]
-
M₃ Receptor Pathway: Similar to the CCK-B receptor, the M₃ receptor is coupled to the Gq/11 protein. Its activation initiates the PLC-IP₃/DAG cascade, leading to a robust increase in intracellular Ca²⁺ and smooth muscle contraction.[6][7]
-
M₂ Receptor Pathway: The M₂ receptor is coupled to the Gi/o protein. Its activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Reduced cAMP levels diminish the activity of protein kinase A (PKA), which normally promotes relaxation. Therefore, M₂ receptor activation indirectly facilitates contraction by inhibiting relaxation pathways.[7]
-
Signaling Pathway Diagram
Caption: Signaling pathways for pentagastrin and carbachol in gastric smooth muscle cells.
Comparative Data
Direct quantitative comparisons of contractile force in a single study are limited in the available literature. However, we can summarize their characteristics and effective concentrations observed in various in vitro experiments.
| Feature | Pentagastrin | Carbachol |
| Receptor Target | Cholecystokinin B (CCK-B) Receptor[1][8] | Muscarinic Acetylcholine Receptors (M₂, M₃)[5][7] |
| Mechanism | Gq/11 → PLC → IP₃/DAG → ↑[Ca²⁺]i.[1] Also stimulates acetylcholine release from nerves.[3] | M₃: Gq/11 → PLC → ↑[Ca²⁺]i.[6] M₂: Gi/o → ↓cAMP → inhibits relaxation.[7] |
| Nature of Contraction | Increases amplitude and frequency of spontaneous phasic contractions.[9] Can increase basal tone in the corpus but not the antrum.[9] | Induces dose-dependent contraction.[10] High concentrations produce a rapid phasic contraction followed by a sustained tonic contraction.[11] |
| Effective Concentration | Threshold concentrations for affecting action potential frequency range from 2x10⁻¹⁴ M to 10⁻¹¹ M, with an ED₅₀ of 2x10⁻¹⁰ M.[3] | Effective concentrations vary by tissue, but responses are commonly studied in the range of 10⁻⁷ M to 10⁻⁴ M.[11][12] |
| Indirect Actions | Yes, stimulates cholinergic nerves.[3][4] | No, acts directly on smooth muscle cell receptors. |
Experimental Protocols
The following is a generalized protocol for comparing the effects of pentagastrin and carbachol on gastric smooth muscle strips using an in vitro organ bath setup.
Protocol: Organ Bath Assay for Gastric Smooth Muscle Contraction
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., guinea pig, rat) following approved ethical guidelines.
-
Excise the stomach and place it in a petri dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Isolate the desired region (e.g., antrum, fundus) and cut longitudinal or circular smooth muscle strips (e.g., 10 mm long, 2 mm wide).[13][14]
-
-
Mounting and Equilibration:
-
Mount each muscle strip vertically in an organ bath chamber (10-20 mL capacity) filled with physiological salt solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.[15]
-
Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer connected to a data acquisition system.[15]
-
Apply an initial resting tension (e.g., 1.0 g) and allow the tissue to equilibrate for 60-90 minutes, with washes every 15-20 minutes, until a stable baseline is achieved.[16]
-
-
Viability and Standardization:
-
Drug Administration and Data Recording:
-
Perform cumulative concentration-response curves. Start by adding a low concentration of the first agonist (e.g., Pentagastrin, 10⁻¹² M) to the bath.
-
Once the contractile response reaches a stable plateau, record the force and add the next, higher concentration of the agonist.[15]
-
Continue this process until a maximal contraction is achieved or the response plateaus.
-
Thoroughly wash the tissue to return it to baseline before constructing the next concentration-response curve for the second agonist (Carbachol). The order of agonists should be varied between experiments.
-
-
Data Analysis:
-
Measure the peak tension generated at each agonist concentration.
-
Normalize the data to the maximal response induced by KCl or the maximal response of the agonist itself.
-
Plot the concentration-response curves and calculate pharmacological parameters such as EC₅₀ (the concentration producing 50% of the maximal response) and Eₘₐₓ (maximal effect).
-
Experimental Workflow Visualization
The following flowchart illustrates the typical workflow for a comparative organ bath experiment.
Caption: Workflow for comparing smooth muscle stimulants in an organ bath experiment.
Conclusion
Pentagastrin and carbachol are both effective stimulants of gastric smooth muscle contraction, but they operate through distinct pharmacological pathways.
-
Carbachol provides a potent, direct, and robust contractile response by activating both M₂ and M₃ muscarinic receptors on smooth muscle cells. It is an excellent tool for studying fundamental cholinergic contractile mechanisms.
-
Pentagastrin offers a more physiological model of hormonal stimulation, acting via CCK-B receptors. Its dual mechanism, involving both direct muscle stimulation and indirect neural activation, makes it suitable for studies investigating the interplay between hormonal and neural control of gastric motility.
The choice between these two agents depends on the specific research question. For studies focused on post-receptor signaling or general contractility, carbachol is a standard choice. For investigations into gastrin-related pathophysiology or neuro-hormonal regulation, pentagastrin is the more specific and relevant tool.
References
- 1. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action of pentagastrin and acetylcholine on the longitudinal muscle of the canine antrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of pentagastrin on smooth muscle of isolated dog intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Carbachol? [synapse.patsnap.com]
- 6. Mechanisms involved in carbachol-induced Ca2+ sensitization of contractile elements in rat proximal and distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of CCK receptors in stomach smooth muscle: evidence for two subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of phasic and tonic actions of pentagastrin on canine gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastric secretory response to different doses of carbachol and pentagastrin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The sources of calcium for carbachol-induced contraction in the circular smooth muscle of guinea-pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. Smooth muscle contraction of the fundus of stomach, duodenum and bladder from mice exposed to a stress-based model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 16. dmt.dk [dmt.dk]
Comparison Guide: Pentagastrin vs. Carbachol for Gastric Smooth Muscle Contraction
This guide provides a detailed comparison of pentagastrin and carbachol, two common pharmacological agents used to stimulate gastric smooth muscle contraction in research settings. We will delve into their mechanisms of action, present comparative data, outline experimental protocols, and visualize key pathways and workflows.
Introduction and Overview
Pentagastrin is a synthetic pentapeptide that mimics the effects of gastrin, a natural hormone involved in regulating gastric functions.[1][2] It acts directly on gastric smooth muscle and also has an indirect neural component to its action.[3][4]
Carbachol is a parasympathomimetic agent, a synthetic choline ester that acts as a non-selective cholinergic agonist, mimicking the neurotransmitter acetylcholine.[5] It is resistant to degradation by acetylcholinesterase, giving it a prolonged duration of action compared to acetylcholine.[5] Its effects on gastric smooth muscle are mediated through muscarinic receptors.[6][7]
Mechanism of Action and Signaling Pathways
The contractile effects of both pentagastrin and carbachol converge on the elevation of intracellular calcium ([Ca²⁺]i), but they initiate this process through distinct receptor systems and signaling cascades.
-
Pentagastrin: Binds to cholecystokinin B (CCK-B) receptors on gastric smooth muscle cells.[1][8] This G-protein coupled receptor (GPCR) activates the Gq/11 signaling pathway, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores (sarcoplasmic reticulum), while DAG activates Protein Kinase C (PKC), contributing to the contractile response.[1] Pentagastrin's action can also be indirect, stimulating the release of acetylcholine from intramural cholinergic nerves.[3]
-
Carbachol: Primarily acts on M₂ and M₃ muscarinic acetylcholine receptors, which are abundant in gastrointestinal smooth muscle.[7]
-
M₃ Receptor Pathway: Similar to the CCK-B receptor, the M₃ receptor is coupled to the Gq/11 protein. Its activation initiates the PLC-IP₃/DAG cascade, leading to a robust increase in intracellular Ca²⁺ and smooth muscle contraction.[6][7]
-
M₂ Receptor Pathway: The M₂ receptor is coupled to the Gi/o protein. Its activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Reduced cAMP levels diminish the activity of protein kinase A (PKA), which normally promotes relaxation. Therefore, M₂ receptor activation indirectly facilitates contraction by inhibiting relaxation pathways.[7]
-
Signaling Pathway Diagram
Caption: Signaling pathways for pentagastrin and carbachol in gastric smooth muscle cells.
Comparative Data
Direct quantitative comparisons of contractile force in a single study are limited in the available literature. However, we can summarize their characteristics and effective concentrations observed in various in vitro experiments.
| Feature | Pentagastrin | Carbachol |
| Receptor Target | Cholecystokinin B (CCK-B) Receptor[1][8] | Muscarinic Acetylcholine Receptors (M₂, M₃)[5][7] |
| Mechanism | Gq/11 → PLC → IP₃/DAG → ↑[Ca²⁺]i.[1] Also stimulates acetylcholine release from nerves.[3] | M₃: Gq/11 → PLC → ↑[Ca²⁺]i.[6] M₂: Gi/o → ↓cAMP → inhibits relaxation.[7] |
| Nature of Contraction | Increases amplitude and frequency of spontaneous phasic contractions.[9] Can increase basal tone in the corpus but not the antrum.[9] | Induces dose-dependent contraction.[10] High concentrations produce a rapid phasic contraction followed by a sustained tonic contraction.[11] |
| Effective Concentration | Threshold concentrations for affecting action potential frequency range from 2x10⁻¹⁴ M to 10⁻¹¹ M, with an ED₅₀ of 2x10⁻¹⁰ M.[3] | Effective concentrations vary by tissue, but responses are commonly studied in the range of 10⁻⁷ M to 10⁻⁴ M.[11][12] |
| Indirect Actions | Yes, stimulates cholinergic nerves.[3][4] | No, acts directly on smooth muscle cell receptors. |
Experimental Protocols
The following is a generalized protocol for comparing the effects of pentagastrin and carbachol on gastric smooth muscle strips using an in vitro organ bath setup.
Protocol: Organ Bath Assay for Gastric Smooth Muscle Contraction
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., guinea pig, rat) following approved ethical guidelines.
-
Excise the stomach and place it in a petri dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Isolate the desired region (e.g., antrum, fundus) and cut longitudinal or circular smooth muscle strips (e.g., 10 mm long, 2 mm wide).[13][14]
-
-
Mounting and Equilibration:
-
Mount each muscle strip vertically in an organ bath chamber (10-20 mL capacity) filled with physiological salt solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.[15]
-
Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer connected to a data acquisition system.[15]
-
Apply an initial resting tension (e.g., 1.0 g) and allow the tissue to equilibrate for 60-90 minutes, with washes every 15-20 minutes, until a stable baseline is achieved.[16]
-
-
Viability and Standardization:
-
Drug Administration and Data Recording:
-
Perform cumulative concentration-response curves. Start by adding a low concentration of the first agonist (e.g., Pentagastrin, 10⁻¹² M) to the bath.
-
Once the contractile response reaches a stable plateau, record the force and add the next, higher concentration of the agonist.[15]
-
Continue this process until a maximal contraction is achieved or the response plateaus.
-
Thoroughly wash the tissue to return it to baseline before constructing the next concentration-response curve for the second agonist (Carbachol). The order of agonists should be varied between experiments.
-
-
Data Analysis:
-
Measure the peak tension generated at each agonist concentration.
-
Normalize the data to the maximal response induced by KCl or the maximal response of the agonist itself.
-
Plot the concentration-response curves and calculate pharmacological parameters such as EC₅₀ (the concentration producing 50% of the maximal response) and Eₘₐₓ (maximal effect).
-
Experimental Workflow Visualization
The following flowchart illustrates the typical workflow for a comparative organ bath experiment.
Caption: Workflow for comparing smooth muscle stimulants in an organ bath experiment.
Conclusion
Pentagastrin and carbachol are both effective stimulants of gastric smooth muscle contraction, but they operate through distinct pharmacological pathways.
-
Carbachol provides a potent, direct, and robust contractile response by activating both M₂ and M₃ muscarinic receptors on smooth muscle cells. It is an excellent tool for studying fundamental cholinergic contractile mechanisms.
-
Pentagastrin offers a more physiological model of hormonal stimulation, acting via CCK-B receptors. Its dual mechanism, involving both direct muscle stimulation and indirect neural activation, makes it suitable for studies investigating the interplay between hormonal and neural control of gastric motility.
The choice between these two agents depends on the specific research question. For studies focused on post-receptor signaling or general contractility, carbachol is a standard choice. For investigations into gastrin-related pathophysiology or neuro-hormonal regulation, pentagastrin is the more specific and relevant tool.
References
- 1. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action of pentagastrin and acetylcholine on the longitudinal muscle of the canine antrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of pentagastrin on smooth muscle of isolated dog intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Carbachol? [synapse.patsnap.com]
- 6. Mechanisms involved in carbachol-induced Ca2+ sensitization of contractile elements in rat proximal and distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of CCK receptors in stomach smooth muscle: evidence for two subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of phasic and tonic actions of pentagastrin on canine gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastric secretory response to different doses of carbachol and pentagastrin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The sources of calcium for carbachol-induced contraction in the circular smooth muscle of guinea-pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. Smooth muscle contraction of the fundus of stomach, duodenum and bladder from mice exposed to a stress-based model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 16. dmt.dk [dmt.dk]
A Comparative Guide to In Vitro and In Vivo Responses of Pentagastrin Meglumine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo responses to pentagastrin (B549294) meglumine (B1676163), a synthetic pentapeptide analogue of gastrin. It is designed to assist researchers, scientists, and drug development professionals in understanding the pharmacological profile of this compound and in designing relevant experimental studies. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visually represents complex biological pathways and workflows.
Executive Summary
Pentagastrin meglumine primarily acts as a potent agonist at the cholecystokinin (B1591339) B (CCKB) receptor, leading to the stimulation of gastric acid secretion and the release of certain hormones, most notably calcitonin. This guide explores the dose-dependent responses observed in both cellular (in vitro) and whole-organism (in vivo) settings. While a direct quantitative correlation between in vitro potency and in vivo efficacy is not always straightforward, this guide presents available data to facilitate a comparative understanding.
Data Presentation: In Vitro vs. In Vivo Potency
The following tables summarize the effective concentrations and doses of this compound required to elicit physiological responses in various experimental models.
Table 1: this compound Stimulation of Gastric Acid Secretion
| Experimental Model | Parameter | Effective Concentration/Dose | Reference |
| In Vitro | |||
| Isolated Pig Parietal Cells | EC50 (Aminopyrine Uptake) | 5.9 x 10⁻⁸ M | [1] |
| Isolated Rat Parietal Cells | Potentiation of Histamine-Stimulated Aminopyrine (B3395922) Uptake | 10⁻⁷ M | [2] |
| Isolated Perfused Rat Stomach | Maximal Acid Output | 0.6 µg/kg/h | [3] |
| In Vivo | |||
| Conscious Rats (Gastric Fistula) | Threshold Dose (TD) for Acid Secretion | 6 µg/kg/h | [4] |
| Anesthetized Rats (Luminally Perfused Stomach) | Threshold Dose (TD) for Acid Secretion | 0.5 µg/kg/h | [4] |
| Humans (Duodenal Ulcer Patients) | Infusion for Stimulated Secretion | 0.15 - 15 µg/kg/h | |
| Humans | Optimal Dose for Maximal Acid Output | 6 µg/kg | [5] |
Table 2: this compound Stimulation of Calcitonin Secretion
| Experimental Model | Parameter | Effective Concentration/Dose | Reference |
| In Vitro | |||
| Human Thyroid Medullary Carcinoma Cell Line (TT cells) | Stimulation of Calcitonin Secretion | Qualitative data available | |
| In Vivo | |||
| Pig | Marked, rapid increase in thyrocalcitonin | Not specified | [6] |
| Humans (Diagnostic Test) | Intravenous Bolus | 0.5 µg/kg | [7] |
| Humans (Familial MTC Screening) | Peak Calcitonin Level > 30 ng/L | Not applicable | [8] |
Signaling Pathways and Experimental Workflows
Pentagastrin Signaling Pathway in Gastric Parietal Cells
Pentagastrin binds to the CCKB receptor on the surface of gastric parietal cells, initiating a signaling cascade that results in the secretion of hydrochloric acid (HCl) into the stomach lumen.[9] This process is primarily mediated by the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, along with DAG, activates protein kinase C (PKC). This cascade ultimately promotes the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell.
Caption: Pentagastrin signaling cascade in gastric parietal cells.
Experimental Workflow: In Vitro Assessment of Gastric Acid Secretion
The aminopyrine uptake assay is a common in vitro method to indirectly measure acid secretion in isolated parietal cells. Radiolabeled [¹⁴C]-aminopyrine, a weak base, accumulates in acidic compartments. The amount of accumulated radioactivity is proportional to the level of acid production.
Caption: Workflow for the in vitro aminopyrine uptake assay.
Experimental Protocols
In Vitro: Isolated Parietal Cell [¹⁴C]-Aminopyrine Uptake Assay
This protocol is adapted from methodologies described in the literature for measuring acid secretion in isolated gastric parietal cells.[10]
1. Isolation of Parietal Cells:
- Euthanize the animal (e.g., rat, rabbit) and excise the stomach.
- Open the stomach along the lesser curvature and wash the mucosal surface with saline.
- Separate the gastric mucosa from the underlying muscle layers.
- Mince the mucosa and subject it to sequential enzymatic digestion using pronase and collagenase.
- Filter the cell suspension to remove undigested tissue.
- Enrich for parietal cells using techniques such as isopycnic centrifugation with Percoll.
- Assess cell viability and purity using microscopy and appropriate cell markers.
2. Aminopyrine Uptake Assay:
- Resuspend the enriched parietal cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at a defined concentration.
- Add [¹⁴C]-aminopyrine to the cell suspension to a final concentration of approximately 0.1 µCi/mL.
- Pre-incubate the cells with the radiolabel for a short period (e.g., 10 minutes) at 37°C.
- Add varying concentrations of this compound to different aliquots of the cell suspension. Include a vehicle control.
- Incubate for a defined period (e.g., 20-40 minutes) at 37°C.
- Terminate the reaction by rapidly filtering the cell suspension through glass fiber filters and washing with ice-cold buffer to remove extracellular [¹⁴C]-aminopyrine.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Calculate the aminopyrine uptake as the difference between the radioactivity in the presence and absence of a proton pump inhibitor (e.g., omeprazole) to determine specific uptake.
In Vivo: Pentagastrin Stimulation Test for Gastric Acid Output
This protocol is a generalized procedure for the in vivo assessment of pentagastrin-stimulated gastric acid secretion in human subjects.[11]
1. Patient Preparation:
- The patient should fast overnight (at least 8 hours).
- Discontinue any medications that may interfere with gastric acid secretion (e.g., proton pump inhibitors, H2-receptor antagonists) for an appropriate period before the test.
2. Procedure:
- A nasogastric tube is inserted into the stomach, and its correct placement is confirmed.
- The basal gastric contents are aspirated completely and collected for 15-minute intervals for one hour to determine the Basal Acid Output (BAO).
- This compound is administered, typically as a subcutaneous injection (6 µg/kg) or as an intravenous infusion.
- Following administration, gastric juice is collected continuously in 15-minute aliquots for at least one hour.
- The volume of each sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0.
- The acid output for each period is calculated (Volume in Liters × Acid Concentration in mEq/L). The two highest consecutive 15-minute outputs are summed and multiplied by 2 to determine the Peak Acid Output (PAO) in mEq/hour.
In Vivo: Pentagastrin Stimulation Test for Calcitonin
This protocol is used for the diagnosis of medullary thyroid carcinoma (MTC).[7]
1. Patient Preparation:
- The patient should fast overnight.
2. Procedure:
- A baseline blood sample is collected for calcitonin measurement.
- This compound (0.5 µg/kg) is administered as a rapid intravenous bolus over 5-15 seconds.
- Blood samples for calcitonin measurement are collected at specified time points after the injection, typically at 1, 2, 5, and 10 minutes.
- The calcitonin levels in the collected samples are measured using a sensitive immunoassay. A significant increase in calcitonin levels post-stimulation is indicative of MTC.
Alternatives to this compound
The primary alternative to pentagastrin for the stimulation of calcitonin secretion in the diagnosis of MTC is intravenous calcium.
Table 3: Comparison of Pentagastrin and Calcium for Calcitonin Stimulation
| Feature | Pentagastrin | Calcium | Reference |
| Mechanism | Binds to CCKB receptors on parafollicular cells. | Directly stimulates calcitonin release from parafollicular cells. | |
| Potency | Potent stimulator. | High-dose calcium can be a more potent stimulator than pentagastrin. | |
| Side Effects | Flushing, nausea, abdominal cramps (usually transient). | Paresthesia, warmth, metallic taste. | |
| Availability | Availability has been limited in some regions. | Widely available. |
Discussion and Correlation
A direct quantitative correlation between the in vitro EC50 of pentagastrin on isolated parietal cells and its in vivo ED50 for gastric acid secretion is complex and not well-established in the literature. Several factors contribute to the potential discrepancies between in vitro and in vivo responses:
-
Bioavailability and Pharmacokinetics: In vivo, the administered dose of pentagastrin is subject to absorption, distribution, metabolism, and excretion, which will influence the concentration of the drug that reaches the target CCKB receptors.
-
Physiological Regulation: In a whole organism, gastric acid secretion is regulated by a complex interplay of neural (e.g., vagal stimulation), hormonal (e.g., somatostatin, histamine), and paracrine factors that are absent in an isolated cell system. For instance, pentagastrin can stimulate histamine (B1213489) release from enterochromaffin-like (ECL) cells, which in turn stimulates parietal cells.[11]
-
Species Differences: The density and affinity of CCKB receptors can vary between species, leading to different sensitivities to pentagastrin.
Despite these complexities, the available data demonstrates a qualitative correlation. The nanomolar concentrations of pentagastrin that are effective in vitro are consistent with the low microgram per kilogram doses that elicit robust responses in vivo. This suggests that the fundamental mechanism of action observed at the cellular level is a primary driver of the physiological response in the whole organism.
Conclusion
This compound is a valuable pharmacological tool for studying gastric acid secretion and for the diagnosis of certain endocrine disorders. This guide provides a comparative overview of its in vitro and in vivo effects, supported by experimental data and detailed protocols. While a precise quantitative in vitro-to-in vivo correlation remains an area for further investigation, the information presented here offers a solid foundation for researchers and clinicians working with this compound. The provided diagrams and structured data aim to facilitate a clear and objective understanding of the pharmacology of this compound.
References
- 1. Use of the pentagastrin dog model to explore the food effects on formulations in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin potentiates histamine-stimulated aminopyrine accumulation in isolated rat parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pentagastrin on gastric acid secretion in the totally isolated vascularly perfused rat stomach stimulated with the phosphodiesterase inhibitor isobutyl methylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminopyrine accumulation of isolated parietal cells from the rat stomach. Effect of histamine and interaction with endogenous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thyrocalcitonin: stimulation of secretion by pentagastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. academic.oup.com [academic.oup.com]
- 9. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 10. [14C]-aminopyrine accumulation by isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pentagastrin on histamine output from the stomach in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Responses of Pentagastrin Meglumine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo responses to pentagastrin meglumine, a synthetic pentapeptide analogue of gastrin. It is designed to assist researchers, scientists, and drug development professionals in understanding the pharmacological profile of this compound and in designing relevant experimental studies. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visually represents complex biological pathways and workflows.
Executive Summary
This compound primarily acts as a potent agonist at the cholecystokinin B (CCKB) receptor, leading to the stimulation of gastric acid secretion and the release of certain hormones, most notably calcitonin. This guide explores the dose-dependent responses observed in both cellular (in vitro) and whole-organism (in vivo) settings. While a direct quantitative correlation between in vitro potency and in vivo efficacy is not always straightforward, this guide presents available data to facilitate a comparative understanding.
Data Presentation: In Vitro vs. In Vivo Potency
The following tables summarize the effective concentrations and doses of this compound required to elicit physiological responses in various experimental models.
Table 1: this compound Stimulation of Gastric Acid Secretion
| Experimental Model | Parameter | Effective Concentration/Dose | Reference |
| In Vitro | |||
| Isolated Pig Parietal Cells | EC50 (Aminopyrine Uptake) | 5.9 x 10⁻⁸ M | [1] |
| Isolated Rat Parietal Cells | Potentiation of Histamine-Stimulated Aminopyrine Uptake | 10⁻⁷ M | [2] |
| Isolated Perfused Rat Stomach | Maximal Acid Output | 0.6 µg/kg/h | [3] |
| In Vivo | |||
| Conscious Rats (Gastric Fistula) | Threshold Dose (TD) for Acid Secretion | 6 µg/kg/h | [4] |
| Anesthetized Rats (Luminally Perfused Stomach) | Threshold Dose (TD) for Acid Secretion | 0.5 µg/kg/h | [4] |
| Humans (Duodenal Ulcer Patients) | Infusion for Stimulated Secretion | 0.15 - 15 µg/kg/h | |
| Humans | Optimal Dose for Maximal Acid Output | 6 µg/kg | [5] |
Table 2: this compound Stimulation of Calcitonin Secretion
| Experimental Model | Parameter | Effective Concentration/Dose | Reference |
| In Vitro | |||
| Human Thyroid Medullary Carcinoma Cell Line (TT cells) | Stimulation of Calcitonin Secretion | Qualitative data available | |
| In Vivo | |||
| Pig | Marked, rapid increase in thyrocalcitonin | Not specified | [6] |
| Humans (Diagnostic Test) | Intravenous Bolus | 0.5 µg/kg | [7] |
| Humans (Familial MTC Screening) | Peak Calcitonin Level > 30 ng/L | Not applicable | [8] |
Signaling Pathways and Experimental Workflows
Pentagastrin Signaling Pathway in Gastric Parietal Cells
Pentagastrin binds to the CCKB receptor on the surface of gastric parietal cells, initiating a signaling cascade that results in the secretion of hydrochloric acid (HCl) into the stomach lumen.[9] This process is primarily mediated by the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, along with DAG, activates protein kinase C (PKC). This cascade ultimately promotes the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell.
Caption: Pentagastrin signaling cascade in gastric parietal cells.
Experimental Workflow: In Vitro Assessment of Gastric Acid Secretion
The aminopyrine uptake assay is a common in vitro method to indirectly measure acid secretion in isolated parietal cells. Radiolabeled [¹⁴C]-aminopyrine, a weak base, accumulates in acidic compartments. The amount of accumulated radioactivity is proportional to the level of acid production.
Caption: Workflow for the in vitro aminopyrine uptake assay.
Experimental Protocols
In Vitro: Isolated Parietal Cell [¹⁴C]-Aminopyrine Uptake Assay
This protocol is adapted from methodologies described in the literature for measuring acid secretion in isolated gastric parietal cells.[10]
1. Isolation of Parietal Cells:
- Euthanize the animal (e.g., rat, rabbit) and excise the stomach.
- Open the stomach along the lesser curvature and wash the mucosal surface with saline.
- Separate the gastric mucosa from the underlying muscle layers.
- Mince the mucosa and subject it to sequential enzymatic digestion using pronase and collagenase.
- Filter the cell suspension to remove undigested tissue.
- Enrich for parietal cells using techniques such as isopycnic centrifugation with Percoll.
- Assess cell viability and purity using microscopy and appropriate cell markers.
2. Aminopyrine Uptake Assay:
- Resuspend the enriched parietal cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at a defined concentration.
- Add [¹⁴C]-aminopyrine to the cell suspension to a final concentration of approximately 0.1 µCi/mL.
- Pre-incubate the cells with the radiolabel for a short period (e.g., 10 minutes) at 37°C.
- Add varying concentrations of this compound to different aliquots of the cell suspension. Include a vehicle control.
- Incubate for a defined period (e.g., 20-40 minutes) at 37°C.
- Terminate the reaction by rapidly filtering the cell suspension through glass fiber filters and washing with ice-cold buffer to remove extracellular [¹⁴C]-aminopyrine.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Calculate the aminopyrine uptake as the difference between the radioactivity in the presence and absence of a proton pump inhibitor (e.g., omeprazole) to determine specific uptake.
In Vivo: Pentagastrin Stimulation Test for Gastric Acid Output
This protocol is a generalized procedure for the in vivo assessment of pentagastrin-stimulated gastric acid secretion in human subjects.[11]
1. Patient Preparation:
- The patient should fast overnight (at least 8 hours).
- Discontinue any medications that may interfere with gastric acid secretion (e.g., proton pump inhibitors, H2-receptor antagonists) for an appropriate period before the test.
2. Procedure:
- A nasogastric tube is inserted into the stomach, and its correct placement is confirmed.
- The basal gastric contents are aspirated completely and collected for 15-minute intervals for one hour to determine the Basal Acid Output (BAO).
- This compound is administered, typically as a subcutaneous injection (6 µg/kg) or as an intravenous infusion.
- Following administration, gastric juice is collected continuously in 15-minute aliquots for at least one hour.
- The volume of each sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0.
- The acid output for each period is calculated (Volume in Liters × Acid Concentration in mEq/L). The two highest consecutive 15-minute outputs are summed and multiplied by 2 to determine the Peak Acid Output (PAO) in mEq/hour.
In Vivo: Pentagastrin Stimulation Test for Calcitonin
This protocol is used for the diagnosis of medullary thyroid carcinoma (MTC).[7]
1. Patient Preparation:
- The patient should fast overnight.
2. Procedure:
- A baseline blood sample is collected for calcitonin measurement.
- This compound (0.5 µg/kg) is administered as a rapid intravenous bolus over 5-15 seconds.
- Blood samples for calcitonin measurement are collected at specified time points after the injection, typically at 1, 2, 5, and 10 minutes.
- The calcitonin levels in the collected samples are measured using a sensitive immunoassay. A significant increase in calcitonin levels post-stimulation is indicative of MTC.
Alternatives to this compound
The primary alternative to pentagastrin for the stimulation of calcitonin secretion in the diagnosis of MTC is intravenous calcium.
Table 3: Comparison of Pentagastrin and Calcium for Calcitonin Stimulation
| Feature | Pentagastrin | Calcium | Reference |
| Mechanism | Binds to CCKB receptors on parafollicular cells. | Directly stimulates calcitonin release from parafollicular cells. | |
| Potency | Potent stimulator. | High-dose calcium can be a more potent stimulator than pentagastrin. | |
| Side Effects | Flushing, nausea, abdominal cramps (usually transient). | Paresthesia, warmth, metallic taste. | |
| Availability | Availability has been limited in some regions. | Widely available. |
Discussion and Correlation
A direct quantitative correlation between the in vitro EC50 of pentagastrin on isolated parietal cells and its in vivo ED50 for gastric acid secretion is complex and not well-established in the literature. Several factors contribute to the potential discrepancies between in vitro and in vivo responses:
-
Bioavailability and Pharmacokinetics: In vivo, the administered dose of pentagastrin is subject to absorption, distribution, metabolism, and excretion, which will influence the concentration of the drug that reaches the target CCKB receptors.
-
Physiological Regulation: In a whole organism, gastric acid secretion is regulated by a complex interplay of neural (e.g., vagal stimulation), hormonal (e.g., somatostatin, histamine), and paracrine factors that are absent in an isolated cell system. For instance, pentagastrin can stimulate histamine release from enterochromaffin-like (ECL) cells, which in turn stimulates parietal cells.[11]
-
Species Differences: The density and affinity of CCKB receptors can vary between species, leading to different sensitivities to pentagastrin.
Despite these complexities, the available data demonstrates a qualitative correlation. The nanomolar concentrations of pentagastrin that are effective in vitro are consistent with the low microgram per kilogram doses that elicit robust responses in vivo. This suggests that the fundamental mechanism of action observed at the cellular level is a primary driver of the physiological response in the whole organism.
Conclusion
This compound is a valuable pharmacological tool for studying gastric acid secretion and for the diagnosis of certain endocrine disorders. This guide provides a comparative overview of its in vitro and in vivo effects, supported by experimental data and detailed protocols. While a precise quantitative in vitro-to-in vivo correlation remains an area for further investigation, the information presented here offers a solid foundation for researchers and clinicians working with this compound. The provided diagrams and structured data aim to facilitate a clear and objective understanding of the pharmacology of this compound.
References
- 1. Use of the pentagastrin dog model to explore the food effects on formulations in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin potentiates histamine-stimulated aminopyrine accumulation in isolated rat parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pentagastrin on gastric acid secretion in the totally isolated vascularly perfused rat stomach stimulated with the phosphodiesterase inhibitor isobutyl methylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminopyrine accumulation of isolated parietal cells from the rat stomach. Effect of histamine and interaction with endogenous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thyrocalcitonin: stimulation of secretion by pentagastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. academic.oup.com [academic.oup.com]
- 9. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 10. [14C]-aminopyrine accumulation by isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pentagastrin on histamine output from the stomach in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Pentagastrin meglumine
For researchers, scientists, and drug development professionals, the safe and effective handling of Pentagastrin meglumine (B1676163) is of utmost importance. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling Pentagastrin meglumine. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, particularly during reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions. Gloves should be changed immediately if contaminated.[1] |
| Respiratory Protection | Respirator/Dust Mask | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a risk assessment. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Upon receipt, store this compound in a cool, dry place, protected from light.
-
For long-term storage, it is recommended to keep the lyophilized peptide at -20°C or colder in a tightly sealed container.
Preparation and Handling:
-
Preparation: Before handling, ensure the designated work area is clean and uncluttered.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing (Lyophilized Powder):
-
Allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.
-
Weigh the lyophilized powder in a designated area, taking care to avoid creating dust. A chemical fume hood or a biological safety cabinet should be used.
-
-
Reconstitution:
-
Slowly add the appropriate solvent to the vial containing the lyophilized powder.
-
Cap the container securely before mixing. Sonication may be used to aid dissolution, but avoid excessive heat.
-
-
Aliquoting: For solutions, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles.
-
Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent. Remove and dispose of contaminated PPE properly.
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal Protocol:
-
Unused Product: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste. They should be disposed of through a licensed hazardous material disposal company.[2] Do not dispose of with household garbage.[3]
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, gowns, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[2]
-
Sharps: Needles and syringes that have been in contact with this compound should be disposed of in a designated sharps container for hazardous chemical waste.[2] Do not recap needles.[4]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
After inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms persist.
-
After skin contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[4]
-
After eye contact: Rinse the opened eye for several minutes under running water.[3]
-
After swallowing: Rinse mouth. Do not induce vomiting. Call a poison center or doctor immediately.[3]
References
Personal protective equipment for handling Pentagastrin meglumine
For researchers, scientists, and drug development professionals, the safe and effective handling of Pentagastrin meglumine is of utmost importance. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, particularly during reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions. Gloves should be changed immediately if contaminated.[1] |
| Respiratory Protection | Respirator/Dust Mask | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a risk assessment. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Upon receipt, store this compound in a cool, dry place, protected from light.
-
For long-term storage, it is recommended to keep the lyophilized peptide at -20°C or colder in a tightly sealed container.
Preparation and Handling:
-
Preparation: Before handling, ensure the designated work area is clean and uncluttered.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing (Lyophilized Powder):
-
Allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.
-
Weigh the lyophilized powder in a designated area, taking care to avoid creating dust. A chemical fume hood or a biological safety cabinet should be used.
-
-
Reconstitution:
-
Slowly add the appropriate solvent to the vial containing the lyophilized powder.
-
Cap the container securely before mixing. Sonication may be used to aid dissolution, but avoid excessive heat.
-
-
Aliquoting: For solutions, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles.
-
Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent. Remove and dispose of contaminated PPE properly.
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal Protocol:
-
Unused Product: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste. They should be disposed of through a licensed hazardous material disposal company.[2] Do not dispose of with household garbage.[3]
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, gowns, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[2]
-
Sharps: Needles and syringes that have been in contact with this compound should be disposed of in a designated sharps container for hazardous chemical waste.[2] Do not recap needles.[4]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
After inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms persist.
-
After skin contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[4]
-
After eye contact: Rinse the opened eye for several minutes under running water.[3]
-
After swallowing: Rinse mouth. Do not induce vomiting. Call a poison center or doctor immediately.[3]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
